Ubiquinol
説明
特性
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTNKSLOFHEFPK-UPTCCGCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912840 | |
| Record name | Dihydrocoenzyme Q10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
865.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ubiquinol-10 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
992-78-9, 5677-55-4 | |
| Record name | Dihydrocoenzyme Q10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=992-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrocoenzyme Q10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UBIQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9NL0C577Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ubiquinol-10 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biochemical Structure and Analysis of Ubiquinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquinol, the reduced and biologically active form of Coenzyme Q10 (CoQ10), is a critical component of cellular bioenergetics and a potent lipophilic antioxidant. Its unique biochemical structure, comprising a benzoquinol head and a long isoprenoid tail, dictates its function within the mitochondrial electron transport chain and its ability to neutralize free radicals. This technical guide provides a comprehensive overview of the biochemical structure of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and explores its pivotal role in cellular signaling pathways. Quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Biochemical Structure of this compound
This compound is a lipid-soluble molecule characterized by a 1,4-benzoquinol ring and a polyisoprenoid tail. In humans, the most common form is this compound-10, which possesses 10 isoprene (B109036) units in its tail.[1]
The core structure consists of:
-
A Benzoquinol Head: This is the functional part of the molecule, containing two hydroxyl groups on a benzene (B151609) ring. These hydroxyl groups are responsible for the antioxidant properties of this compound, as they can donate electrons and protons to neutralize free radicals.[2] This head group is also what distinguishes it from its oxidized form, ubiquinone, which has two ketone groups in place of the hydroxyls.[3]
-
A Polyisoprenoid Tail: This long, hydrophobic tail, composed of repeating isoprene units, anchors the molecule within the lipid bilayers of cellular membranes, particularly the inner mitochondrial membrane.[4] The length of this tail can vary among species, but in humans, it is predominantly 10 units long.
The interconversion between this compound (reduced form) and ubiquinone (oxidized form) is a continuous redox cycle that is fundamental to its biological functions.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₅₉H₉₂O₄ | [5][6] |
| Molecular Weight | 865.36 g/mol | [5][7] |
| IUPAC Name | 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol | [8] |
| Synonyms | Reduced Coenzyme Q10, CoQH2, Dihydrocoenzyme Q10 | [6][8] |
| CAS Number | 992-78-9 | [6][7] |
| Appearance | White to light-yellow powder | [6] |
| Solubility | Insoluble in water; Soluble in chloroform (B151607) and other organic solvents. | [6] |
Experimental Protocols
Synthesis of this compound from Ubiquinone
This protocol describes the chemical reduction of ubiquinone to this compound using ascorbic acid as the reducing agent.
Materials:
-
Ubiquinone (Coenzyme Q10)
-
Ascorbic acid
-
Ethanol (B145695) (100%)
-
Nitrogen gas
-
Heating and stirring apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a round-bottom flask, dissolve 10 g of ubiquinone and 6 g of ascorbic acid in 100 mL of 100% ethanol.[6]
-
Protect the reaction mixture from oxidation by purging the flask with nitrogen gas.[6]
-
Heat the solution to 80°C with continuous stirring.[6]
-
Maintain the reaction at 80°C for 24 hours under a nitrogen atmosphere.[6]
-
After 24 hours, slowly cool the solution to 0°C to facilitate the precipitation of this compound.[6]
-
Collect the white precipitate by filtration.[6]
-
Wash the filter cake three times with cold ethanol to remove any unreacted ascorbic acid and other impurities.[6]
-
Dry the resulting white powder under vacuum to obtain pure this compound.[6]
-
The purity of the synthesized this compound can be confirmed by HPLC analysis.
Purification of this compound by Column Chromatography
While recrystallization is a common purification method, column chromatography can be employed for higher purity. Due to the lipophilic nature of this compound, reverse-phase chromatography is a suitable method.
Materials:
-
Crude this compound sample
-
Silica (B1680970) gel C18 (for reverse-phase chromatography)
-
HPLC-grade methanol (B129727)
-
HPLC-grade n-hexane
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of Silica gel C18 in a mixture of methanol and n-hexane (e.g., 90:10 v/v). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly to avoid channeling.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase (methanol/n-hexane).
-
Loading: Carefully load the dissolved sample onto the top of the packed column.
-
Elution: Begin the elution process with the methanol/n-hexane mobile phase. The polarity of the mobile phase can be adjusted to optimize separation. Given this compound's non-polar nature, a less polar mobile phase will elute it more slowly.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Analysis: Analyze the collected fractions for the presence and purity of this compound using HPLC with UV detection at approximately 290 nm.
-
Pooling and Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification and purity assessment of this compound.
Method 1: HPLC with UV Detection
-
Column: Primesep D mixed-mode column or a standard C18 reverse-phase column.[9]
-
Mobile Phase: Acetonitrile/Water (95/5% v/v), isocratic.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 275 nm for ubiquinone and 290 nm for this compound.[7]
-
Sample Preparation: For plasma samples, deproteinization with a solvent like isopropanol (B130326) is required, followed by centrifugation. The supernatant can then be directly injected.[5]
Method 2: HPLC with Electrochemical Detection (ECD)
This method is highly sensitive for the detection of the reduced form, this compound.
-
Column: Semi-microcolumn switching system with a cleanup column and an analytical column.[5]
-
Mobile Phase (Analytical Column): 50mM NaClO₄ in methanol–IPA (90:10, v/v).[5]
-
Flow Rate (Analytical Column): 240 µL/min.[5]
-
Detection: Electrochemical detector with an oxidation potential of +650 mV.[5]
-
Sample Preparation: Similar to the UV detection method, involving protein precipitation.
Table 2: Comparison of HPLC Analytical Methods for this compound
| Parameter | HPLC-UV | HPLC-ECD |
| Principle | Measures UV absorbance | Measures the current from redox reactions |
| Sensitivity | Lower, especially for this compound | Higher for this compound |
| Selectivity | Good | Excellent for redox-active compounds |
| Primary Use | Quantification of total CoQ10 (after oxidation) | Simultaneous quantification of this compound and ubiquinone |
Antioxidant Activity Assays
The antioxidant capacity of this compound can be assessed using various in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare different concentrations of this compound in a suitable solvent.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.
-
Add different concentrations of this compound to the ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm after a set incubation time.
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Mix the this compound sample with the FRAP reagent.
-
Measure the absorbance of the resulting blue-colored complex at 593 nm. The absorbance is proportional to the reducing power of the sample.
Signaling Pathways and Biological Functions
This compound plays a central role in two critical cellular processes: mitochondrial respiration and antioxidant defense.
Role in the Mitochondrial Electron Transport Chain
This compound is a mobile electron carrier in the mitochondrial electron transport chain (ETC). It accepts electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and transfers them to Complex III (cytochrome bc1 complex).[8][10] This electron transfer is a key step in the generation of the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis.[11]
The process at Complex III, known as the Q-cycle, involves the oxidation of this compound to ubiquinone, releasing protons into the intermembrane space and transferring electrons to cytochrome c.[12]
References
- 1. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. CoQ10Phytosomes Improve Cellular Ubiquinone Uptake in Skeletal Muscle Cells: An Ex Vivo Study Using CoQ10-Enriched Low-Density Lipoproteins Obtained in a Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cocrystal of this compound: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cocrystaltech.com [cocrystaltech.com]
- 8. Purification of coenzyme Q10 from fermentation extract: high-speed counter-current chromatography versus silica gel column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 11. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.uvic.ca [web.uvic.ca]
The Pivotal Role of Ubiquinol in the Mitochondrial Electron Transport Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquinol, the reduced form of Coenzyme Q10, is an indispensable component of the mitochondrial electron transport chain (ETC). It functions as a mobile electron carrier, transferring electrons from Complex I and Complex II to Complex III, a process central to aerobic respiration and ATP synthesis. This technical guide provides an in-depth exploration of this compound's role in the ETC, detailing its mechanism of action, its interaction with respiratory complexes, and the critical Q-cycle. Furthermore, this document summarizes key quantitative data, presents detailed experimental protocols for studying mitochondrial function, and utilizes visualizations to elucidate complex pathways and workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in mitochondrial research and the development of therapeutics targeting cellular bioenergetics.
Introduction: The Central Role of this compound in Cellular Energy Production
The mitochondrion, often referred to as the "powerhouse of the cell," is the primary site of cellular respiration and ATP synthesis. The electron transport chain (ETC), located in the inner mitochondrial membrane, is the final stage of aerobic respiration. It comprises a series of protein complexes (Complexes I-IV) and mobile electron carriers that work in concert to transfer electrons from NADH and FADH₂ to molecular oxygen.[1] This electron flow is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V).[1]
Coenzyme Q10 (CoQ10), also known as ubiquinone, exists in three redox states: the fully oxidized form (ubiquinone), an intermediate semiquinone radical, and the fully reduced form (this compound).[2] this compound is a highly lipophilic molecule that resides within the inner mitochondrial membrane.[2] Its primary and most well-understood function is to act as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III.[1][2] This role places this compound at a critical juncture in the ETC, making it a key regulator of cellular energy production.
Mechanism of Action: Electron and Proton Transfer
This compound's function is intrinsically linked to its ability to accept and donate two electrons and two protons.[2] This property allows it to participate in the redox reactions that drive the ETC.
-
Reduction of Ubiquinone to this compound: Ubiquinone accepts two electrons from NADH at Complex I (NADH:ubiquinone oxidoreductase) and from FADH₂ at Complex II (succinate dehydrogenase), along with two protons from the mitochondrial matrix, to form this compound.[2][3]
-
Oxidation of this compound at Complex III: this compound then diffuses laterally through the inner mitochondrial membrane to Complex III (this compound:cytochrome c oxidoreductase).[4] Here, it is re-oxidized to ubiquinone in a process known as the Q-cycle, which involves the transfer of its two electrons to Complex III and the release of its two protons into the intermembrane space.[5]
This cyclical reduction and oxidation of the coenzyme Q pool is fundamental to the continuous flow of electrons through the ETC and the generation of the proton-motive force.
The Q-Cycle: A Detailed Look at this compound's Interaction with Complex III
The Q-cycle is a complex process that occurs at Complex III and is essential for the transfer of electrons from this compound to cytochrome c and the concomitant pumping of protons.[5] It involves two distinct binding sites for coenzyme Q on Complex III: the Qo site, located on the intermembrane space side, and the Qi site, on the matrix side.
The cycle proceeds in two rounds:
-
First Half of the Cycle:
-
A molecule of this compound binds to the Qo site.
-
It donates one electron to the Rieske iron-sulfur protein (ISP), which then transfers it to cytochrome c₁. From there, the electron is passed to a mobile cytochrome c molecule in the intermembrane space.[3]
-
The second electron is transferred to the low-potential heme bL and then to the high-potential heme bH within Complex III.[4]
-
The two protons from the this compound molecule are released into the intermembrane space.[3]
-
The now oxidized ubiquinone is released from the Qo site.
-
The electron that reached heme bH is transferred to a ubiquinone molecule bound at the Qi site, reducing it to a semiquinone radical.[3]
-
-
Second Half of the Cycle:
-
A second molecule of this compound binds to the Qo site.
-
It follows the same electron and proton transfer pathway as the first molecule, reducing another molecule of cytochrome c and releasing two more protons into the intermembrane space.[3]
-
The second electron from this this compound is transferred via the hemes bL and bH to the semiquinone radical at the Qi site.[3]
-
This second electron transfer, along with the uptake of two protons from the matrix, fully reduces the semiquinone to this compound.[3] This newly formed this compound is then released from the Qi site back into the coenzyme Q pool in the inner mitochondrial membrane.
-
For every two molecules of this compound oxidized at the Qo site, one molecule of ubiquinone is reduced to this compound at the Qi site. This intricate mechanism effectively doubles the number of protons translocated across the inner mitochondrial membrane for each electron passed to cytochrome c.
Quantitative Data
The following tables summarize key quantitative data related to this compound and the mitochondrial electron transport chain.
Table 1: Redox Potentials of Key Components in the Electron Transport Chain
| Component | Redox Couple | Standard Redox Potential (E₀') (mV) |
| Complex I | NAD⁺/NADH | -320 |
| Coenzyme Q | UQ/UQH₂ | +110 |
| Complex III | Fe³⁺-cytochrome c₁/Fe²⁺-cytochrome c₁ | +230 |
| Fe³⁺-cytochrome bL/Fe²⁺-cytochrome bL | -90 | |
| Fe³⁺-cytochrome bH/Fe²⁺-cytochrome bH | +50 | |
| Cytochrome c | Fe³⁺-cytochrome c/Fe²⁺-cytochrome c | +254 |
| Complex IV | ½O₂/H₂O | +820 |
Note: These are standard redox potentials and can vary depending on the specific microenvironment within the mitochondrial membrane.
Table 2: Estimated Concentrations of Coenzyme Q in Rat Tissues [6]
| Tissue | Total Coenzyme Q (nmol/g wet weight) | % this compound |
| Heart | 150 - 250 | 60 - 70% |
| Liver | 100 - 150 | 20 - 30% |
| Kidney | 80 - 120 | 40 - 50% |
| Skeletal Muscle | 40 - 80 | 60 - 80% |
| Brain | 20 - 40 | 50 - 60% |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for studying the role of this compound and the function of the mitochondrial ETC. The following sections provide detailed methodologies for key experiments.
Spectrophotometric Assay for Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH by Complex I.[7][8][9][10]
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
NADH solution (10 mM)
-
Decylubiquinone (B1670182) (1 mM in ethanol)
-
Rotenone (Complex I inhibitor, 2 mM in ethanol)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing Assay Buffer.
-
Add decylubiquinone to the reaction mixture.
-
Add the mitochondrial sample (typically 20-50 µg of protein).
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
To determine the specific Complex I activity, perform a parallel assay in the presence of rotenone.
-
The Complex I activity is the rotenone-sensitive rate of NADH oxidation.
Calculation: Activity (nmol/min/mg protein) = (ΔAbs/min) / (ε * path length) * (1/protein conc.) * 1,000,000
Where:
-
ΔAbs/min is the rate of absorbance change per minute.
-
ε is the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
path length is the cuvette path length in cm.
-
protein conc. is the mitochondrial protein concentration in mg/mL.
Spectrophotometric Assay for Mitochondrial Complex III (this compound:Cytochrome c Reductase) Activity
This assay measures the reduction of cytochrome c, which is monitored by an increase in absorbance at 550 nm.[11][12]
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA
-
Cytochrome c (oxidized form, 1 mM)
-
Decylthis compound (reduced form, prepared by reducing decylubiquinone with sodium borohydride)
-
Antimycin A (Complex III inhibitor, 1 mM in ethanol)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing Assay Buffer and cytochrome c.
-
Add the mitochondrial sample (typically 10-30 µg of protein).
-
Initiate the reaction by adding decylthis compound.
-
Monitor the increase in absorbance at 550 nm for 3-5 minutes.
-
To determine the specific Complex III activity, perform a parallel assay in the presence of antimycin A.
-
The Complex III activity is the antimycin A-sensitive rate of cytochrome c reduction.
Calculation: Activity (nmol/min/mg protein) = (ΔAbs/min) / (ε * path length) * (1/protein conc.) * 1,000,000
Where:
-
ΔAbs/min is the rate of absorbance change per minute.
-
ε is the molar extinction coefficient of reduced cytochrome c (19.6 mM⁻¹cm⁻¹).
-
path length is the cuvette path length in cm.
-
protein conc. is the mitochondrial protein concentration in mg/mL.
Polarographic Measurement of Mitochondrial Oxygen Consumption
This method uses a Clark-type oxygen electrode to measure the rate of oxygen consumption by isolated mitochondria, providing a measure of overall ETC activity.[13][14]
Materials:
-
Clark-type oxygen electrode system
-
Respiration Buffer: e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.4
-
Substrates for Complex I (e.g., pyruvate (B1213749) and malate) or Complex II (e.g., succinate)
-
ADP
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Potassium cyanide (KCN, Complex IV inhibitor)
Procedure:
-
Calibrate the oxygen electrode with air-saturated Respiration Buffer.
-
Add a known amount of isolated mitochondria to the sealed chamber.
-
Add substrates to initiate basal respiration (State 2).
-
Add a known amount of ADP to stimulate active respiration (State 3).
-
After the ADP is phosphorylated, respiration returns to a slower rate (State 4).
-
The Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) is a measure of the coupling between electron transport and oxidative phosphorylation.
-
Inhibitors can be added sequentially to pinpoint the site of any defects in the ETC.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Supercomplex Analysis
BN-PAGE is a technique used to separate mitochondrial protein complexes and supercomplexes in their native, active state.[15][16][17][18][19]
Materials:
-
Isolated mitochondria
-
Digitonin (B1670571) for solubilization
-
BN-PAGE gel system (gradient gels are often used)
-
Coomassie Brilliant Blue G-250
-
In-gel activity stains for specific complexes
Procedure:
-
Solubilize mitochondrial membranes with a mild non-ionic detergent like digitonin to preserve the integrity of supercomplexes.
-
Add Coomassie Brilliant Blue G-250 to the sample, which binds to the protein complexes and imparts a negative charge for electrophoretic separation.
-
Perform electrophoresis on a native polyacrylamide gel.
-
After electrophoresis, the gel can be stained with Coomassie Blue to visualize all protein complexes or subjected to in-gel activity assays to identify specific respiratory complexes and supercomplexes.
Visualizing this compound's Role and Experimental Workflows
Signaling Pathway of the Mitochondrial Electron Transport Chain
The following diagram illustrates the flow of electrons from NADH and FADH₂ through the respiratory complexes, highlighting the central role of the this compound/Ubiquinone pool.
Caption: Electron and proton flow in the mitochondrial ETC.
Experimental Workflow for Assessing Mitochondrial Function
This diagram outlines a typical workflow for investigating the impact of a compound on mitochondrial function, starting from isolated mitochondria.
Caption: Workflow for mitochondrial function assessment.
Conclusion
This compound is a linchpin in the mitochondrial electron transport chain, facilitating the transfer of electrons and contributing to the generation of the proton gradient that drives ATP synthesis. Its central position makes it a critical component for cellular energy metabolism and a potential target for therapeutic intervention in a variety of diseases associated with mitochondrial dysfunction. A thorough understanding of its role, coupled with robust experimental methodologies, is essential for advancing research in this field. This technical guide provides a foundational resource for scientists and researchers, offering both theoretical knowledge and practical protocols to aid in the investigation of this vital molecule and its role in mitochondrial bioenergetics.
References
- 1. Khan Academy [khanacademy.org]
- 2. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coenzyme Q – cytochrome c reductase - Wikipedia [en.wikipedia.org]
- 6. This compound-10 Supplementation Activates Mitochondria Functions to Decelerate Senescence in Senescence-Accelerated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modified Blue Native Gel Approach for Analysis of Respiratory Supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
The Antioxidant Armament of Ubiquinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquinol, the reduced and active form of Coenzyme Q10, is a critical component of cellular antioxidant defense. As the only endogenously synthesized lipid-soluble antioxidant, it plays a pivotal role in protecting cellular membranes, particularly mitochondrial membranes, from the damaging effects of oxidative stress.[1] This technical guide provides a comprehensive examination of the multifaceted antioxidant mechanisms of this compound. These mechanisms include direct scavenging of a wide range of free radicals, the regeneration of other key antioxidants such as α-tocopherol and ascorbate (B8700270), and the potent inhibition of lipid peroxidation. Furthermore, this guide delves into the modulation of cellular signaling pathways, with a particular focus on the Nrf2/Keap1/HO-1 axis, a critical regulator of the cellular antioxidant response. Detailed experimental protocols for assessing the antioxidant efficacy of this compound are provided, alongside quantitative data to support a thorough understanding of its potent protective functions.
Core Antioxidant Mechanisms of Action
This compound's antioxidant prowess stems from its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and other free radicals.[1] This activity is central to its protective effects and can be categorized into three primary mechanisms.
Direct Radical Scavenging
This compound is a highly effective chain-breaking antioxidant, capable of directly reacting with and neutralizing a variety of free radicals. Its strategic location within the lipid bilayer of cellular and mitochondrial membranes allows it to intercept radicals at the site of their formation, preventing damage to lipids, proteins, and DNA.[1][2] this compound has been shown to scavenge peroxyl radicals faster than α-tocopherol, a well-known lipid-soluble antioxidant.[3]
The direct scavenging activity of this compound involves the donation of a hydrogen atom from one of its hydroxyl groups to a radical, resulting in the formation of a stable this compound molecule and a less reactive radical. This process can occur in two steps, allowing a single molecule of this compound to neutralize two separate radicals, forming the transient ubisemiquinone (B1233062) radical as an intermediate before becoming fully oxidized to ubiquinone.
Caption: Direct scavenging of two peroxyl radicals by one molecule of this compound.
Regeneration of Other Antioxidants
A key feature of this compound's antioxidant capacity is its ability to regenerate other primary antioxidants, most notably α-tocopherol (vitamin E) and ascorbate (vitamin C).[4] This recycling activity enhances the overall antioxidant network of the cell.
When α-tocopherol neutralizes a lipid peroxyl radical, it is converted into the tocopheroxyl radical. This compound can then donate a hydrogen atom to this radical, regenerating the active α-tocopherol and forming the ubisemiquinone radical.[3] This synergistic relationship is crucial for maintaining the antioxidant capacity within lipid membranes. Similarly, this compound can contribute to the regeneration of ascorbate, further bolstering the cell's defense against oxidative stress.
Caption: Synergistic regeneration of α-tocopherol and ascorbate by this compound.
Inhibition of Lipid Peroxidation
This compound is a potent inhibitor of lipid peroxidation, a destructive chain reaction that damages cellular membranes and lipoproteins.[5] When low-density lipoproteins (LDL) are subjected to oxidative stress, this compound is the first antioxidant to be consumed, highlighting its primary role in protecting these particles from oxidation.[6] Its lipophilic nature allows it to reside within the hydrophobic core of membranes and lipoproteins, where it can effectively intercept lipid peroxyl radicals and break the chain of peroxidation.[1] Studies have shown that this compound can inhibit lipid peroxidation directly, without the need for Vitamin E.[5]
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of this compound has been quantified in numerous studies. The following tables summarize key quantitative data, providing a basis for comparison with other antioxidants.
Table 1: Radical Scavenging Activity of this compound and Comparators
| Parameter | This compound-10 | α-Tocopherol | Reference |
| IC50 DPPH (mM) | 0.387 | > 0.387 | [7] |
| IC50 ABTS (mM) | 0.219 - 0.226 | > 0.226 | [7] |
| Stoichiometric Number (vs. Galvinoxyl) | 2.0 | 1.0 | [3] |
| Relative Reactivity (vs. Peroxyl Radicals) | 1.9 | 1.0 | [3] |
Table 2: Reaction Rate Constants of this compound with Free Radicals
| Radical Species | Reaction Rate Constant (M⁻¹s⁻¹) | Experimental Conditions | Reference |
| Hydroperoxyl Radical (HOO•) | Relatively slow | Pulse radiolysis in solvent systems | [8] |
| Superoxide (B77818) Radical (O₂⁻•) | Reacts rapidly with ubiquinone form | Pulse radiolysis in water | [8] |
Table 3: Concentration of Ubiquinone and this compound in Human Tissues
| Tissue | Ubiquinone (µg/g wet weight) | This compound (µg/g wet weight) | Reference |
| Heart | 10.6 | 65.5 | [9] |
| Kidney | 12.8 | 52.8 | [9] |
| Liver | 13.9 | 43.1 | [9] |
| Muscle | 5.8 | 32.5 | [9] |
| Brain | 2.5 | 10.5 | [9] |
Modulation of Cellular Signaling Pathways: The Nrf2 Axis
Beyond its direct antioxidant functions, this compound influences cellular signaling pathways that govern the endogenous antioxidant response. A key pathway modulated by this compound is the Keap1-Nrf2 signaling pathway.
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression.[10][11] Studies have shown that Coenzyme Q10 can activate the Nrf2/Keap1/HO-1 signaling pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[10]
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antioxidant action of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
This compound standard solutions (various concentrations in a suitable solvent)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
Prepare a working solution of DPPH.
-
In a 96-well plate or cuvettes, add a defined volume of the this compound standard or sample solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Include a blank containing only the solvent and DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Reagents:
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Lipid source (e.g., liposomes, LDL, or tissue homogenate)
-
Peroxidation initiator (e.g., FeSO₄ and ascorbic acid)
-
This compound solution
-
-
Procedure:
-
Incubate the lipid source with the peroxidation initiator in the presence and absence of this compound at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding the TCA solution to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Add the TBA solution to the supernatant.
-
Heat the mixture in a boiling water bath for 15-20 minutes to develop the pink chromogen.
-
Cool the samples and measure the absorbance at 532 nm.
-
-
Calculation:
-
The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹cm⁻¹).
-
The percentage inhibition of lipid peroxidation by this compound is calculated by comparing the TBARS formation in the presence and absence of the antioxidant.
-
HPLC Method for Vitamin E Regeneration
This protocol outlines a method to quantify the regeneration of α-tocopherol by this compound.
-
Reagents:
-
α-Tocopherol solution
-
This compound solution
-
Radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride)
-
Organic solvent for extraction (e.g., hexane/isopropanol mixture)
-
HPLC mobile phase (e.g., methanol/ethanol mixture)
-
-
Procedure:
-
Prepare a reaction mixture containing liposomes or another lipid matrix, α-tocopherol, and the radical initiator.
-
Divide the mixture into two groups: one with and one without the addition of this compound.
-
Incubate both groups at 37°C and collect aliquots at different time points.
-
Stop the reaction and extract the lipids using an organic solvent.
-
Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
-
Inject the samples into an HPLC system equipped with a C18 column and a UV or electrochemical detector.
-
Quantify the concentrations of α-tocopherol and this compound by comparing their peak areas to those of standard curves.
-
-
Analysis:
-
Plot the concentration of α-tocopherol over time for both groups. A slower rate of α-tocopherol degradation in the presence of this compound indicates regeneration.
-
Western Blot for Nrf2 Nuclear Translocation
This protocol assesses the activation of the Nrf2 pathway by measuring the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., hepatocytes, fibroblasts) and treat them with this compound for various time points.
-
Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
-
Analysis:
-
Quantify the intensity of the Nrf2 bands in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 in this compound-treated cells indicates activation of the pathway. Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to normalize the data.
-
Caption: Experimental workflow for assessing Nrf2 nuclear translocation.
Conclusion
This compound stands out as a uniquely versatile and potent antioxidant within the cellular landscape. Its multifaceted mechanism of action, encompassing direct radical scavenging, the regeneration of other critical antioxidants, and the potent inhibition of lipid peroxidation, underscores its importance in maintaining cellular integrity and mitigating oxidative damage. Furthermore, its ability to modulate the Nrf2 signaling pathway highlights a more profound role in orchestrating the cell's endogenous antioxidant defenses. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of this compound in a range of applications where oxidative stress is a key pathological driver.
References
- 1. Reactivity of ubiquinone and this compound with superoxide and the hydroperoxyl radical: implications for in vivo antioxidant activity. | Semantic Scholar [semanticscholar.org]
- 2. Comparison of the effects of alpha-tocopherol, ubiquinone-10 and probucol at therapeutic doses on atherosclerosis in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, this compound, and alpha-tocopherol against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of lipid peroxidation by this compound in submitochondrial particles in the absence of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary supplementation with coenzyme Q10 results in increased levels of this compound-10 within circulating lipoproteins and increased resistance of human low-density lipoprotein to the initiation of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of ubiquinone and this compound with superoxide and the hydroperoxyl radical: implications for in vivo antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Cellular uptake and intracellular trafficking of Ubiquinol
An In-depth Technical Guide to the Cellular Uptake and Intracellular Trafficking of Ubiquinol
Introduction
Coenzyme Q10 (CoQ10), a lipid-soluble molecule, is an essential component of cellular function, primarily existing in two forms: the oxidized state, ubiquinone, and the reduced state, this compound.[1][2] this compound is the active antioxidant form and is critical for both cellular energy production within the mitochondrial electron transport chain (ETC) and for protecting cellular membranes and lipoproteins from oxidative damage.[3][4][5] It is the only endogenously synthesized lipid-soluble antioxidant.[5][6] While the body synthesizes CoQ10, its levels in tissues tend to decline with age.[1] Understanding the mechanisms by which cells absorb and distribute exogenous this compound is paramount for researchers and drug development professionals aiming to leverage its therapeutic potential in conditions associated with mitochondrial dysfunction and oxidative stress.
This guide provides a comprehensive overview of the current understanding of this compound's cellular uptake and intracellular trafficking, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Cellular Uptake Mechanisms
The absorption of the highly lipophilic CoQ10 molecule is a complex and relatively slow process.[7][8] In circulation, CoQ10 is transported primarily within very-low-density lipoproteins (VLDLs) and low-density lipoproteins (LDLs).[8] Over 95% of the CoQ10 circulating in the plasma is in its reduced this compound form, reflecting its role as a key antioxidant in the bloodstream.[8][9] The entry of this compound from lipoproteins into the cell is multifaceted, involving several proposed mechanisms.
-
Lipoprotein-Mediated Uptake: The primary route for cellular uptake is believed to be through the endocytosis of lipoproteins, particularly LDL. Cells take up LDL particles via the LDL receptor, and the internalized CoQ10 is then released and trafficked within the cell.
-
Membrane Transporters: Recent research suggests the involvement of specific membrane protein transporters.[6] In intestinal epithelial cells, Niemann-Pick C1-like 1 (NPC1L1) has been implicated in the uptake of dietary CoQ10.[6] The scavenger receptor CD36 is also thought to play a role in recognizing and importing CoQ10 in certain tissues like brown adipose tissue.[6]
-
Passive Diffusion: Given its lipid-soluble nature, some degree of passive diffusion across the plasma membrane is also considered a potential, albeit less efficient, mechanism of uptake.[10]
-
Endomembrane System: The endomembrane system is crucial for facilitating the intracellular trafficking of CoQ10 between various membrane-bound vesicles once it has entered the cell.[6]
Intracellular Trafficking and Subcellular Localization
Once inside the cell, this compound is not confined to a single location but is distributed among various cellular membranes to perform its diverse functions. The pathways governing this distribution are intricate and not yet fully elucidated.[6]
-
Mitochondria: The primary destination for a significant portion of cellular this compound is the inner mitochondrial membrane.[6][9] Here, it functions as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III of the electron transport chain, a process essential for ATP synthesis.[1][5] Approximately 40-50% of cellular CoQ10 is localized to mitochondrial membranes.[9]
-
Plasma Membrane: A notable amount of this compound is found in the plasma membrane, where it participates in the plasma membrane redox system (PMRS).[5][6] In this system, enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and NADH-cytochrome b5 reductase reduce ubiquinone to this compound, which then acts as a potent antioxidant to protect the cell from extracellular oxidative stress and inhibit lipid peroxidation.[5][6] This function is crucial for suppressing ferroptosis, a form of iron-dependent cell death.[6]
-
Other Membranes: this compound is also present in the membranes of the endoplasmic reticulum and lysosomes, where it likely serves an antioxidant role, protecting these organelles from oxidative damage.[11]
-
Protein-Mediated Transport: The movement of the highly hydrophobic this compound molecule between membranes likely requires protein chaperones or transporters.[6] The steroidogenic acute regulatory-related lipid transfer (START) domain-containing protein 7 (STARD7) has been identified as a key player in transporting mitochondrial CoQ10 to the plasma membrane.[6] Human saposin B has also been postulated to function as a CoQ10 transporter.[6]
Quantitative Data on Cellular this compound Uptake
The following table summarizes quantitative data from various studies on the cellular uptake of Coenzyme Q10.
| Cell Line/Model | Treatment | Incubation Time | Resulting Intracellular CoQ10 Concentration | Fold Increase | Reference |
| Human Intestinal Cells (I407) | 100 nM CoQ10 Phytosome (UBQ) | 24 h | 0.05 nmoles/10⁶ cells (from 0.01 nmoles/10⁶ cells) | 5-fold | [11] |
| Rat Cardiomyoblasts (H9c2) | 100 nM CoQ10 Phytosome (UBQ) | 24 h | Dramatic increase reported | Not specified | [11] |
| Human Dermal Fibroblasts | 0.5 µg/mL CoQ10-enriched LDL (from Phytosome) | 24 h | +103% bioavailability vs. crystalline form | ~2-fold | [12] |
| Murine Skeletal Myoblasts (C2C12) | 0.5 µg/mL CoQ10-enriched LDL (from Phytosome) | 24 h | 30.2 ± 12.6 ng/mg protein (from 2.6 ± 0.5 ng/mg protein) | ~12-fold | [12] |
| Murine Skeletal Myoblasts (C2C12) | 0.5 µg/mL CoQ10-enriched LDL (from Crystalline) | 24 h | 7.9 ± 2.8 ng/mg protein (from 2.6 ± 0.5 ng/mg protein) | ~3-fold | [12] |
| Human Skin Cells (Keratinocytes) | 50 µM I₂-Q₁₀ (labeled) | Not specified | 103 ng I₂-Q₁₀/mg total protein | Not applicable | [13] |
| Human Skin Cells (Keratinocytes) | 50 µM native Q₁₀ | Not specified | 101 ng Q₁₀/mg total protein | Not applicable | [13] |
Experimental Protocols
This section details common methodologies used to study the cellular uptake and effects of this compound.
Cell Culture and Supplementation
-
Cell Lines: Commonly used cell lines include human intestinal epithelial cells (e.g., Caco-2, I407), rat cardiomyoblasts (H9c2), human dermal fibroblasts, and murine skeletal myoblasts (C2C12).[11][12]
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM or EMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Supplementation: CoQ10 is highly hydrophobic and requires a delivery vehicle. It can be dissolved in ethanol (B145695) or formulated in phytosomes, liposomes, or nanocapsules to enhance bioavailability.[8][11] For ex vivo studies, cells can be incubated with lipoproteins (e.g., LDL) that have been enriched with CoQ10 through prior in vivo supplementation of subjects.[12] Treatment concentrations can range from nanomolar (nM) to micromolar (µM) levels, with incubation times typically around 24 hours.[11]
This compound Extraction and Quantification
-
Principle: This protocol is for the extraction of CoQ10 from cultured cells and its quantification using High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Cell Harvesting: After incubation, cells are washed with phosphate-buffered saline (PBS), then harvested by scraping or trypsinization.
-
Lysis and Extraction: Cells are pelleted and resuspended in a solvent mixture, commonly a biphasic extraction using methanol/hexane or ethanol.[14][15][16] For example, cells can be collected in 2-propanol, centrifuged, and the supernatant used for analysis.[17] Another method involves bead-crushing gel fractions containing mitochondrial supercomplexes in a PBS:Methanol:Hexane (1:5:10 v/v/v) solution.[17]
-
Quantification by HPLC: The extract is injected into an HPLC system equipped with a C18 reverse-phase column.[11][16]
-
Mobile Phase: A common mobile phase is a mixture of ethanol and water (e.g., 97:3 v/v) or methanol/isopropanol with sodium perchlorate.[16][17]
-
Detection: this compound and ubiquinone can be detected using a UV detector (at ~275 nm) or, for higher sensitivity and specificity, an electrochemical detector (ECD).[17] To measure the redox state (the ratio of this compound to ubiquinone), samples are processed to prevent auto-oxidation, and both forms are quantified.
-
-
Normalization: The quantified CoQ10 levels are typically normalized to the total protein content of the cell lysate, which is determined by a standard protein assay (e.g., BCA or Bradford assay).[12]
-
Measurement of Mitochondrial Function and Oxidative Stress
-
Mitochondrial Respiration: Oxygen consumption rates (OCR) can be measured using high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analyzers (e.g., Seahorse XF Analyzer) to assess the impact of this compound on mitochondrial function.
-
ATP Measurement: Intracellular ATP levels can be quantified by HPLC with UV detection (at 260 nm), comparing peak areas to known standards.[11]
-
Oxidative Stress: Cellular reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).[11] Cells are incubated with the probe, and the fluorescence intensity, which correlates with ROS levels, is measured using a plate reader or flow cytometer.
Visualizations: Pathways and Workflows
Diagram 1: Cellular Uptake and Trafficking of this compound
Caption: Overview of this compound Cellular Journey.
Diagram 2: Role of this compound in the Mitochondrial Q-Cycle
Caption: Mitochondrial Electron Transport and the Q-Cycle.
Diagram 3: this compound-Mediated Signaling Pathway
Caption: this compound-Activated cAMP-AMPK-SIRT1 Pathway.
Diagram 4: Experimental Workflow for Quantifying Cellular this compound Uptake
Caption: Workflow for Measuring this compound Uptake.
Conclusion and Future Directions
The cellular uptake and trafficking of this compound are complex, redundant processes vital to its function in bioenergetics and antioxidant defense.[6] While it is clear that lipoproteins mediate its transport in circulation and that mitochondria are a primary destination, the precise roles of specific membrane transporters and intracellular chaperones are still being actively investigated.[6] Quantitative studies demonstrate that cellular CoQ10 levels can be significantly increased through supplementation, particularly with advanced formulations that enhance bioavailability, and this uptake translates to improved mitochondrial function and reduced oxidative stress.[11][12]
Future research should focus on:
-
Identifying and characterizing the full complement of protein transporters responsible for this compound's movement across the plasma membrane and between organelles.
-
Elucidating the regulatory mechanisms that control the subcellular distribution of the CoQ10 pool in response to metabolic state and cellular stress.
-
Developing more effective delivery systems to target this compound to specific tissues, such as skeletal muscle and the brain, which are often resistant to significant increases in CoQ10 levels.[12][18]
A deeper understanding of these processes will be critical for optimizing the therapeutic use of this compound in a wide range of human diseases.
References
- 1. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. The Instability of the Lipid-Soluble Antioxidant this compound: Part 1—Lab Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for cellular energy production and antioxidant defense [nutraingredients.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New Insights on the Uptake and Trafficking of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 7. workuphq.com [workuphq.com]
- 8. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absorption of Q10 Article [pharmanord.com]
- 11. mdpi.com [mdpi.com]
- 12. CoQ10Phytosomes Improve Cellular Ubiquinone Uptake in Skeletal Muscle Cells: An Ex Vivo Study Using CoQ10-Enriched Low-Density Lipoproteins Obtained in a Randomized Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Cellular Uptake of Exogenous Coenzyme Q10 into Human Skin Cells by X-ray Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to extract and measure ubiquinone and rhodoquinone in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to extract and measure ubiquinone and rhodoquinone in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Water Soluble CoQ10 Formulation Improves Intracellular Distribution and Promotes Mitochondrial Respiration in Cultured Cells | PLOS One [journals.plos.org]
- 17. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Ubiquinol's Crucial Role in Cellular Respiration and ATP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquinol, the reduced and active form of Coenzyme Q10, is a pivotal component of the mitochondrial electron transport chain (ETC), playing an indispensable role in cellular respiration and the generation of adenosine (B11128) triphosphate (ATP). This technical guide provides an in-depth exploration of this compound's function as a mobile electron carrier, its critical involvement in the Q-cycle at Complex III, and its potent antioxidant properties that protect mitochondria from oxidative damage. This document summarizes quantitative data on this compound's impact on bioenergetics, details key experimental protocols for its study, and presents visual representations of the associated biochemical pathways and experimental workflows to support advanced research and drug development endeavors.
Introduction: The Central Role of this compound in Cellular Bioenergetics
Cellular energy, in the form of ATP, is predominantly produced through oxidative phosphorylation within the mitochondria. This process relies on the sequential transfer of electrons through the ETC, a series of protein complexes embedded in the inner mitochondrial membrane. Coenzyme Q10 (CoQ10), a lipid-soluble molecule, exists in a redox cycle, alternating between its oxidized form, ubiquinone, and its reduced form, this compound.[1] this compound is the active antioxidant form of CoQ10 and is essential for transferring electrons from Complex I and Complex II to Complex III of the ETC.[2][3] This function is not only critical for maintaining the electron flow that drives proton pumping and subsequent ATP synthesis but also positions this compound as a key player in mitigating oxidative stress at its source.[2] The concentration and redox state of the CoQ10 pool are, therefore, critical determinants of mitochondrial efficiency and cellular health.
This compound as a Mobile Electron Carrier in the Electron Transport Chain
This compound's primary function in cellular respiration is to act as a mobile carrier of electrons. It collects electrons from two main entry points into the ETC:
-
Complex I (NADH:ubiquinone oxidoreductase): This complex oxidizes NADH generated from various metabolic pathways, such as the Krebs cycle, and transfers two electrons to ubiquinone, reducing it to this compound.[4] This process is coupled with the translocation of four protons across the inner mitochondrial membrane.[4]
-
Complex II (Succinate dehydrogenase): This enzyme, which is also a component of the Krebs cycle, oxidizes succinate (B1194679) to fumarate (B1241708) and transfers the resulting electrons to ubiquinone, forming this compound.[5]
Once formed, this compound diffuses laterally within the inner mitochondrial membrane to Complex III (cytochrome bc1 complex), where it donates its electrons, thus linking the initial dehydrogenases to the latter part of the ETC.[6]
The Q-Cycle: this compound's intricate role at Complex III
The transfer of electrons from the two-electron carrier this compound to the one-electron carrier cytochrome c is orchestrated by a complex mechanism known as the Q-cycle, which occurs at Complex III.[7][8] This cycle ensures the efficient transfer of electrons and contributes to the proton gradient.
The Q-cycle can be described in two rounds:
Round 1:
-
A this compound molecule binds to the Qo site of Complex III.
-
It donates one electron to the Rieske iron-sulfur protein, which then transfers it to cytochrome c1 and subsequently to a molecule of cytochrome c.[9] This electron continues down the ETC to Complex IV.
-
The second electron is transferred to the bL heme and then to the bH heme of cytochrome b.[7]
-
This electron is then used to reduce a molecule of ubiquinone bound at the Qi site to a semiquinone radical.[8]
-
The two protons from the initial this compound are released into the intermembrane space.[9]
Round 2:
-
A second molecule of this compound binds to the Qo site and repeats the process of donating one electron to a new molecule of cytochrome c and the other to the cytochrome b hemes.[7][9]
-
The electron transferred to the cytochrome b hemes then reduces the semiquinone radical at the Qi site to fully reduced this compound, taking up two protons from the mitochondrial matrix.[7][9]
For every two molecules of this compound oxidized at the Qo site, one molecule of ubiquinone is reduced to this compound at the Qi site. This cyclic process results in the net transfer of two electrons to cytochrome c and the translocation of four protons across the inner mitochondrial membrane, contributing significantly to the proton-motive force that drives ATP synthesis.[7][8]
This compound as a Potent Mitochondrial Antioxidant
During oxidative phosphorylation, a small percentage of electrons can prematurely leak from the ETC and react with molecular oxygen to form superoxide (B77818) radicals (O2•-), a primary reactive oxygen species (ROS).[10] Complex I and Complex III are major sites of superoxide production.[10]
This compound plays a crucial role in mitigating this oxidative stress in several ways:
-
Direct Radical Scavenging: As the reduced form of CoQ10, this compound can directly donate its electrons to neutralize lipid peroxyl radicals, thereby preventing lipid peroxidation within the mitochondrial membrane.[2]
-
Regeneration of Other Antioxidants: this compound can regenerate the antioxidant forms of vitamin E (α-tocopherol) and vitamin C (ascorbate), further enhancing the overall antioxidant capacity of the cell.[1]
-
Maintaining ETC Efficiency: By ensuring the efficient transfer of electrons, this compound helps to minimize the conditions that favor electron leakage and ROS formation.
The ratio of this compound to ubiquinone is a key indicator of the mitochondrial redox state and the level of oxidative stress.[11]
Quantitative Data on this compound's Function
The following tables summarize key quantitative parameters related to this compound's role in cellular respiration.
| Parameter | Representative Value | Experimental System | Reference |
| This compound and ATP Production | |||
| ATP Synthesis Rate | Increases with this compound availability (specific values vary with experimental conditions) | Isolated rat mitochondria | [12] |
| P/O Ratio (ATP produced per oxygen atom consumed) | ~2.5 with NADH-linked substrates (involving this compound) | Vertebrate mitochondria | |
| P/O Ratio | ~1.5 with succinate (involving this compound) | Vertebrate mitochondria | |
| Electron Transfer Kinetics | |||
| Electron Transfer from this compound to Cytochrome c | Follows pool behavior kinetics | Reconstituted this compound-cytochrome c reductase and cytochrome c oxidase | [7] |
| Turnover number of Complex I (NADH:ubiquinone reductase) | ~104 min⁻¹ | Mouse brain mitochondria | |
| Impact on Reactive Oxygen Species (ROS) | |||
| Superoxide Production from Complex III | Can be released to both sides of the inner mitochondrial membrane | Isolated mitochondria | [6] |
| H₂O₂ Production | Dependent on substrate and inhibitor conditions | Isolated mouse brain mitochondria | [3] |
| Reduction in Cytosolic ROS with this compound Supplementation | ~35-37% decrease post-exercise | Peripheral blood mononuclear cells from athletes |
Table 1: Quantitative data on this compound's bioenergetic and antioxidant functions.
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol describes a method for isolating mitochondria for functional assays.
Materials:
-
Homogenization buffer (e.g., containing sucrose, mannitol, HEPES, EGTA)
-
Phosphate-buffered saline (PBS)
-
Dounce tissue grinder
-
Refrigerated centrifuge
Procedure:
-
Harvest cultured cells (e.g., from 10 x 100 cm² dishes at ~80% confluency).[7]
-
Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 3 minutes at 4°C after each wash.[7]
-
Resuspend the cell pellet in 2 mL of ice-cold homogenization buffer.[7]
-
Homogenize the cells using a Dounce tissue grinder on ice. The number of strokes will depend on the cell type and should be optimized to maximize cell disruption while minimizing mitochondrial damage.[7]
-
Centrifuge the homogenate at 1,200 x g for 3 minutes at 4°C to pellet nuclei and unbroken cells.[7]
-
Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 2 minutes at 4°C to pellet the mitochondria.[7]
-
Discard the supernatant and resuspend the mitochondrial pellet in an appropriate buffer for downstream applications.[7]
Quantification of Ubiquinone and this compound by HPLC-UV
This protocol outlines a method for the simultaneous quantification of the oxidized and reduced forms of Coenzyme Q10.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., methanol, ethanol, isopropanol)
-
Ubiquinone and this compound standards
-
Extraction solvents (e.g., hexane, ethanol)
Procedure:
-
Sample Preparation:
-
For plasma or serum, perform protein precipitation with a solvent like ethanol.
-
Extract ubiquinone and this compound from the sample using a non-polar solvent such as hexane.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Perform isocratic or gradient elution with the mobile phase to separate ubiquinone and this compound.
-
Detect the analytes using a UV detector at a wavelength of 275 nm.[8]
-
-
Quantification:
-
Generate a standard curve using known concentrations of ubiquinone and this compound standards.
-
Determine the concentrations of ubiquinone and this compound in the sample by comparing their peak areas to the standard curve.
-
Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) in live cells to assess key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[6]
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[6]
-
Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors.
-
-
Assay Execution:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will sequentially inject the inhibitors and measure the OCR at each stage to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[2]
-
Spectrophotometric Assay of Mitochondrial Complex III Activity
This protocol measures the activity of Complex III by monitoring the reduction of cytochrome c.
Materials:
-
Spectrophotometer
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Decylthis compound (substrate)
-
Cytochrome c (oxidized)
-
Antimycin A (inhibitor)
-
Isolated mitochondria
Procedure:
-
Prepare a reaction mixture containing the assay buffer and oxidized cytochrome c.
-
Add the isolated mitochondrial sample to the reaction mixture.
-
Initiate the reaction by adding the substrate, decylthis compound.
-
Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.
-
To determine the specific activity of Complex III, perform a parallel assay in the presence of the inhibitor antimycin A and subtract this rate from the uninhibited rate.
Visualizations of Key Pathways and Workflows
Diagrams
Figure 1: Overview of the Electron Transport Chain.
Figure 2: The Q-Cycle at Complex III.
Figure 3: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Conclusion
This compound is a linchpin in mitochondrial bioenergetics, serving the dual, critical functions of electron transport and antioxidant defense. Its role in the electron transport chain, particularly within the Q-cycle at Complex III, is fundamental to the generation of the proton-motive force that drives ATP synthesis. Furthermore, its capacity to neutralize reactive oxygen species safeguards the integrity of mitochondrial function. A thorough understanding of this compound's mechanism of action and the ability to accurately quantify its levels and effects are paramount for research into mitochondrial dysfunction, aging, and the development of novel therapeutic strategies targeting cellular metabolism. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for advancing these critical areas of scientific inquiry.
References
- 1. Analysis of the Kinetics and Bistability of this compound:Cytochrome c Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome c-mediated electron transfer between this compound-cytochrome c reductase and cytochrome c oxidase. Kinetic evidence for a mobile cytochrome c pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superoxide produced by mitochondrial complex III plays a pivotal role in the execution of ferroptosis induced by cysteine starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome c-mediated electron transfer between this compound-cytochrome c reductase and cytochrome c oxidase. Kinetic evidence for a mobile cytochrome c pool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the kinetics and bistability of this compound:cytochrome c oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aklectures.com [aklectures.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular respiration - Wikipedia [en.wikipedia.org]
- 12. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Antioxidant Relationship: A Technical Guide to Ubiquinol-Mediated Vitamin E Regeneration
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the critical role ubiquinol (the reduced form of Coenzyme Q10) plays in the regeneration of α-tocopherol (Vitamin E), a cornerstone of the cellular antioxidant defense system. We will explore the kinetic and mechanistic details of this interaction, particularly in the context of inhibiting lipid peroxidation within biological membranes. This document consolidates quantitative data from key studies, presents detailed experimental protocols for investigating this synergistic relationship, and utilizes visualizations to elucidate the underlying biochemical pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital antioxidant interplay.
Introduction: The Antioxidant Network
The cellular antioxidant defense system is a complex network of endogenous and exogenous compounds that work synergistically to neutralize reactive oxygen species (ROS). Within this network, lipid-soluble antioxidants are paramount for protecting biological membranes from lipid peroxidation. Vitamin E, primarily α-tocopherol, is recognized as the principal chain-breaking antioxidant in this environment.[1] It readily donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the propagation of lipid peroxidation.[2] However, this process results in the formation of the α-tocopheroxyl radical, a less reactive but still potentially harmful species. The efficacy of Vitamin E is, therefore, critically dependent on its regeneration back to its active, reduced form.
This compound is uniquely positioned within this antioxidant network. As the only endogenously synthesized lipid-soluble antioxidant, it is found in all cellular membranes, including the inner mitochondrial membrane where ROS production is significant.[3][4] this compound not only directly scavenges free radicals but also possesses the crucial ability to regenerate other antioxidants, most notably Vitamin E.[5][6] This guide will delve into the technical specifics of this regenerative process.
The Mechanism of Vitamin E Regeneration by this compound
The regeneration of α-tocopherol by this compound is a direct chemical reaction involving the transfer of a hydrogen atom. When α-tocopherol neutralizes a lipid peroxyl radical (LOO•), it is converted into the α-tocopheroxyl radical (α-TO•). This compound (CoQ10H2) can then donate a hydrogen atom to this radical, thereby regenerating the active α-tocopherol (α-TOH) and forming the ubisemiquinone (B1233062) radical (CoQ10H•), which can be further reduced.[2][3]
The overall reaction can be summarized as:
α-TO• + CoQ10H2 → α-TOH + CoQ10H•
This synergistic interaction is highly efficient.[2] this compound's ability to regenerate Vitamin E allows a single molecule of Vitamin E to neutralize multiple free radicals, significantly enhancing its antioxidant capacity. Furthermore, this process is crucial for preventing the pro-oxidant potential of the α-tocopheroxyl radical.[7]
Signaling Pathway of Antioxidant Regeneration
The following diagram illustrates the cyclical relationship between this compound and Vitamin E in the context of inhibiting lipid peroxidation within a cellular membrane.
Quantitative Data on this compound-Vitamin E Interaction
The kinetics of the reaction between this compound and the α-tocopheroxyl radical have been quantified using techniques such as stopped-flow spectrophotometry. The second-order rate constants demonstrate a rapid and efficient regeneration process.
| Parameter | Value | Solvent | Temperature (°C) | Reference |
| Second-order rate constant (k1) for α-tocopheroxyl radical reduction by this compound-10 | 3.74 x 10⁵ M⁻¹s⁻¹ | Benzene | 25 | |
| 2.15 x 10⁵ M⁻¹s⁻¹ | Ethanol | 25 | ||
| Deuterium Kinetic Isotope Effect on k1 (kH/kD) | 18.3 | Not specified | Not specified | [8] |
| Increase in Activation Energy upon Deuteration of this compound | 6.1 kJ/mol | Not specified | Not specified | [8] |
Table 1: Kinetic Data for the Regeneration of α-Tocopheroxyl Radical by this compound-10
The efficiency of analytical methods for quantifying these antioxidants is also critical for research in this area. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or ultraviolet (UV) detection is a common approach.
| Analyte | Method | Limit of Detection | Recovery | Reference |
| Ubiquinols | HPLC-ECD | < 1 pmol | Not specified | [6] |
| Tocopherols | HPLC-ECD | < 1 pmol | Not specified | [6] |
| Ubiquinones | HPLC-UV (275 nm) | ~1 pmol | Not specified | [6] |
| Coenzyme Q10 (total) | HPLC-UV (275 nm) | 9 µg/mL (LOQ) | 93.8 - 100.9% | [9] |
Table 2: Performance of Analytical Methods for this compound and Vitamin E Quantification
Experimental Protocols
Protocol for Kinetic Analysis using Stopped-Flow Spectrophotometry
This protocol is adapted from studies investigating the direct reaction kinetics between this compound and a stable radical analog of the tocopheroxyl radical.[3][8]
Objective: To determine the second-order rate constant of the reaction between this compound and the α-tocopheroxyl radical.
Materials:
-
Stopped-flow spectrophotometer
-
This compound-10 solution in ethanol
-
α-tocopheroxyl radical solution (generated in situ or a stable analog like DPPH•) in ethanol
-
Degassed ethanol
-
Syringes for the stopped-flow instrument
Methodology:
-
Prepare stock solutions of this compound-10 and the radical species in degassed ethanol.
-
Load one syringe of the stopped-flow instrument with the this compound-10 solution and the other with the radical solution.
-
The instrument rapidly mixes the two solutions, and the reaction is monitored by observing the decrease in absorbance of the radical species at its λmax (e.g., ~420 nm for α-tocopheroxyl radical, 517 nm for DPPH•).
-
The decay of the radical absorbance is recorded over time (typically in milliseconds).
-
The reaction is performed under pseudo-first-order conditions, with the concentration of this compound-10 being in large excess compared to the radical concentration.
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
The experiment is repeated with varying concentrations of this compound-10.
-
The second-order rate constant (k1) is calculated from the slope of a plot of k_obs versus the concentration of this compound-10.
Protocol for Quantification of this compound and Vitamin E by HPLC-ECD/UV
This protocol outlines a method for the simultaneous measurement of this compound, ubiquinone, and α-tocopherol in biological samples.[6]
Objective: To quantify the levels of this compound and Vitamin E in a biological matrix (e.g., plasma, tissue homogenate, or liposomes).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
In-line Ultraviolet (UV) and Electrochemical (ECD) detectors
-
Extraction solvent (e.g., hexane (B92381) and ethanol)
-
Mobile phase (e.g., methanol/ethanol/perchloric acid mixture)
-
Standards for this compound-10, ubiquinone-10, and α-tocopherol
Methodology:
-
Sample Extraction:
-
Homogenize the biological sample.
-
Perform a one-step lipid extraction using a mixture of hexane and ethanol.
-
Vortex and centrifuge to separate the phases.
-
Evaporate the organic (upper) phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the compounds on the C18 column using an isocratic mobile phase.
-
-
Detection:
-
Pass the eluent through the UV detector first, set to 275 nm to detect ubiquinone.
-
Subsequently, pass the eluent through the ECD cell to detect this compound and α-tocopherol. The ECD is set to an oxidizing potential that is sufficient to detect these compounds with high sensitivity.
-
-
Quantification:
-
Identify the peaks based on the retention times of the standards.
-
Quantify the compounds by comparing the peak areas to a standard curve generated from known concentrations of the standards.
-
Visualizations of Experimental Workflows
Workflow for Stopped-Flow Kinetic Analysis
References
- 1. Efficacy and Safety of Q10 this compound With Vitamins B and E in Neurodevelopmental Disorders: A Retrospective Chart Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A kinetic-based stopped-flow DPPH• method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of vitamin E and oxidized and reduced coenzyme Q by high-performance liquid chromatography with in-line ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of LDL oxidation by this compound-10. A protective mechanism for coenzyme Q in atherogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tunneling effect in regeneration reaction of vitamin E by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Ubidecarenone (Coenzyme Q10, this compound-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Regulation of Ubiquinol Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipid-soluble molecule essential for mitochondrial ATP production and cellular antioxidant defense.[1][2] Its reduced form, ubiquinol, is a potent antioxidant. The endogenous synthesis of CoQ is a complex, multi-step process involving a highly regulated pathway.[1] Deficiencies in CoQ biosynthesis, arising from mutations in the COQ genes, lead to a range of severe human diseases, collectively known as primary CoQ deficiencies.[3][4] This technical guide provides a comprehensive overview of the genetic regulation of this compound synthesis, detailing the core biosynthetic pathway, the multi-layered regulatory mechanisms, and key experimental methodologies for its investigation. Quantitative data are summarized for comparative analysis, and all major pathways and workflows are visualized to facilitate understanding.
The Ubiquinone Biosynthetic Pathway
The synthesis of Coenzyme Q is a conserved process in eukaryotes, occurring within the mitochondria.[5] The pathway can be broadly divided into three main stages: the synthesis of the benzoquinone ring precursor, the synthesis of the polyisoprenoid tail, and the condensation of these two parts followed by a series of modifications to the ring.[6] In eukaryotes, the benzoquinone ring is derived from tyrosine or 4-hydroxybenzoate (B8730719) (4-HB).[6][7] The length of the isoprenoid tail varies by species; it consists of 10 units in humans (CoQ10), 9 in mice (CoQ9), and 6 in Saccharomyces cerevisiae (CoQ6).[4][8]
At least 13 genes are required for CoQ biosynthesis in humans.[4] The enzymes involved in the modification of the benzoquinone ring are thought to assemble into a multi-protein complex in the inner mitochondrial membrane, often referred to as the CoQ synthome or Complex Q.[5][9]
Genetic Regulation of Ubiquinone Synthesis
The biosynthesis of CoQ is tightly regulated to meet cellular demands for energy production and antioxidant defense.[5][10] This regulation occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational.[11][12]
Transcriptional Regulation
The expression of COQ genes is modulated by cellular metabolic status and environmental stress.[10]
-
Metabolic State : In yeast, the carbon source significantly alters COQ gene expression. Growth on a non-fermentable carbon source like glycerol, which necessitates mitochondrial respiration, induces the expression of several COQ genes, including COQ5, COQ7, and COQ8, with mRNA levels up to three times higher than during growth on glucose.[10]
-
Nutrient Availability : Amino acid starvation, through the transcription factor Gcn4p in yeast, induces the expression of most COQ genes.[10] This links amino acid metabolism to the activation of mitochondrial respiration and, consequently, CoQ synthesis.[10]
-
Oxidative Stress : In both yeast and mammalian cells, oxidative stress can induce the expression of specific COQ genes.[10] In yeast, stress-responsive transcription factors such as Msn2/4p, Yap1p, and Hsf1p are implicated in this regulation.[10] In human cells, the transcription factor NF-κB has been shown to activate the COQ7 gene in response to certain chemical inducers of oxidative stress.[10][11]
Post-Translational Regulation
After transcription and translation, the regulation of CoQ biosynthesis continues through the control of protein activity and complex assembly.
-
CoQ Synthome Assembly : The CoQ biosynthetic enzymes assemble into a large complex in the inner mitochondrial membrane.[5][10] This assembly is a regulated process, starting with a nucleation step involving the COQ2 protein and the precursor lipid HHB.[10] The COQ4 protein is thought to be a key scaffold, and the kinase-like protein ADCK3 (COQ8) is crucial for the formation of a pre-complex.[10]
-
Phosphorylation Cycle : A key regulatory checkpoint involves a phosphorylation cycle that controls the activity of the CoQ synthome.[5][10] In yeast, the kinase Coq8p phosphorylates several Coq proteins, which is thought to regulate the final steps of the pathway.[10] The activity of Coq7p, a crucial hydroxylase, is controlled by its phosphorylation state.[13] Dephosphorylation of Coq7p by the phosphatase Ptc7p activates it, thereby increasing the rate of CoQ biosynthesis when demand is high.[10]
Quantitative Data on CoQ Synthesis and Levels
Quantitative analysis is crucial for understanding the impact of genetic and environmental factors on CoQ homeostasis. The following tables summarize key genes and representative data from the literature.
Table 1: Key Genes in Eukaryotic Ubiquinone Biosynthesis
This table lists the core genes involved in the CoQ biosynthetic pathway, primarily based on studies in S. cerevisiae and their human orthologs.[4][14][15]
| Gene (Human) | Gene (Yeast) | Function of Encoded Protein | Associated Phenotype in Human Deficiency |
| PDSS1 | COQ1 | Polyprenyl diphosphate (B83284) synthase subunit 1 | Encephalomyopathy, Infantile multisystemic disease[4] |
| PDSS2 | COQ1 | Polyprenyl diphosphate synthase subunit 2 | Nephrotic syndrome, Neuromuscular disease[4][16] |
| COQ2 | COQ2 | 4-hydroxybenzoate polyprenyltransferase | Nephropathy, Encephalomyopathy, Multisystemic disease[4][17] |
| COQ3 | COQ3 | O-methyltransferase | Not yet reported |
| COQ4 | COQ4 | Scaffolding protein for CoQ synthome | Cerebellar ataxia, Seizures, Lactic acidosis[4] |
| COQ5 | COQ5 | C-methyltransferase | Not yet reported |
| COQ6 | COQ6 | Monooxygenase (hydroxylase) | Steroid-resistant nephrotic syndrome, Sensorineural deafness[4] |
| COQ7 | COQ7 | Monooxygenase (hydroxylase), regulatory point | Not yet reported |
| ADCK3 (COQ8A) | COQ8 | Atypical kinase, regulates complex assembly/activity | Cerebellar ataxia, Atrophy[4][18] |
| ADCK4 (COQ8B) | COQ8 | Atypical kinase, paralog of ADCK3 | Steroid-resistant nephrotic syndrome[4] |
| COQ9 | COQ9 | Lipid-binding protein, interacts with COQ7 | Infantile-onset encephalomyopathy, Renal failure[4] |
| COQ10A/B | COQ10 | CoQ-binding/chaperone-like protein | Not essential for biosynthesis[6] |
Table 2: Basal Coenzyme Q10 Levels in Various Cell Types
CoQ10 concentration varies significantly across different cell types, reflecting their metabolic activity. Values are standardized to picomoles per milligram of protein (pmol/mg protein) for comparison. Note that these values can be influenced by culture conditions and measurement techniques.[19]
| Cell Type | Species | CoQ10 Level (pmol/mg protein) |
| Dermal Fibroblasts | Human | 39 - 75 |
| Cardiomyoblasts (H9c2) | Rat | ~9.2 |
| Intestinal Epithelial Cells (I407) | Human | ~2.5 |
Key Experimental Methodologies
Investigating the genetic regulation of this compound synthesis requires a combination of techniques from molecular biology, biochemistry, and genetics.
Protocol: Quantification of Coenzyme Q10 in Cells by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or UV detection is the gold standard for accurately quantifying CoQ10.[19][20] ECD is particularly sensitive for detecting the reduced form, this compound.
1. Cell Harvesting and Sample Preparation:
-
Culture cells to desired confluency.
-
Aspirate the culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).[19]
-
Scrape cells in ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[19]
-
Retain a small aliquot of the cell suspension or use a parallel plate for protein quantification (e.g., BCA assay) for normalization.
2. Extraction of Coenzyme Q10:
-
To the cell pellet, add a cold organic solvent mixture. A common choice is hexane:ethanol (5:2, v/v) or isopropanol.[19] For a pellet of ~15 million cells, 1.5 mL of extraction solvent is typical.
-
Vortex vigorously to lyse cells and solubilize lipids.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cell debris.[19]
3. Sample Processing for HPLC Analysis:
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.[19]
-
Reconstitute the dried lipid extract in a precise volume (e.g., 100-200 µL) of the HPLC mobile phase (e.g., methanol/isopropanol mixture with a salt like sodium perchlorate).[19][21]
-
Filter the sample through a 0.22 µm syringe filter before injection.[19]
4. HPLC-ECD Analysis:
-
Inject the sample into the HPLC system equipped with a C18 reverse-phase column.
-
Detection: this compound (reduced form) is detected electrochemically, while Ubiquinone (oxidized form) can be detected by UV absorbance at ~275 nm.[19]
-
Quantification: Determine the concentration by comparing the peak area to a standard curve generated with known concentrations of CoQ10.[19] Normalize the result to the total protein content of the original sample.
Protocol: Gene Co-expression Network Analysis
To understand the transcriptional regulation of the COQ gene family, a gene co-expression network analysis can identify genes that share expression patterns with COQ genes across different conditions, suggesting functional relationships.[22][23]
1. Data Acquisition & Preprocessing:
-
Obtain transcriptomic data (e.g., RNA-Seq or microarray) from relevant samples (e.g., different tissues, time points, or treatment conditions).[22]
-
Perform quality control and normalize the expression data to remove technical variations. For RNA-Seq, this involves aligning reads to a reference genome and quantifying transcript abundance.[24]
2. Network Construction:
-
Calculate a similarity matrix by computing a pairwise correlation coefficient (e.g., Pearson correlation) for all selected genes.[22]
-
Transform the similarity matrix into an adjacency matrix, which represents the connection strength between genes. Weighted Gene Correlation Network Analysis (WGCNA) is a widely used method for this step.[23]
3. Module Detection:
-
Use clustering algorithms (e.g., hierarchical clustering) to group genes with highly correlated expression patterns into modules. These modules often correspond to specific biological pathways.
4. Functional Analysis:
-
Identify modules that contain known COQ genes.
-
Perform functional enrichment analysis (e.g., Gene Ontology) on the genes within these modules to infer the biological processes they are involved in.[22]
-
Identify "hub genes" within the modules, which are highly connected and may represent key regulatory points.
Protocol: Co-Immunoprecipitation (Co-IP) for Synthome Analysis
Co-IP is a powerful technique to validate protein-protein interactions within the CoQ synthome.[25][26]
1. Cell Lysis:
-
Harvest cells expressing the proteins of interest (either endogenously or via transfection with a tagged "bait" protein, e.g., COQ4-FLAG).
-
Lyse the cells using a gentle, non-denaturing lysis buffer to preserve protein complexes.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-FLAG antibody).
-
Add protein A/G-coupled magnetic beads to the lysate, which will bind to the antibody-protein complex.
-
Use a magnet to pull down the beads, thereby isolating the bait protein and any interacting "prey" proteins.
3. Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads, typically by using a low-pH buffer or a competitive peptide.
4. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the co-precipitated prey proteins using either:
Conclusion and Future Directions
The genetic regulation of this compound synthesis is a sophisticated process, critical for cellular health and dynamically responsive to the cell's metabolic and oxidative state. The core biosynthetic pathway is well-defined, but the intricate details of its regulation, particularly the precise stoichiometry and dynamic assembly of the CoQ synthome, remain active areas of research.[6] Understanding these regulatory networks is paramount for developing therapeutic strategies for primary CoQ deficiencies, where even a partial restoration of CoQ synthesis can lead to significant clinical improvement.[3] Future research, leveraging advanced techniques in proteomics, metabolomics, and CRISPR-based genetic screening, will undoubtedly uncover new layers of regulation and provide novel targets for intervention in CoQ-related diseases.[11]
References
- 1. An overview of current mouse models recapitulating coenzyme q10 deficiency syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Genetics of Coenzyme Q10 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Animal Models of Coenzyme Q Deficiency: Mechanistic and Translational Learnings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Regulation of Coenzyme Q Biosynthesis in Eukaryotic Cells: All That Yeast Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coenzyme Q biochemistry and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Coenzyme Q10 deficiencies: pathways in yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Molecular Genetics of Ubiquinone Biosynthesis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Primary Coenzyme Q Deficiency in Pdss2 Mutant Mice Causes Isolated Renal Disease | PLOS Genetics [journals.plos.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Gene co-expression analysis for functional classification and gene–disease predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 26. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
The Impact of Aging on Endogenous Ubiquinol Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous Ubiquinol, the reduced, antioxidant form of Coenzyme Q10 (CoQ10), is a critical component of cellular energy production and defense against oxidative stress. An accumulating body of evidence demonstrates a significant decline in this compound levels with advancing age. This decline is not uniform across all tissues and is attributed to a combination of decreased biosynthesis and increased oxidative consumption. The reduction in this compound is closely linked to mitochondrial dysfunction, a hallmark of aging, and is implicated in the pathophysiology of numerous age-related diseases. This technical guide provides a comprehensive overview of the current understanding of the impact of aging on endogenous this compound levels, including quantitative data, detailed experimental methodologies for its measurement, and the key signaling pathways involved.
Introduction
Coenzyme Q10 exists in two redox states within the body: the oxidized form, Ubiquinone, and the reduced form, this compound. Ubiquinone functions as an electron carrier in the mitochondrial electron transport chain, essential for ATP synthesis. This compound, conversely, is a potent lipophilic antioxidant that protects cellular membranes, lipids, and proteins from oxidative damage.[1][2] In healthy young individuals, the majority of CoQ10 exists as this compound.[3] However, the aging process is characterized by a progressive shift in this ratio, favoring the oxidized state and indicating a decline in antioxidant capacity.[4] This age-related depletion of this compound has profound implications for cellular health and is a growing area of interest in the development of therapeutic strategies to mitigate age-associated decline.
Quantitative Data: Age-Related Decline in Coenzyme Q10 Levels
The decline in CoQ10 levels with age is tissue-specific, with organs possessing high metabolic activity exhibiting the most substantial reductions. While comprehensive data on this compound specifically is not always differentiated from total CoQ10 in all studies, the general trend of decline is well-documented.
Table 1: Total Coenzyme Q10 Concentrations in Human Tissues with Age
| Tissue | Age Group (Years) | Mean CoQ10 Concentration (µg/g wet weight) | Reference |
| Heart | 19-21 | 114 | [5] |
| 77-81 | 58 | [6][7] | |
| Kidney | 19-21 | 98 | [5][8] |
| 77-81 | 65 | [5][8] | |
| Liver | 19-21 | 61 | [5][8] |
| 77-81 | 51 | [5][8] | |
| Muscle (Skeletal) | 20-40 | ~35 | [5] |
| 60-80 | ~20 | [5] | |
| Brain (Cortex) | 20-40 | ~12 | [5] |
| 70-90 | ~8 | [9] |
Table 2: Age-Related Changes in Plasma Coenzyme Q10 and Redox Status
| Parameter | Young Adults (e.g., <30 years) | Older Adults (e.g., >65 years) | Key Observations | Reference |
| Total Plasma CoQ10 | Variable, influenced by diet and metabolism | May be similar or slightly higher than in young adults, but with a different distribution and redox state. | Plasma levels do not always reflect tissue levels. | [10][11] |
| This compound % of Total CoQ10 | High (>90%) | Significantly lower | Indicates a shift towards an oxidized state with age. | [3] |
| This compound/Ubiquinone Ratio | High | Low | Reflects decreased antioxidant capacity and increased oxidative stress. | [10] |
Experimental Protocols: Measurement of this compound and Ubiquinone
Accurate measurement of this compound and Ubiquinone is critical but challenging due to the susceptibility of this compound to auto-oxidation during sample collection and processing.[12] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard method for the simultaneous quantification of both redox forms.[13]
Sample Collection and Handling
-
Blood: Collect whole blood in EDTA or heparin-containing tubes.[13] Process immediately by centrifugation at 4°C to separate plasma.[13] this compound is more stable in whole blood than in separated plasma at room temperature.[12] For long-term storage, plasma should be frozen at -80°C.[13]
-
Tissues: Excise tissues immediately and flash-freeze in liquid nitrogen to halt metabolic activity and prevent degradation.[13] Store at -80°C until analysis.
Sample Preparation and Extraction
This protocol is a generalized representation. Specific details may vary based on the sample matrix and laboratory-specific validated procedures.
-
Homogenization (for tissues): Homogenize frozen tissue samples in a cold buffer (e.g., SETH buffer: 250 mmol/L sucrose, 2 mmol/L EDTA, 10 mmol/L Tris, pH 7.4) on ice.[13]
-
Internal Standard: Add an internal standard, such as Coenzyme Q9 (CoQ9), to the plasma or tissue homogenate to account for extraction efficiency.[13]
-
Deproteinization and Extraction:
-
Add a deproteinizing agent like ethanol (B145695) or 1-propanol (B7761284) to the sample and vortex thoroughly.
-
Add a non-polar solvent, typically n-hexane, to extract the lipophilic CoQ10 species.[13] Vortex vigorously for several minutes.
-
Centrifuge at a low temperature (e.g., 4°C) to separate the organic and aqueous phases.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper hexane (B92381) layer to a clean tube.
-
Evaporate the hexane to dryness under a stream of nitrogen gas.[13]
-
Reconstitute the dried extract in the mobile phase (e.g., a mixture of methanol/isopropanol or ethanol/methanol/2-propanol).[13][14]
-
HPLC-ECD Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column to separate this compound and Ubiquinone.[14] The mobile phase is typically a mixture of alcohols (e.g., methanol, ethanol, isopropanol) and a salt (e.g., lithium perchlorate) to facilitate electrochemical detection.[14]
-
Electrochemical Detection: An electrochemical detector with a dual-electrode analytical cell is used. The first electrode is set at a reducing potential to convert all Ubiquinone to this compound. The second electrode is set at an oxidizing potential to detect the total this compound (the sum of the original and the newly reduced amount). By comparing the signals from both electrodes, the concentrations of both this compound and Ubiquinone can be determined.
Signaling Pathways and Consequences of this compound Decline
The age-related decrease in this compound levels has significant downstream consequences, impacting key signaling pathways involved in mitochondrial health and cellular homeostasis.
SIRT1/PGC-1α Pathway
This compound has been shown to influence the Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway.[5] This pathway is a master regulator of mitochondrial biogenesis and antioxidant defense.
Caption: this compound-mediated activation of the SIRT1/PGC-1α pathway.
Consequences of Age-Related this compound Decline
The reduction in endogenous this compound creates a vicious cycle of mitochondrial decline and increased oxidative stress, contributing to the hallmarks of aging.
Caption: The downstream consequences of age-related this compound decline.
Experimental Workflow: Assessing the Impact of this compound on Cellular Senescence
Investigating the potential of this compound to mitigate cellular senescence is a key area of aging research. A typical experimental workflow is outlined below.
Caption: Experimental workflow for assessing this compound's effects.
Conclusion
The age-related decline in endogenous this compound levels is a fundamental aspect of the aging process, contributing to decreased mitochondrial efficiency and increased susceptibility to oxidative damage. Understanding the quantitative changes in this compound across different tissues and the underlying molecular mechanisms provides a strong rationale for investigating this compound as a therapeutic target for promoting healthy aging and preventing age-related diseases. The methodologies and pathways outlined in this guide offer a framework for researchers and drug development professionals to further explore the critical role of this compound in the biology of aging.
References
- 1. The Paradox of Coenzyme Q10 in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CoQ10 and Aging [mdpi.com]
- 5. CoQ10 and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coenzyme Q10, Ageing and the Nervous System: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Age-related changes in plasma coenzyme Q10 concentrations and redox state in apparently healthy children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Coenzyme Q10 in human blood: Native levels and determinants of oxidation during processing and storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Reduced and Oxidized Coenzyme Q10 in Canine Plasma and Heart Tissue by HPLC-ECD: Comparison with LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Ubiquinol's Involvement in Redox Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Function of Ubiquinol in Cellular Homeostasis
Coenzyme Q10 (CoQ10), a ubiquitous lipophilic molecule, is fundamental to cellular metabolism.[1] It exists in a redox equilibrium between its oxidized form, ubiquinone, and its reduced form, this compound. While ubiquinone is essential for its role as an electron carrier in the mitochondrial electron transport chain (ETC) for ATP synthesis, this compound is recognized as a potent lipid-soluble antioxidant.[1][2] This guide delves into the advanced role of this compound, moving beyond its bioenergetic and direct antioxidant functions to explore its critical involvement as a modulator of key redox signaling pathways. Understanding these mechanisms is paramount for developing novel therapeutic strategies targeting oxidative stress-related pathologies.
This compound's strategic position within cellular membranes allows it to protect against lipid peroxidation and oxidative damage.[3] However, its significance extends to influencing gene expression and cellular stress responses through complex signaling networks. This document provides a detailed examination of this compound's interaction with the Nrf2, NF-κB, and mitochondrial signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions.
The Ubiquinone-Ubiquinol Redox Cycle
The continuous interconversion between ubiquinone and this compound is central to its function.[1][4] In the mitochondrial ETC, ubiquinone is reduced to this compound by accepting electrons from Complex I and Complex II.[1] Subsequently, Complex III re-oxidizes this compound back to ubiquinone, a process that contributes to the proton gradient driving ATP synthesis.[1][4] This fundamental cycle is not only crucial for energy production but also maintains the cellular pool of the antioxidant this compound.
This compound's Modulation of the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6][7] Upon exposure to oxidative stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, upregulating the expression of numerous antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6][8][9]
This compound plays a significant role in activating this protective pathway. Studies have consistently shown that CoQ10 supplementation leads to increased Nrf2 levels and subsequent expression of its target genes, thereby enhancing the cell's capacity to counteract oxidative stress.[8][9]
References
- 1. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Coenzyme Q10 Supplementation in Aging and Disease [frontiersin.org]
- 3. This compound.org [this compound.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Coenzyme Q10 Supplementation Modulates NFκB and Nrf2 Pathways in Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Ubiquinol and Oxidative Stress: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases. Ubiquinol, the reduced, active antioxidant form of Coenzyme Q10 (CoQ10), represents a critical first-line defense against oxidative damage.[1] As the only endogenously synthesized lipid-soluble antioxidant, its role in protecting cellular membranes, lipoproteins, and mitochondrial function is paramount.[1][2][3] This technical guide delves into the foundational research on this compound's mechanisms of action against oxidative stress, presenting quantitative data from key studies, detailing experimental methodologies, and visualizing the core biological pathways and workflows involved.
Mechanism of Action: The Ubiquinone-Ubiquinol Redox Cycle
Coenzyme Q10 exists in a continuous redox cycle, interconverting between its oxidized form, ubiquinone, and its reduced form, this compound.[3][4] This capacity to accept and donate electrons is central to its dual role in cellular metabolism.
-
Bioenergetic Role: Within the inner mitochondrial membrane, ubiquinone accepts electrons from Complexes I and II of the electron transport chain (ETC), becoming reduced to this compound.[4][5][6] this compound then transfers these electrons to Complex III, a critical step in the process of oxidative phosphorylation for ATP synthesis.[4][5][6]
-
Antioxidant Role: As this compound, it acts as a potent chain-breaking antioxidant.[7] It can directly neutralize lipid peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation within mitochondrial and other cellular membranes.[2][8] This action protects the integrity of lipids, proteins, and DNA from oxidative damage.[2][7] Furthermore, this compound contributes to the regeneration of other antioxidants, such as α-tocopherol (Vitamin E).[9]
The diagram below illustrates this fundamental redox cycle.
Impact on Oxidative Stress Biomarkers: Quantitative Data
Supplementation with CoQ10 (often in the form of this compound for better bioavailability) has been shown in numerous clinical trials to modulate key biomarkers of oxidative stress.[10][11][12][13] Meta-analyses have pooled data from these trials to provide a clearer picture of its efficacy.
| Biomarker | Effect of CoQ10/Ubiquinol Supplementation | Pooled Standardized Mean Difference (SMD) [95% CI] | Key Findings & Citations |
| Malondialdehyde (MDA) | Significant Decrease | -2.74 [-3.89, -1.58] | MDA, a marker of lipid peroxidation, is consistently and significantly reduced following supplementation.[10][11][13] |
| Total Antioxidant Capacity (TAC) | Significant Increase | 3.40 [1.98, 4.83] | Supplementation boosts the overall antioxidant status of the plasma.[10][11] |
| Superoxide Dismutase (SOD) | Significant Increase | 0.63 [0.38, 0.88] | Levels of this crucial endogenous antioxidant enzyme are increased.[10][11][13] |
| Catalase (CAT) | Significant Increase | 0.44 [0.16, 0.72] | Activity of this enzyme, which neutralizes hydrogen peroxide, is enhanced.[13] |
| Glutathione Peroxidase (GPx) | No Significant Effect | 1.01 [-0.97, 2.99] | Meta-analyses generally show no significant change in GPx activity.[10][11][13] |
| Nitric Oxide (NO) | Significant Decrease | -5.16 [-7.98, -2.34] | CoQ10 may reduce excessive NO levels, potentially mitigating nitrative stress.[10] |
Note: SMD values are from various meta-analyses and may differ slightly based on the included studies. The direction and significance of the effect are consistent.
Key Signaling Pathways Modulated by this compound
Beyond direct radical scavenging, this compound influences intracellular signaling pathways that regulate mitochondrial biogenesis and the endogenous antioxidant response. One of the most significant is the SIRT1/PGC-1α/SIRT3 axis, which is crucial for mitochondrial health and longevity.[5]
This compound supplementation has been shown to:
-
Increase cAMP levels , which in turn activates AMP-activated protein kinase (AMPK).[5]
-
Activate SIRT1 , a key longevity-associated protein.[5]
-
Promote the deacetylation of PGC-1α , a master regulator of mitochondrial biogenesis.[5]
-
Activate SIRT3 , which deacetylates and activates mitochondrial antioxidant enzymes like Superoxide Dismutase 2 (SOD2).[5]
This cascade ultimately enhances mitochondrial function, increases the activity of antioxidant defense systems, and reduces overall oxidative damage.[5]
Additionally, CoQ10 has been shown to exert anti-inflammatory effects by inhibiting the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus.[14]
Experimental Protocols and Methodologies
The evidence supporting this compound's role in mitigating oxidative stress comes from a variety of in vitro and in vivo experimental models.
In Vitro Assessment of Antioxidant Capacity
A common method to assess the direct radical-scavenging ability of an antioxidant is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Protocol: DPPH Radical Scavenging Assay [15]
-
Preparation of DPPH Solution: Prepare a 200 µmol/L solution of DPPH in 75% ethanol (B145695). This solution is photosensitive and should be kept in the dark.
-
Sample Preparation: Dissolve this compound test samples in a suitable solvent (e.g., ethanol) to achieve a range of concentrations.
-
Reaction: In a 96-well plate, mix 100 µL of the this compound sample solution with 100 µL of the DPPH ethanol solution.
-
Incubation: Incubate the mixture for 30 minutes at 40°C in the dark.
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. The purple DPPH radical becomes colorless upon reduction.
-
Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula:
-
Activity (%) = [ (Abs_blank - Abs_sample) / Abs_blank ] * 100
-
Results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
References
- 1. This compound for cellular energy production and antioxidant defense [nutraingredients.com]
- 2. Bioenergetic and antioxidant properties of coenzyme Q10: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound-10 Supplementation Activates Mitochondria Functions to Decelerate Senescence in Senescence-Accelerated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Coenzyme Q10 Supplementation in Aging and Disease [frontiersin.org]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. naturewise.com [naturewise.com]
- 10. brieflands.com [brieflands.com]
- 11. Coenzyme Q10 supplementation and oxidative stress parameters: a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Coenzyme Q10 Supplementation on Biomarkers of Oxidative Stress in Adults: A GRADE-Assessed Systematic Review and Updated Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovering the Potential Value of Coenzyme Q10 in Oxidative Stress: Enlightenment From a Synthesis of Clinical Evidence Based on Various Population [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. 2.9. In Vitro Antioxidant Ability [bio-protocol.org]
The Enzymatic Crossroads: A Technical Guide to the Reduction of Ubiquinone to Ubiquinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquinone (Coenzyme Q) is a vital lipid-soluble molecule that plays a central role in cellular bioenergetics and antioxidant defense. Its reduced form, ubiquinol, is a critical electron carrier in the mitochondrial electron transport chain and a potent antioxidant. The enzymatic reduction of ubiquinone to this compound is, therefore, a fundamental biological process, the dysregulation of which is implicated in a range of pathologies, from mitochondrial diseases to cancer and neurodegenerative disorders. This technical guide provides an in-depth exploration of the key enzymes responsible for ubiquinone reduction, their mechanisms of action, and their significance as therapeutic targets. Detailed experimental protocols and quantitative kinetic data are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction: The Ubiquinone/Ubiquinol Redox Couple
The interconversion between the oxidized form, ubiquinone, and the fully reduced form, this compound, constitutes the ubiquinone/ubiquinol redox cycle. This cycle is central to several cellular functions, most notably as a mobile electron carrier within the inner mitochondrial membrane, shuttling electrons from various dehydrogenases to Complex III of the electron transport chain.[1][2] Beyond its role in oxidative phosphorylation, the reduced form, this compound, functions as a potent lipophilic antioxidant, protecting cellular membranes from oxidative damage.[3] The enzymatic machinery responsible for maintaining the appropriate ratio of ubiquinone to this compound is critical for cellular health and has emerged as a key area of interest for drug development.
Key Enzymes in Ubiquinone Reduction
Several enzymes, primarily located in the mitochondria, are responsible for the two-electron reduction of ubiquinone. The most prominent of these are integral components of the electron transport chain.
NADH:Ubiquinone Oxidoreductase (Complex I)
Complex I is the first and largest enzyme complex of the mitochondrial respiratory chain.[3][4] It catalyzes the transfer of two electrons from NADH to ubiquinone, coupled with the translocation of four protons across the inner mitochondrial membrane, contributing to the proton-motive force for ATP synthesis.[4][5]
Mechanism: The overall reaction catalyzed by Complex I is: NADH + H⁺ + CoQ + 4H⁺(in) → NAD⁺ + CoQH₂ + 4H⁺(out)[4]
The electron transfer pathway involves an initial reduction of a flavin mononucleotide (FMN) cofactor by NADH, followed by the sequential transfer of electrons through a series of iron-sulfur (Fe-S) clusters to the ubiquinone binding site.[4][6]
Kinetic Parameters: The kinetic properties of Complex I can be influenced by the specific ubiquinone analog used as a substrate.
| Substrate | Species | K_m_ (µM) | V_max_ (µmol NADH/min/mg) | k_cat_ (s⁻¹) | Reference |
| Coenzyme Q₁ | Bovine Heart | 20 - 60 | ~1.0 | - | [1][7] |
| Coenzyme Q₂ | Bovine Heart | - | Lower than CoQ₁ | - | [7] |
| Ubiquinone-10 | Bovine | - | 23 ± 2 | 380 | [8] |
| Decylubiquinone | Bovine Heart | - | - | - | [9] |
| NADH | Bovine Heart | 7.6 - 9.2 | - | >5000 | [8][10] |
Note: Kinetic parameters can vary significantly based on the experimental conditions, such as the source of the enzyme, purity, and the assay components.
Succinate (B1194679) Dehydrogenase (Complex II)
Complex II, also known as succinate-coenzyme Q reductase (SQR), is the only enzyme that participates in both the citric acid cycle and the electron transport chain.[11][12] It catalyzes the oxidation of succinate to fumarate (B1241708) and the subsequent reduction of ubiquinone to this compound.[11]
Mechanism: The reaction does not directly contribute to the proton gradient but channels electrons from the citric acid cycle into the electron transport chain.[13][14] Electrons from succinate are first transferred to a covalently bound FAD cofactor, then through three iron-sulfur clusters to the ubiquinone binding site.[13]
Kinetic Parameters:
| Substrate | Species | K_m_ (µM) | V_max_ (units/mg protein) | Reference |
| Coenzyme Q₁ | Trypanosoma cruzi | 30.3 ± 4.3 | 14.0 ± 1.2 | [12] |
| Coenzyme Q₂ | Trypanosoma cruzi | 12.4 ± 0.7 | 11.9 ± 0.3 | [12] |
Electron-Transferring-Flavoprotein:Ubiquinone Oxidoreductase (ETF-QO)
ETF-QO is a crucial enzyme that links the oxidation of fatty acids and some amino acids to the mitochondrial respiratory chain.[15][16] It accepts electrons from electron-transferring flavoprotein (ETF) and transfers them to the ubiquinone pool.[17][18]
Mechanism: ETF-QO contains a FAD cofactor and a [4Fe-4S] cluster.[17] The intramolecular pathway of electron transfer proceeds from ETF to the iron-sulfur cluster and then to FAD, which serves as the immediate reductant of ubiquinone.[17][18]
Kinetic Parameters: The kinetic constants for ETF-QO are influenced by the length of the ubiquinone side chain, with optimal activity observed with a ten-carbon-atom side chain.[17]
| Substrate | Species | K_m_ (for ETF) | V_max_ | Reference |
| ETF | Porcine | - | No change with modification | [1] |
Dihydroorotate (B8406146) Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[13][19] In mammalian cells, this enzyme is located on the outer surface of the inner mitochondrial membrane and uses ubiquinone as an electron acceptor, thereby linking pyrimidine synthesis to the respiratory chain.[13][20]
Mechanism: The reaction involves the ubiquinone-mediated oxidation of dihydroorotate and the reduction of a FMN cofactor within the enzyme.[13][19] The electrons are then transferred to ubiquinone.
Experimental Protocols
Accurate measurement of ubiquinone reductase activity is crucial for studying these enzymes and for screening potential inhibitors. Below are generalized protocols for the key enzymes.
NADH:Ubiquinone Oxidoreductase (Complex I) Activity Assay
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.[21][22]
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: e.g., 20 mM HEPES-KOH, pH 7.5, 125 mM KCl, 0.02 mM EGTA[14]
-
NADH solution (e.g., 100 µM final concentration)[21]
-
Ubiquinone analog (e.g., Coenzyme Q₁ or decylubiquinone, 40-50 µM final concentration)[21]
-
Rotenone (B1679576) (Complex I inhibitor, for measuring background activity)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the assay buffer and equilibrate to the desired temperature (e.g., 25°C).[14]
-
Add the mitochondrial preparation to the assay buffer.
-
Add the ubiquinone analog.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to Complex I activity.
-
To determine the specific Complex I activity, perform a parallel assay in the presence of rotenone and subtract the rotenone-insensitive rate from the total rate.
Succinate Dehydrogenase (Complex II) Activity Assay
This assay often employs an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), whose reduction can be monitored spectrophotometrically.[8]
Materials:
-
Isolated mitochondria or tissue homogenates
-
Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.8, 300 mM NaCl[23]
-
Succinate solution (e.g., 5 mM final concentration)[23]
-
Ubiquinone analog (e.g., ubiquinone-1, 50 µM final concentration)[23]
-
DCIP solution (e.g., 100 µM final concentration)[23]
-
Inhibitors of other complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to ensure specificity[8]
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare the assay buffer containing inhibitors for other complexes.
-
Add the mitochondrial preparation.
-
Add the ubiquinone analog and DCIP.
-
Initiate the reaction by adding succinate.
-
Monitor the decrease in absorbance at 600 nm as DCIP is reduced. The rate of decrease is proportional to Complex II activity.
ETF-QO Activity Assay
This is a coupled assay that measures the reduction of a ubiquinone analog.[24]
Materials:
-
Purified ETF-QO, medium-chain acyl-CoA dehydrogenase (MCAD), and ETF
-
Assay Buffer: e.g., 10 mM HEPES(K⁺), pH 7.4[24]
-
Octanoyl-CoA (100 µM final concentration)[24]
-
Coenzyme Q₁ (55 µM final concentration)[24]
-
Spectrophotometer capable of reading at 275 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MCAD, ETF, and octanoyl-CoA.
-
Initiate the reaction by adding ETF-QO.
-
Monitor the decrease in absorbance at 275 nm, which corresponds to the reduction of Coenzyme Q₁.[24]
Dihydroorotate Dehydrogenase (DHODH) Activity Assay
This assay also commonly uses DCIP as a terminal electron acceptor.[25]
Materials:
-
Recombinant human DHODH or cell lysates
-
Assay Buffer: e.g., 160 mM potassium carbonate/HCl, pH 8.0[25]
-
Dihydroorotate (DHO)
-
Decylubiquinone
-
DCIP
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHO, and decylubiquinone.[25]
-
Add the DHODH enzyme or cell lysate to initiate the reaction.
-
Add DCIP and monitor the decrease in absorbance at 600 nm over time.[25]
Visualizing the Pathways and Workflows
Signaling Pathway: Electron Flow in the Mitochondrial Electron Transport Chain
Caption: Electron flow from various dehydrogenases to ubiquinone.
Experimental Workflow: Complex I Activity Assay
Caption: Workflow for measuring Complex I activity.
Logical Relationship: Drug Development Targeting Ubiquinone Reductases
Caption: Drug development pipeline for ubiquinone reductase inhibitors.
Relevance to Drug Development
The enzymes that catalyze the reduction of ubiquinone are critical for cellular metabolism and have emerged as promising targets for therapeutic intervention in a variety of diseases.
-
Cancer: Rapidly proliferating cancer cells often have a high metabolic rate and are particularly dependent on pathways that feed into the electron transport chain.
-
Complex I inhibitors , such as metformin (B114582) and IACS-010759, are being investigated as anticancer agents due to their ability to disrupt cellular energy metabolism.[23][26]
-
DHODH inhibitors , like brequinar (B1684385) and leflunomide (B1674699), are effective in treating certain cancers, particularly hematologic malignancies, by limiting the pyrimidine pool necessary for DNA and RNA synthesis.[24][27] Several DHODH inhibitors are currently in clinical trials for various cancers.[6][28]
-
-
Autoimmune and Inflammatory Diseases: The proliferation of immune cells is a hallmark of autoimmune diseases.
-
DHODH inhibitors , such as leflunomide and teriflunomide, are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively, by suppressing the proliferation of activated lymphocytes.[2]
-
-
Infectious Diseases: Some pathogenic organisms rely on these enzymes for their survival.
The development of specific and potent inhibitors for these enzymes is an active area of research. High-throughput screening assays, such as those described in this guide, are essential for identifying and characterizing new drug candidates.
Conclusion
The enzymatic reduction of ubiquinone to this compound is a fundamental process at the heart of cellular metabolism and antioxidant defense. A thorough understanding of the enzymes involved, their kinetics, and their mechanisms of action is crucial for both basic research and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge in this field, offering valuable data and protocols to aid researchers in their exploration of this vital biochemical pathway. The continued investigation of these enzymes holds great promise for the discovery of new treatments for a wide range of human diseases.
References
- 1. Reaction of electron-transfer flavoprotein with electron-transfer flavoprotein-ubiquinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. NADH:ubiquinone oxidoreductase — Institute of Biochemistry // Molecular Bioenergetics [bioenergetics.uni-freiburg.de]
- 4. New Insights into the Interaction of Class II Dihydroorotate Dehydrogenases with Ubiquinone in Lipid Bilayers as a Function of Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Steady-state kinetics of the reduction of coenzyme Q analogs by complex I (NADH:ubiquinone oxidoreductase) in bovine heart mitochondria and submitochondrial particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New Insights into the Interaction of Class II Dihydroorotate Dehydrogenases with Ubiquinone in Lipid Bilayers as a Function of Lipid Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Electron-transferring-flavoprotein dehydrogenase - Wikipedia [en.wikipedia.org]
- 17. portlandpress.com [portlandpress.com]
- 18. The Iron-Sulfur Cluster of Electron Transfer Flavoprotein-ubiquinone Oxidoreductase (ETF-QO) is the Electron Acceptor for Electron Transfer Flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 20. Alternative quinone substrates and inhibitors of human electron-transfer flavoprotein-ubiquinone oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of Mitochondrial Complex I Inhibitors as Anticancer and Radiosensitizer Drugs Based on Compensatory Stimulation of Lactate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacology & toxicology involving complex I | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 27. elifesciences.org [elifesciences.org]
- 28. DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook [barchart.com]
- 29. Electron transfer flavoprotein and its role in mitochondrial energy metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Ubiquinol in Plasma Samples by HPLC
Introduction
Coenzyme Q10 (CoQ10) is a vital, lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain. It exists in both an oxidized form, ubiquinone, and a reduced form, ubiquinol. In circulation, the majority of CoQ10 (approximately 95%) is present as this compound, which acts as a potent antioxidant, protecting cellular membranes and lipoproteins from lipid peroxidation.[1] The ratio of this compound to ubiquinone in plasma is considered a key biomarker for assessing oxidative stress.[2] However, the inherent instability of this compound, which readily oxidizes to ubiquinone ex vivo, presents a significant analytical challenge for its accurate quantification.[2][3][4]
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of CoQ10 in biological samples.[5][6] Various HPLC-based methods have been developed, each with distinct advantages in terms of sensitivity, selectivity, and throughput. These methods typically couple HPLC with Ultraviolet (UV), Electrochemical (ED), or Mass Spectrometry (MS) detection.[5] This document provides detailed protocols and comparative data for the quantification of this compound in plasma using these principal techniques.
Methodologies Overview
The choice of analytical method for this compound quantification depends on the specific research requirements, including the need for measuring both redox forms, required sensitivity, and available instrumentation.
-
HPLC with UV Detection (HPLC-UV): This is a widely available technique. However, it is generally considered too insensitive for the simultaneous and accurate determination of both this compound and ubiquinone in plasma, as this compound has a low molar absorptivity at the typical detection wavelength of 275 nm.[3][4][6] Methods often involve a pre-column oxidation step to measure total CoQ10 as ubiquinone.[7]
-
HPLC with Electrochemical Detection (HPLC-ECD): This method offers significantly higher sensitivity and selectivity for this compound compared to UV detection.[5] ECD directly measures this compound as it is oxidized at the electrode surface, allowing for the simultaneous quantification of both this compound and ubiquinone without derivatization.[5][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method, providing accurate quantification of both this compound and ubiquinone.[3][4] Its high specificity minimizes interference from other plasma components, making it an excellent choice for clinical research.[1][2]
Experimental Workflows
The general workflow for plasma this compound analysis involves several critical steps designed to ensure the stability and accurate measurement of the analyte.
Quantitative Data Summary
The performance characteristics of different HPLC methods for this compound quantification are summarized below.
| Method | LLOQ (this compound) | Linearity Range | Precision (CV%) | Recovery (%) | Reference |
| HPLC-UV | 0.50 µg/mL | 0.1 - 4.0 mg/L | 0.2 - 3.9% (within-day) | 95.5 - 101.3% | [3][9] |
| HPLC-ECD | 1.0 ng/mL (10 nM) | 1.0 - 5000 ng/mL | < 6.5% (inter-day) | 89 - 109% | [8][10][11] |
| LC-MS/MS | 0.10 µg/mL | N/A | N/A | N/A | [3][4] |
| UPLC-MS/MS | 5 µg/L (5 ng/mL) | 25 - 2500 µg/L | 10.8% (intra-day) | N/A | [1][2][10] |
Note: LLOQ (Lower Limit of Quantification) and other parameters can vary based on specific instrumentation and protocol optimizations.
Experimental Protocols
Protocol 1: HPLC with Electrochemical Detection (HPLC-ECD)
This protocol is adapted for the simultaneous, high-sensitivity measurement of this compound and ubiquinone.
Principle
Following extraction from plasma, this compound and ubiquinone are separated on a reversed-phase C18 column. The electrochemical detector is set up with two electrodes. The first, set at an oxidative potential, detects this compound. The second, set at a reductive potential after an in-line reduction column, detects ubiquinone.
Materials and Reagents
-
This compound and Ubiquinone standards
-
1-Propanol (B7761284), HPLC grade, chilled to 4°C
-
Methanol, HPLC grade
-
Ethanol, HPLC grade
-
Lithium perchlorate
-
Butylated hydroxytoluene (BHT)
-
HPLC-grade water
-
Human plasma (EDTA)
-
Analytical Column: Reversed-phase C18 (e.g., 2.0 mm i.d. × 150 mm, 5 µm)[8]
-
HPLC system with electrochemical detector
Sample Preparation Workflow
Detailed Sample Preparation
-
Pipette 25 µL of canine plasma, kept on dry ice, into a microcentrifuge tube.[10]
-
Add 10 µL of BHT (10 mg/mL in 96% ethanol) to prevent auto-oxidation.[10]
-
Add 75 µL of ice-cold 1-propanol to precipitate proteins.[10]
-
Vortex the mixture for 2 minutes at 4°C.[10]
-
Centrifuge at 16,000 x g for 2 minutes at 4°C.[10]
-
Carefully transfer the supernatant to an autosampler vial for immediate analysis.[10]
HPLC-ECD Conditions
-
Mobile Phase: Ethanol/Methanol/2-Propanol containing lithium perchlorate.[10]
-
Flow Rate: 1.0 mL/min[9]
-
Column: Waters Nova-pak C18[10]
-
Injection Volume: 20 µL
-
Detector: Electrochemical Detector (ECD)
-
Electrode 1 (Oxidizing): +350 to +600 mV (for this compound)
-
Electrode 2 (Reducing): -350 to -600 mV (for Ubiquinone, post-reduction column)
-
Calibration and Quantification
Prepare calibration standards of this compound and ubiquinone in 1-propanol. Construct a calibration curve by plotting peak area against concentration. The concentration of this compound in the plasma samples is determined by comparing its peak area to the calibration curve.
Protocol 2: LC-MS/MS
This method provides the highest sensitivity and specificity for this compound analysis.
Principle
After simple protein precipitation and extraction, this compound is separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard is used for accurate quantification.
Materials and Reagents
-
This compound and Ubiquinone standards
-
Coenzyme Q10-[D9] or Coenzyme Q9 as internal standard (IS)[1][12]
-
1-Propanol or Ethanol, HPLC grade
-
Hexane (B92381), HPLC grade
-
Formic acid
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]
Detailed Sample Preparation
-
Add a known amount of internal standard (e.g., Coenzyme Q10-[D9]) to the serum/plasma sample.[12]
-
Precipitate proteins by adding a volume of cold ethanol.[12]
-
Add hexane to the mixture to facilitate the extraction and recovery of this compound.[12]
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for injection.
LC-MS/MS Conditions
-
Column: PFP(2) 50 × 2.0 mm, 3 µm, 100 Å column[12]
-
Mobile Phase A: Water with ammonium formate and formic acid
-
Mobile Phase B: Methanol/Propanol mixture
-
Gradient: A suitable gradient to separate this compound from ubiquinone and other matrix components.
-
Ionization: Positive Electrospray Ionization (ESI+)[3]
-
MRM Transitions:
-
This compound: Monitor specific precursor-product ion transitions.
-
Ubiquinone: Monitor specific precursor-product ion transitions.
-
Internal Standard: Monitor specific precursor-product ion transitions.
-
Calibration and Quantification
A 6-point calibration curve is constructed using standards prepared in a surrogate matrix, with concentrations ranging from 0.16 to 6.0 µg/mL.[12][13] The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Method Comparison and Troubleshooting
-
Stability: this compound is highly prone to oxidation. All sample preparation steps should be performed on ice or at 4°C, and exposure to air and light should be minimized.[3][9] The use of antioxidants like BHT can be beneficial.[10]
-
Extraction Efficiency: CoQ10 is very hydrophobic and highly protein-bound. Ensure complete protein precipitation and efficient extraction. Methods using 1-propanol for single-step precipitation and extraction are rapid and effective.[2][14]
-
Choice of Detector:
-
UV: Suitable for total CoQ10 after oxidation but lacks the sensitivity for endogenous this compound.[3][6]
-
ECD: Excellent for sensitive and direct measurement of this compound. Requires careful maintenance of the electrochemical cell.[5][8]
-
MS/MS: Offers the best performance in sensitivity and specificity but requires more expensive equipment and expertise.[3][15]
-
The accurate quantification of this compound in plasma is critical for research in oxidative stress and related diseases. While HPLC-UV methods are accessible, they are often inadequate for the specific measurement of the unstable reduced form. HPLC-ECD and LC-MS/MS provide the necessary sensitivity and selectivity for reliable this compound analysis. The choice between these methods will depend on the specific application, required throughput, and available resources. The protocols outlined in this document provide a robust foundation for researchers to establish and validate methods for this compound quantification in their own laboratories.
References
- 1. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Development for Coq10 Determination in Human Plasma Using HPLC-UV and HPLC/MS/MS | Bentham Science [eurekaselect.com]
- 4. Analytical Method Development for Coq10 Determination in Human Pl...: Ingenta Connect [ingentaconnect.com]
- 5. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. US7303921B2 - Method to assay coenzyme Q10 in blood plasma or blood serum - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. smj.org.sa [smj.org.sa]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of Ubiquinone (Coenzyme Q10) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. scielo.br [scielo.br]
- 15. A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Ubiquinol and its Metabolites in Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of ubiquinol (the reduced form of Coenzyme Q10) and its primary metabolite, ubiquinone (the oxidized form), in various tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Coenzyme Q10 (CoQ10) is a vital lipophilic molecule that plays a crucial role in cellular energy production and acts as a potent antioxidant.[1][2] It exists in two primary forms: this compound, the reduced and active antioxidant form, and ubiquinone, the oxidized form. The ratio of this compound to ubiquinone is a critical indicator of oxidative stress within tissues.[1] Accurate quantification of both forms is essential for research in various fields, including mitochondrial diseases, cardiovascular health, neurodegenerative disorders, and drug development. LC-MS/MS offers a highly sensitive and specific method for the simultaneous determination of this compound and ubiquinone in complex biological matrices like tissues.[2][3]
Experimental Protocols
Sample Preparation: Tissue Homogenization and Extraction
Proper sample preparation is critical to prevent the artificial oxidation of this compound to ubiquinone and to ensure accurate quantification.[1] All procedures should be performed on ice or at 4°C to minimize enzymatic activity and degradation.
Materials:
-
Tissue sample (snap-frozen in liquid nitrogen and stored at -80°C)
-
Homogenization Buffer: 1X Phosphate Buffered Saline (PBS)
-
Bead mill homogenizer with ceramic beads
-
Ice-cold 1-propanol (B7761284) or ethanol
-
Butylated hydroxytoluene (BHT) solution (1 mg/mL in ethanol)
-
Deuterated internal standard (e.g., Coenzyme Q10-d6 or Coenzyme Q9)
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
Protocol:
-
Tissue Homogenization:
-
Weigh a frozen tissue sample (approximately 20-50 mg) in a pre-chilled tube.
-
Add 500 µL of ice-cold PBS and ceramic beads.
-
Homogenize the tissue using a bead mill homogenizer. Perform 2-3 cycles of 30-60 seconds with cooling on ice between cycles.
-
-
Protein Precipitation and Extraction:
-
To the tissue homogenate, add the internal standard solution.
-
Add 1 mL of ice-cold 1-propanol (or ethanol) containing 0.1 mg/mL BHT to precipitate proteins.[4]
-
Vortex vigorously for 1 minute.
-
Add 2 mL of hexane and vortex for another 2 minutes for liquid-liquid extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Concentration:
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:isopropanol) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 below |
Data Presentation
Table 1: Quantitative Levels of this compound and Ubiquinone in Various Rat Tissues
| Tissue | This compound (µg/g tissue) | Ubiquinone (µg/g tissue) | Total CoQ10 (µg/g tissue) | Reference |
| Heart | 150 - 250 | 15 - 25 | 165 - 275 | [5] |
| Kidney | 80 - 120 | 8 - 12 | 88 - 132 | [5] |
| Liver | 50 - 90 | 5 - 10 | 55 - 100 | [5][6] |
| Brain | 10 - 20 | 1 - 2 | 11 - 22 | [5] |
| Muscle | 40 - 60 | 4 - 6 | 44 - 66 | [5] |
Note: These values are approximate and can vary based on age, diet, and experimental conditions.
Table 2: Exemplary MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (CoQ10H2) | 865.7 | 197.1 | 35 |
| Ubiquinone (CoQ10) | 882.7 ([M+NH4]+) | 197.1 | 25 |
| CoQ10-d6 (IS) | 871.7 | 203.1 | 35 |
| Coenzyme Q9 (IS) | 795.6 | 197.1 | 33 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.[1]
Visualizations
This compound/Ubiquinone Metabolic Pathway
The following diagram illustrates the biosynthesis of Coenzyme Q10 and its central role in the mitochondrial electron transport chain, where it cycles between its reduced (this compound) and oxidized (ubiquinone) forms.
Caption: Biosynthesis and redox cycling of Coenzyme Q10.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the key steps involved in the analysis of this compound and ubiquinone from tissue samples.
Caption: Workflow for tissue this compound/ubiquinone analysis.
References
- 1. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Ubiquinone (Coenzyme Q10) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of the this compound-10 and ubiquinone-10 (coenzyme Q10) in human serum by liquid chromatography tandem mass spectrometry to evaluate the oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tissue coenzyme Q (ubiquinone) and protein concentrations over the life span of the laboratory rat [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue concentrations of coenzyme Q10 in the rat following its oral and intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Ubiquinol Extraction from Cultured Cells: An Application Note for Researchers
Introduction
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a lipid-soluble molecule essential for cellular energy production and antioxidant defense. It exists in two redox forms: the oxidized form, ubiquinone, and the reduced form, ubiquinol. This compound is the active antioxidant form and its quantification is crucial for studies in cellular metabolism, aging, and disease therapeutics. This document provides a detailed protocol for the extraction of this compound from cultured cells, tailored for researchers, scientists, and drug development professionals. The protocol emphasizes the stabilization of the labile this compound form and provides a reliable method for its quantification using High-Performance Liquid Chromatography (HPLC).
Data Presentation: Quantitative Levels of Coenzyme Q10 in Various Cell Types
The basal levels of Coenzyme Q10 can vary significantly between different cell types, reflecting their metabolic activity and oxidative stress levels. The following table summarizes reported CoQ10 concentrations in several commonly used cell lines. Note that values can be influenced by culture conditions and quantification methods.
| Cell Type | Species | CoQ10 Level (pmol/mg protein) | Reference(s) |
| Fibroblasts (dermal) | Human | 39 - 75 | [1] |
| Cardiomyoblasts (H9c2) | Rat | ~9.2 (Calculated from 0.013 nmol/10^6 cells) | [1] |
| Intestinal Epithelial Cells (I407) | Human | ~2.5 (Calculated from 0.01 nmol/10^6 cells) | [1] |
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from cultured cells. The protocol is designed to be robust and reproducible.
Materials and Reagents
-
Cell Culture: Adherent or suspension cells grown to desired confluency.
-
Phosphate-Buffered Saline (PBS): Cold (4°C), sterile.
-
Cell Scrapers (for adherent cells)
-
Centrifuge: Capable of 500 x g and maintaining 4°C.
-
Lysis Buffer: Cold 0.04 M EDTA solution.
-
Extraction Solvent: A mixture of hexane (B92381) and ethanol (B145695) (5:2, v/v), pre-chilled to -20°C.[1][2]
-
Internal Standard: Coenzyme Q9 (CoQ9) or a synthetic analogue.
-
Reducing Agent (for total CoQ10 measurement): Freshly prepared 1% (w/v) sodium borohydride (B1222165) (NaBH₄) in ethanol.
-
Oxidizing Agent (for total CoQ10 measurement): 0.05% Iron(III) chloride (FeCl₃) in ethanol.[3]
-
HPLC System: With UV or electrochemical detection (ECD).[1]
-
HPLC Column: C18 reverse-phase column (e.g., Kinetex, 2.6 μm, 100 × 4.6 mm).[3]
-
Mobile Phase: Ethanol:water (97:3, v/v).[3]
-
Nitrogen Gas or Centrifugal Evaporator
-
Autosampler Vials
-
Protein Assay Kit (e.g., BCA or Lowry)
Step-by-Step Protocol for this compound Extraction
This protocol is optimized to minimize the oxidation of this compound to ubiquinone.
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Add a small volume of cold PBS and gently scrape the cells.
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[1] Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of cold 0.04 M EDTA solution. The use of EDTA helps to chelate metal ions that can catalyze the oxidation of this compound.[4]
-
Extraction:
-
Sample Collection: Carefully collect the upper hexane layer, which contains the extracted CoQ10, and transfer it to a clean tube. Avoid disturbing the lower aqueous phase and the protein interface.
-
Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas or using a centrifugal evaporator.[5]
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100-200 µL) of the HPLC mobile phase (ethanol:water, 97:3, v/v).[3]
-
Quantification by HPLC:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject the sample into the HPLC system.
-
Ubiquinone can be detected by UV at approximately 275 nm.[1][6] For more sensitive and specific detection of the reduced form, this compound, electrochemical detection (ECD) is recommended.[1]
-
The concentration of this compound and ubiquinone is determined by comparing the peak areas to a standard curve generated with known concentrations of this compound and ubiquinone standards.
-
-
Data Normalization: Normalize the this compound concentration to the protein content of the original cell pellet or the cell number.[1]
Protocol for Total Coenzyme Q10 Measurement
To measure the total CoQ10 content (this compound + ubiquinone), one of the following steps can be performed prior to HPLC analysis:
-
Reduction to this compound: Treat the reconstituted sample with a reducing agent like sodium borohydride to convert all ubiquinone to this compound. This allows for the quantification of total CoQ10 using ECD.
-
Oxidation to Ubiquinone: Alternatively, treat the sample with an oxidizing agent such as ferric chloride to convert all this compound to ubiquinone for quantification by UV detection.[3]
Visualization of Experimental Workflow and Pathways
To aid in the understanding of the experimental process and the biochemical context, the following diagrams are provided.
Caption: Experimental workflow for this compound extraction from cultured cells.
Caption: Redox cycle of Coenzyme Q10 between ubiquinone and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CoQ10 Deficient Endothelial Cell Culture Model for the Investigation of CoQ10 Blood–Brain Barrier Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of cell disruption methods for protein and coenzyme Q10 quantification in purple non-sulfur bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for detecting CoQ10 incorporation in the mitochondrial respiratory chain supercomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Coenzyme Q10 and this compound on Primesep D Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for In Vitro Measurement of Ubiquinol's Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinol, the reduced and biologically active form of Coenzyme Q10 (CoQ10), is a pivotal lipophilic antioxidant synthesized endogenously. It plays a crucial role in cellular energy production within the mitochondrial electron transport chain and serves as a potent scavenger of free radicals.[1] Over 90% of CoQ10 in human circulation is in the this compound form, highlighting its significance in protecting cells from oxidative damage by neutralizing free radicals and inhibiting the oxidation of lipids, proteins, and DNA.[1] The antioxidant efficacy of this compound also extends to the regeneration of other key antioxidants like α-tocopherol (vitamin E) and ascorbate (B8700270) (vitamin C), thereby enhancing the cellular antioxidant network.[1] Dysregulation of this compound levels has been implicated in various pathological conditions, making the accurate in vitro assessment of its antioxidant capacity a critical aspect of research and drug development.
These application notes provide detailed protocols for commonly employed in vitro assays to quantify the antioxidant capacity of this compound, including the DPPH, ABTS, and FRAP assays, as well as an assay to measure the inhibition of lipid peroxidation.
Data Presentation: Quantitative Antioxidant Capacity of this compound
The following table summarizes quantitative data from various in vitro assays, offering a comparative overview of this compound's antioxidant capacity.
| Assay | Parameter | This compound Value | Comparison Compounds | Reference |
| DPPH | IC50 | 0.387 mM | α-tocopherol, Gallic acid, BHA, BHT (higher activity) | --INVALID-LINK-- |
| ABTS | IC50 | 0.219 - 0.226 mM | α-tocopherol, Gallic acid, BHA, BHT (higher activity) | --INVALID-LINK-- |
| FRAP | FRAP Value | Higher than α-tocopherol, BHA, BHT | Gallic acid (lower activity) | --INVALID-LINK-- |
| Lipid Peroxidation | Inhibition | Efficiently inhibits lipid peroxidation | More efficient than α-tocopherol | --INVALID-LINK-- |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. BHA: Butylhydroxyanisole, BHT: Butylhydroxytoluene.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the antioxidant mechanism of this compound and the general workflow of the in vitro assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
This compound standard
-
Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of dilutions from the stock solution. Similarly, prepare a series of Trolox standard solutions.
-
Assay:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the this compound sample or Trolox standard at various concentrations to the wells.
-
For the blank, add 100 µL of the solvent (e.g., ethanol) instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample.
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value. The antioxidant capacity can also be expressed as Trolox Equivalents (TE) by comparing the results to the Trolox standard curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate Buffered Saline (PBS) or ethanol
-
This compound standard
-
Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Radical Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of Trolox standard solutions.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the this compound sample or Trolox standard at various concentrations to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and express the antioxidant capacity as IC50 or Trolox Equivalents (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. The change in absorbance is directly proportional to the total antioxidant capacity of the sample.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound standard
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of FeSO₄ or Trolox standard solutions.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the this compound sample or standard to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe(II) equivalents or Trolox Equivalents.
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. This compound's ability to inhibit lipid peroxidation is assessed by quantifying the reduction in MDA formation in the presence of an oxidizing agent. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Materials:
-
Linoleic acid emulsion or a biological sample (e.g., LDL, liposomes)
-
Oxidizing agent (e.g., AAPH, Fe²⁺/ascorbate)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
This compound standard
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
Spectrophotometer or microplate reader
Procedure:
-
Induction of Lipid Peroxidation:
-
Prepare a reaction mixture containing the lipid substrate (e.g., linoleic acid emulsion) and the oxidizing agent.
-
Add different concentrations of this compound to the reaction mixture.
-
Incubate the mixture under conditions that promote peroxidation (e.g., 37°C for a specific time).
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding a solution containing TCA and BHT.
-
Add the TBA reagent to the mixture.
-
Heat the samples at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.
-
-
Measurement:
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of lipid peroxidation by this compound compared to a control without the antioxidant.
-
A standard curve of MDA can be used to quantify the amount of MDA formed.
-
Conclusion
The assays described provide robust and reproducible methods for quantifying the in vitro antioxidant capacity of this compound. The choice of assay may depend on the specific research question and the nature of the sample being investigated. For a comprehensive assessment, it is often recommended to use a battery of tests that measure different aspects of antioxidant activity. The provided protocols offer a solid foundation for researchers to evaluate the potent antioxidant properties of this compound.
References
Application Notes and Protocols for In Vivo Assessment of Ubiquinol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinol, the reduced and active antioxidant form of Coenzyme Q10 (CoQ10), is a critical component of the mitochondrial electron transport chain and a potent lipid-soluble antioxidant.[1][2] Its efficacy in mitigating oxidative stress, improving mitochondrial function, and potentially impacting age-related and chronic diseases is a subject of extensive research.[1][3] These application notes provide detailed protocols for designing and conducting in vivo studies to rigorously evaluate the efficacy of this compound supplementation.
Animal Model Selection
The choice of an appropriate animal model is crucial for investigating the specific therapeutic potential of this compound.
-
Senescence-Accelerated Mouse (SAM): Strains like SAMP1 and SAMP8 are excellent models for studying age-related decline, oxidative stress, and mitochondrial dysfunction.[4][5] They exhibit accelerated aging phenotypes, making them suitable for assessing this compound's anti-aging effects.[4]
-
mdx Mouse: This model for Duchenne muscular dystrophy is characterized by muscle degeneration and mitochondrial abnormalities. It is useful for evaluating this compound's impact on muscle disorders.[6]
-
CoQ Deficiency Models: Genetically engineered mouse models with mutations in CoQ biosynthesis genes (e.g., Coq7 or Coq9) are invaluable for studying the direct consequences of CoQ deficiency and the therapeutic efficacy of this compound rescue.[7][8]
-
Disease-Specific Models: For studying this compound's effect on specific conditions, relevant animal models should be used, such as models of myocardial ischemia-reperfusion injury for cardiovascular studies or neurodegenerative disease models.[9][10]
Experimental Design and this compound Administration
A robust experimental design is fundamental for obtaining reliable and reproducible data.
Experimental Workflow Diagram
Caption: General workflow for an in vivo this compound efficacy study.
Key Considerations:
-
Groups: Include a control group (no treatment), a vehicle group (if this compound is administered in a carrier), and one or more this compound treatment groups with varying doses.
-
Dosage: Doses in animal studies often range from 100 to 500 mg/kg/day, but should be optimized based on the model and research question.[5]
-
Administration Route: Oral gavage is common for precise dosing. Alternatively, this compound can be incorporated into the diet.[4]
-
Duration: The study duration depends on the animal model and the endpoints being measured. For age-related studies in SAM mice, supplementation can last for several months.[4]
Core Efficacy Assessment Protocols
The following protocols outline key experiments to assess this compound's biological effects.
Protocol 3.1: Assessment of Oxidative Stress
Objective: To quantify the impact of this compound on systemic and tissue-specific oxidative stress markers.
Methodologies:
-
Sample Collection: Collect blood plasma and harvest tissues of interest (e.g., liver, heart, brain, muscle). Homogenize tissues in appropriate buffers.
-
Glutathione (B108866) Ratio (GSH:GSSG):
-
Use a commercially available kit or HPLC to measure reduced (GSH) and oxidized (GSSG) glutathione levels.
-
The ratio of GSH to GSSG is a key indicator of cellular redox state.[4]
-
-
Lipid Peroxidation Assay (Malondialdehyde - MDA):
-
Measure MDA levels, a common marker of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay.[11]
-
-
Protein Carbonyl Assay:
-
Quantify protein oxidation by measuring protein carbonyl content using a spectrophotometric assay with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
-
DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG):
-
Measure 8-OHdG levels in DNA extracted from tissues or urine using an ELISA kit or LC-MS/MS.[4]
-
-
Total Antioxidant Capacity (TAC) & Superoxide Dismutase (SOD) Activity:
Data Presentation:
| Parameter | Control Group | Vehicle Group | This compound Group (Low Dose) | This compound Group (High Dose) |
| Plasma GSH:GSSG Ratio | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Liver MDA (nmol/mg protein) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Heart Protein Carbonyls (nmol/mg protein) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Urinary 8-OHdG (ng/mL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Plasma TAC (U/mL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Erythrocyte SOD (U/mg Hb) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Protocol 3.2: Analysis of Mitochondrial Function
Objective: To determine if this compound supplementation enhances mitochondrial bioenergetics and efficiency.
Methodologies:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissues (e.g., liver, muscle) using differential centrifugation.
-
Mitochondrial Respiration:
-
Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or a Clark-type oxygen electrode.
-
Assess Complex I and Complex IV activities spectrophotometrically using specific substrates and inhibitors.[4]
-
-
NAD+/NADH Ratio:
-
Quantify NAD+ and NADH levels in tissue homogenates using a cycling assay or LC-MS/MS to determine the cellular redox state.[4]
-
-
Mitochondrial Membrane Potential (ΔΨm):
-
Use fluorescent probes like JC-1 or TMRE in isolated mitochondria or primary cells to assess mitochondrial membrane potential via flow cytometry or fluorescence microscopy.
-
-
Gene and Protein Expression:
-
Use qPCR and Western Blotting to analyze the expression levels of key proteins involved in mitochondrial biogenesis and function, such as PGC-1α, SIRT1, and SIRT3.[4]
-
Data Presentation:
| Parameter | Control Group | Vehicle Group | This compound Group (Low Dose) | This compound Group (High Dose) |
| Complex I Activity (nmol/min/mg protein) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Complex IV Activity (nmol/min/mg protein) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Liver NAD+/NADH Ratio | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| PGC-1α Protein Expression (fold change) | 1.0 | Mean ± SD | Mean ± SD | Mean ± SD |
| SIRT1 Protein Expression (fold change) | 1.0 | Mean ± SD | Mean ± SD | Mean ± SD |
Protocol 3.3: Measurement of Inflammatory Markers
Objective: To evaluate the anti-inflammatory effects of this compound.
Methodologies:
-
Sample Collection: Collect blood serum or plasma.
-
Cytokine Analysis:
-
Measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits or a multiplex immunoassay (e.g., Luminex).[11]
-
-
C-Reactive Protein (CRP):
-
Quantify CRP levels in serum using a high-sensitivity ELISA assay.[11]
-
-
MicroRNA Expression:
-
In specific models (e.g., LPS-induced inflammation), analyze the expression of inflammatory-related microRNAs like miR-146a via qPCR.[13]
-
Data Presentation:
| Parameter | Control Group | Vehicle Group | This compound Group (Low Dose) | This compound Group (High Dose) |
| Serum TNF-α (pg/mL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Serum IL-6 (pg/mL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Serum hs-CRP (mg/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
This compound-Modulated Signaling Pathways
This compound has been shown to activate pathways that enhance mitochondrial function and antioxidant defenses.[4]
SIRT1/PGC-1α Signaling Pathway
This compound supplementation can increase the expression of SIRT1, a deacetylase that activates PGC-1α.[4] PGC-1α is a master regulator of mitochondrial biogenesis and antioxidant gene expression.
Caption: this compound activates the SIRT1/PGC-1α pathway.
Conclusion
These application notes and protocols provide a comprehensive framework for designing and executing in vivo studies to assess the efficacy of this compound. By employing appropriate animal models, robust experimental designs, and detailed molecular and biochemical analyses, researchers can generate high-quality data to elucidate the mechanisms of action and therapeutic potential of this compound. The consistent presentation of quantitative data in tables and the visualization of pathways will aid in the clear interpretation and communication of findings.
References
- 1. Frontiers | Coenzyme Q10 Supplementation in Aging and Disease [frontiersin.org]
- 2. This compound for men’s health and mitochondrial function [nutraingredients.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound-10 Supplementation Activates Mitochondria Functions to Decelerate Senescence in Senescence-Accelerated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of Coenzyme Q10 Intake and Moderate Physical Activity Counteracts Mitochondrial Dysfunctions in a SAMP8 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a potential biomarker for tissue energy requirements and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Current Mouse Models Recapitulating Coenzyme Q10 Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Coenzyme Q10 Reduces Infarct Size in Animal Models of Myocardial Ischemia-Reperfusion Injury: A Meta-Analysis and Summary of Underlying Mechanisms [frontiersin.org]
- 10. Coenzyme Q10: Clinical Applications beyond Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Alleviating effects of coenzyme Q10 supplements on biomarkers of inflammation and oxidative stress: results from an umbrella meta-analysis [frontiersin.org]
- 12. Effects of Coenzyme Q10 Supplementation on Biomarkers of Oxidative Stress in Adults: A GRADE-Assessed Systematic Review and Updated Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of the Ubiquinone/Ubiquinol Ratio
Audience: Researchers, scientists, and drug development professionals.
Introduction Coenzyme Q10 (CoQ10) is a critical component of the mitochondrial electron transport chain and a potent lipophilic antioxidant. It exists in an oxidized form, Ubiquinone , and a reduced form, Ubiquinol .[1] The ratio of this compound to Ubiquinone is a dynamic indicator of cellular redox status and is considered a key biomarker for oxidative stress.[2][3] A shift in this ratio towards the oxidized state (Ubiquinone) is associated with increased oxidative stress and has been implicated in various pathologies, including cardiovascular and neurodegenerative diseases.[2][4] Therefore, accurate measurement of the Ubiquinone/Ubiquinol ratio is essential for assessing mitochondrial function, evaluating disease states, and determining the efficacy of therapeutic interventions.
This document provides a detailed protocol for the determination of the Ubiquinone/Ubiquinol ratio in biological samples using UV/Vis spectrophotometry. The method leverages the distinct absorption spectra of the two forms for their quantification.
Principle of the Assay The spectrophotometric determination of the Ubiquinone/Ubiquinol ratio is based on the differential UV absorption spectra of the oxidized and reduced forms. Ubiquinone (oxidized CoQ10) exhibits a maximum absorption peak at approximately 275 nm.[5][6] Upon reduction to this compound (CoQ10H₂), this peak shifts to approximately 290 nm.[5][7] By measuring the absorbance at these two wavelengths, and using the respective molar extinction coefficients, the concentration of each form can be determined, allowing for the calculation of their ratio. Due to the high lipophilicity of CoQ10, the assay requires an initial extraction step to isolate it from the biological matrix.
Core Experimental Protocols
Protocol 1: Sample Preparation and Extraction
The most critical step in measuring the ratio is sample preparation. This compound is highly susceptible to auto-oxidation, which can artificially lower the ratio.[8][9] All steps should be performed rapidly, on ice, and with minimal exposure to air and light.
Required Materials and Reagents:
-
Biological Sample: Plasma, serum, tissue homogenate, or isolated mitochondria.
-
Solvents: 1-Propanol (HPLC grade), n-Hexane (HPLC grade), Ethanol (B145695) (absolute).
-
Antioxidant (Optional but Recommended): Butylated hydroxytoluene (BHT) to prevent auto-oxidation.[9]
-
Equipment:
-
Refrigerated centrifuge
-
Vortex mixer
-
Microcentrifuge tubes
-
Nitrogen gas line for solvent evaporation
-
Ice bucket
-
Procedure:
-
Sample Collection: For liquid samples like plasma, use EDTA or heparin as an anticoagulant. Process samples immediately after collection or store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protein Precipitation & Extraction:
-
To a 1.5 mL microcentrifuge tube on ice, add 100 µL of the biological sample (e.g., plasma).
-
Add 500 µL of ice-cold 1-Propanol (or ethanol) to precipitate proteins.
-
Add 1000 µL of ice-cold n-Hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the mixture at 14,000 x g for 5 minutes at 4°C.
-
Three layers will form: a lower aqueous layer, a middle protein pellet, and an upper organic (hexane) layer containing the extracted CoQ10.
-
-
Isolate Supernatant:
-
Carefully transfer the upper hexane (B92381) layer to a new clean tube. Be cautious not to disturb the protein pellet.
-
-
Solvent Evaporation:
-
Evaporate the hexane to dryness under a gentle stream of nitrogen gas. This step concentrates the sample.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a known, small volume (e.g., 100-200 µL) of absolute ethanol for spectrophotometric analysis.
-
Caption: Workflow for Coenzyme Q10 extraction from biological samples.
Protocol 2: Spectrophotometric Measurement and Calculation
Required Equipment:
-
UV/Vis Spectrophotometer capable of scanning from 240-320 nm.
-
Quartz or UV-compatible cuvettes.
Procedure:
-
Spectrophotometer Setup: Blank the spectrophotometer using absolute ethanol as the reference.
-
Sample Measurement:
-
Transfer the reconstituted sample into a quartz cuvette.
-
Perform a wavelength scan from 320 nm down to 240 nm.
-
Record the absorbance values at 275 nm (A₂₇₅) and 290 nm (A₂₉₀) .[5]
-
-
Calculations:
-
The concentrations of Ubiquinone and this compound can be determined by solving a system of simultaneous equations using the Beer-Lambert law (A = εbc), accounting for the spectral overlap of the two species.
-
Equation 1: A₂₇₅ = (ε₇₅,Q * C_Q) + (ε₇₅,QH₂ * C_QH₂)
-
Equation 2: A₂₉₀ = (ε₉₀,Q * C_Q) + (ε₉₀,QH₂ * C_QH₂)
Where:
-
C_Q and C_QH₂ are the molar concentrations of Ubiquinone and this compound.
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹) at a specific wavelength. The path length is assumed to be 1 cm.
-
After solving for C_Q and C_QH₂, calculate the ratio: Ratio = [this compound] / [Ubiquinone]
-
The redox status can also be expressed as a percentage: % this compound = ([this compound] / ([this compound] + [Ubiquinone])) * 100
-
Data Presentation
Quantitative data essential for calculations are summarized below.
Table 1: Molar Extinction Coefficients (ε) in Ethanol
| Compound | Wavelength | ε (L·mol⁻¹·cm⁻¹) | Reference |
|---|---|---|---|
| Ubiquinone (CoQ10) | 275 nm | 14,240 | [7] |
| This compound (CoQ10H₂) | 290 nm | 4,010 | [7] |
| Ubiquinone (CoQ10) | 290 nm | ~1,500* | - |
| This compound (CoQ10H₂) | 275 nm | ~3,500* | - |
*Note: Values for overlapping wavelengths are approximate and should be determined empirically with pure standards for highest accuracy.
Table 2: Typical Performance Characteristics (HPLC-based methods) These values, derived from highly sensitive HPLC methods, provide context for expected concentrations. Spectrophotometry is generally less sensitive.
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range (CoQ10) | 8.6 - 4292 ng/mL | [8] |
| Linearity Range (CoQ10H₂) | 8.6 - 8585 ng/mL | [8] |
| Limit of Quantification (LLOQ) | 10 nM | [7] |
| Typical Plasma Ratio (Healthy) | ~95% this compound |[2] |
Visualization of a Key Relationship
The central principle of the assay relies on the redox interconversion between Ubiquinone and this compound. This relationship is fundamental to its biological role.
Caption: The redox cycle between Ubiquinone and this compound.
References
- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 2. Plasma ratio of this compound and ubiquinone as a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Item - UV spectra of oxidized and reduced ubiquinone. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Reduced and Oxidized Coenzyme Q10 in Canine Plasma and Heart Tissue by HPLC-ECD: Comparison with LC-MS/MS Quantification [mdpi.com]
- 8. Rapid assessment of the coenzyme Q10 redox state using ultrahigh performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Sensitive and Selective Determination of Redox States of Coenzymes Q9 and Q10 in Mice Tissues: Application of Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Ubiquinol Stability in Various Formulations
Introduction
Ubiquinol, the reduced and more bioavailable form of Coenzyme Q10 (CoQ10), is a potent lipid-soluble antioxidant crucial for cellular energy production and defense against oxidative stress.[1][] However, its inherent instability poses significant challenges for formulation and storage, as it readily oxidizes to its less-bioavailable form, ubiquinone, when exposed to air, light, or certain temperatures.[3][4][5] Therefore, rigorous stability assessment is a critical step in the development of effective this compound-containing products, including dietary supplements and pharmaceuticals.
These application notes provide a comprehensive overview of the methods and protocols for evaluating the stability of this compound in diverse formulations such as emulsions, liposomes, and solid dosage forms.
Core Concepts in this compound Stability Assessment
The primary goal of a stability study is to quantify the rate of this compound degradation into ubiquinone and other potential degradants under various environmental conditions. This involves subjecting the formulation to controlled stress and analyzing its content over time using validated analytical methods.
Key Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the most prevalent and reliable method for separating and quantifying this compound and ubiquinone in a sample.[6][7][8][9]
-
Detection Methods:
-
UV Detection: A common and robust method, typically measuring absorbance at 275 nm, where both forms of CoQ10 absorb light.[6]
-
Electrochemical Detection (ECD): Offers higher sensitivity and selectivity for the reduced form (this compound), making it ideal for low-concentration samples.
-
Mass Spectrometry (MS/MS): Provides high specificity and structural confirmation, useful for identifying degradation products and analyzing complex matrices.[10]
-
Types of Stability Studies
-
Accelerated Stability Studies: Formulations are stored under exaggerated conditions (e.g., high temperature and humidity) to speed up degradation.[7][8][11] These studies, often conducted for 3-6 months, help predict the product's shelf-life.[8][11]
-
Long-Term (Real-Time) Stability Studies: Products are stored under recommended storage conditions and monitored for the duration of the proposed shelf-life.[11]
-
Stress Testing (Forced Degradation): Involves exposing the formulation to harsh conditions like extreme pH, high-intensity light, and strong oxidizing agents to identify potential degradation pathways and validate the stability-indicating power of the analytical method.[12][13]
Experimental Protocols
Protocol 1: Quantification of this compound and Ubiquinone by HPLC-UV
This protocol describes a general method for the simultaneous quantification of this compound and ubiquinone.
A. Materials and Reagents
-
This compound and Ubiquinone reference standards
-
HPLC-grade 2-propanol, n-hexane, and ethanol (B145695)
-
High-purity water
-
Mobile Phase: A mixture of ethanol and hexane (B92381) (or other suitable organic solvents)
-
Low-actinic glassware to protect samples from light[6]
B. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Sonicator
-
Centrifuge
-
Syringe filters (0.45 µm)
C. Sample Preparation
-
Extraction from Capsules/Tablets:
-
Accurately weigh the contents of a representative number of capsules or powdered tablets.[6]
-
Transfer the material to a low-actinic volumetric flask.
-
Add an extraction solvent (e.g., 2-propanol or a hexane/ethanol mixture).[7][14]
-
Sonicate for 10-30 minutes to ensure complete dissolution and extraction.[6][15]
-
Dilute to volume with the extraction solvent and mix thoroughly.
-
-
Extraction from Emulsions/Liposomes:
-
Accurately weigh an aliquot of the formulation.
-
Disrupt the formulation structure by adding a suitable solvent like ethanol or 2-propanol.
-
Perform a liquid-liquid extraction by adding n-hexane, vortexing, and centrifuging to separate the layers.
-
Carefully collect the organic (n-hexane) layer containing the extracted this compound. Repeat the extraction for exhaustive recovery.
-
-
Final Preparation:
-
Centrifuge the final extract to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]
-
D. Chromatographic Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with a mixture of organic solvents (e.g., ethanol/hexane).
-
Flow Rate: 1.0 - 1.5 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 275 nm[6]
-
Column Temperature: 30°C[16]
E. Data Analysis
-
Prepare a calibration curve using reference standards of this compound and ubiquinone at various concentrations.
-
Integrate the peak areas corresponding to this compound and ubiquinone in the sample chromatogram.
-
Calculate the concentration of each analyte in the sample using the linear regression equation from the calibration curve.
Protocol 2: Accelerated Stability Study
This protocol outlines the procedure for conducting an accelerated stability study on a this compound formulation.
A. Materials and Equipment
-
This compound formulation packaged in its final proposed container.
-
ICH-compliant stability chamber capable of maintaining controlled temperature and relative humidity (RH), e.g., 40°C ± 2°C and 75% RH ± 5% RH.
-
Validated HPLC method for this compound quantification (as per Protocol 1).
B. Procedure
-
Place a sufficient number of packaged samples of the this compound formulation into the stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).
-
Designate a set of samples stored at a control temperature (e.g., 5°C) in the dark.
-
Define the testing time points. For a 3-month study, typical points are: Initial (Time 0), 1 month, 2 months, and 3 months.[7][8]
-
At each time point, remove a predetermined number of samples from the chamber.
-
Allow samples to equilibrate to room temperature.
-
Visually inspect the samples for any physical changes (e.g., color change, phase separation).
-
Quantify the amount of this compound and ubiquinone in each sample using the validated HPLC method.
-
Calculate the percentage of this compound remaining relative to the initial (Time 0) measurement.
C. Stress Conditions for Forced Degradation Studies
-
Photostability: Expose the formulation to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Include a dark control sample wrapped in aluminum foil.[17]
-
Thermal Stress: Expose samples to elevated temperatures (e.g., 60°C) for a defined period.[12]
-
pH Stress: Expose liquid formulations to acidic (e.g., pH 2.2 simulated gastric fluid) and basic (e.g., pH 8.2 simulated intestinal fluid) conditions for a set time (e.g., 60 minutes) at body temperature.[18]
Data Presentation
Quantitative data from stability studies should be summarized in tables to allow for clear comparison between different formulations and conditions.
Table 1: Stability of Different this compound Forms Under Open Storage Conditions
| This compound Form | Storage Condition | Duration | % this compound Remaining |
| Polymorph I | 25°C, 60% RH | 4 Weeks | 28.3%[3][5] |
| Polymorph II (Marketed Form) | 25°C, 60% RH | 4 Weeks | 94.2%[3][5] |
| UQ-NC Cocrystal | 25°C, 60% RH | 4 Weeks | 97.8%[3][5] |
Table 2: Stability of this compound in Lipid-Based Formulations Under Light Exposure
| Formulation Type | Light Exposure | Duration | % CoQ10 Remaining |
| Emulsion (E-85G) | 20,000 Lux | 24 Hours | ~66.2%[19][20] |
| Liposome (L-85G) | 20,000 Lux | 24 Hours | ~60.1 - 62.9%[19][20] |
Table 3: Conversion of this compound to Ubiquinone in Simulated Digestive Fluids
| Sample Type | Condition | Duration | Temperature | % Converted to Ubiquinone (Average) |
| Commercial this compound Capsules | pH 2.2 Gastric Juice | 60 Minutes | Body Temp. | 54%[18] |
| Commercial this compound Capsules | pH 8.2 Intestinal Fluid | 60 Minutes | Body Temp. | 76%[18] |
Visualizations
Diagrams of Key Pathways and Workflows
Caption: General workflow for an accelerated stability assessment of this compound.
Caption: The oxidative degradation pathway of this compound to Ubiquinone.
Caption: this compound's role in the mitochondrial electron transport chain (Q-Cycle).
References
- 1. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cocrystal of this compound: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. circehealthscience.com [circehealthscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Ubidecarenone (Coenzyme Q10, this compound-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products [ouci.dntb.gov.ua]
- 8. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products [mdpi.com]
- 9. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. eaglebio.com [eaglebio.com]
- 17. database.ich.org [database.ich.org]
- 18. The Instability of the Lipid-Soluble Antioxidant this compound: Part 1—Lab Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Visualization of Intracellular Ubiquinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital lipid-soluble molecule essential for cellular energy production and antioxidant defense. It exists in two primary forms: the oxidized form, ubiquinone, and the reduced form, ubiquinol. Ubiquinone serves as a critical electron carrier in the mitochondrial electron transport chain (ETC), facilitating ATP synthesis.[1][2] In its reduced state, this compound acts as a potent antioxidant, protecting cellular membranes and other lipids from oxidative damage.[1][2] Visualizing the intracellular pool of this compound is of significant interest to researchers studying mitochondrial function, oxidative stress, and the efficacy of CoQ10-based therapies.
However, the direct visualization of endogenous intracellular this compound using specific fluorescent probes remains a significant challenge, as there are currently no commercially available probes that selectively bind to and visualize the native this compound pool within living cells. The lipophilic nature of this compound and its dynamic equilibrium with ubiquinone within the inner mitochondrial membrane complicate the design of such specific probes.
Therefore, current methodologies rely on indirect approaches to assess the status of the intracellular this compound pool. These methods involve the use of fluorescent probes that measure downstream or related cellular processes that are intrinsically linked to this compound's function. This document provides an overview of these indirect methods and detailed protocols for their application.
Principles of Indirect this compound Visualization
The functional status of the intracellular this compound pool can be inferred by measuring key bioenergetic and redox parameters within the cell, particularly within the mitochondria. The rationale is that a depleted or oxidized this compound pool (i.e., a lower this compound/ubiquinone ratio) will lead to detectable changes in mitochondrial function and an increase in oxidative stress.
Key Indirect Assessment Strategies:
-
Mitochondrial Reactive Oxygen Species (ROS) Levels: this compound is a primary scavenger of mitochondrial ROS, particularly superoxide (B77818) (O₂•⁻). An increase in mitochondrial superoxide levels can indicate a compromised antioxidant capacity, potentially due to insufficient levels of this compound. Probes like MitoSOX™ Red are specifically designed to detect mitochondrial superoxide.
-
Mitochondrial Membrane Potential (ΔΨm): The transfer of electrons by the CoQ10 pool is coupled to the pumping of protons across the inner mitochondrial membrane, which generates the mitochondrial membrane potential. A disruption in the ETC, potentially involving the CoQ10 pool, can lead to a decrease in ΔΨm. Dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) accumulate in active mitochondria in a potential-dependent manner and are used to monitor this parameter.[3][4]
-
Mitochondrial Lipid Peroxidation: As a potent lipid-soluble antioxidant, this compound protects mitochondrial membranes from peroxidation. An increase in lipid peroxidation within mitochondria, which can be measured with ratiometric fluorescent probes like MitoCLox, can suggest a deficiency in this compound's protective function.[5]
-
NAD(P)H Autofluorescence: The autofluorescence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) can be used to monitor the activity of Complex I of the ETC.[6] Since ubiquinone is the electron acceptor for Complex I, changes in NADH levels (and thus its autofluorescence) can provide insights into the redox state of the ETC upstream of CoQ10.[6]
Advanced and Research-Level Techniques
Ubiquinone-Quantum Dot (QD) Bioconjugates: A sophisticated research approach involves bioconjugates of ubiquinone and quantum dots.[2] In this system, the fluorescence of the quantum dot is quenched by the attached ubiquinone (oxidized form). When Complex I reduces ubiquinone to this compound, the quenching is relieved, and fluorescence is enhanced. This allows for the sensing of mitochondrial Complex I activity, which is directly linked to the redox state of the conjugated ubiquinone, rather than visualizing the entire endogenous this compound pool.[2] The synthesis and application of these probes are complex and not yet standard laboratory techniques.[7][8]
Data Presentation
Table 1: Photophysical Properties of Recommended Fluorescent Probes
| Probe Name | Target | Excitation (nm) | Emission (nm) | Common Filter Set |
| MitoSOX™ Red | Mitochondrial Superoxide | ~510 | ~580 | TRITC/Rhodamine |
| TMRM | Mitochondrial Membrane Potential | ~548 | ~573 | TRITC/Rhodamine |
Table 2: Interpretation of Fluorescence Changes for Indirect this compound Assessment
| Method/Probe | Observed Change | Potential Interpretation Regarding this compound Status |
| MitoSOX™ Red | Increased Fluorescence | Decreased antioxidant capacity, potentially due to lower this compound levels or increased oxidative stress that has depleted the this compound pool. |
| TMRM | Decreased Fluorescence | Mitochondrial dysfunction and depolarization, which could be linked to impaired ETC function at the level of the CoQ10 pool. |
| MitoCLox | Shift in Fluorescence Ratio | Increased mitochondrial lipid peroxidation, suggesting insufficient protection by this compound. |
| NAD(P)H Autofluorescence | Increased Fluorescence | Blockade or slowing of the ETC, potentially at Complex I or III, leading to an accumulation of reduced NADH. This can be indicative of a dysfunctional CoQ10 cycle. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Superoxide Levels using MitoSOX™ Red
This protocol details the use of MitoSOX™ Red, a cell-permeant fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX™ Red reagent (e.g., from Thermo Fisher Scientific)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Positive control (optional, e.g., Antimycin A or Rotenone)
-
Fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine)
Procedure:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving the lyophilized powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Seed cells on a suitable imaging vessel (e.g., 35 mm glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).
-
Ensure the cells are healthy and growing in a monolayer.
-
-
Probe Loading:
-
Prepare a fresh working solution of MitoSOX™ Red by diluting the 5 mM stock solution in pre-warmed HBSS or serum-free medium to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the MitoSOX™ Red working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 10-15 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
After incubation, gently remove the loading solution.
-
Wash the cells three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Immediately transfer the dish to the stage of a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).
-
Acquire images using a TRITC/Rhodamine filter set (Excitation ~510 nm, Emission ~580 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Capture images from multiple fields of view for each experimental condition.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per defined mitochondrial region using imaging software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between control and treated groups. An increase in red fluorescence indicates an elevation in mitochondrial superoxide levels.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM
This protocol describes the use of TMRM, a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential.
Materials:
-
TMRM (Tetramethylrhodamine, Methyl Ester)
-
Anhydrous DMSO
-
Cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells of interest cultured on glass-bottom dishes
-
Positive control for depolarization (optional, e.g., FCCP or CCCP)
-
Fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of TMRM in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and culture to 60-80% confluency.
-
-
Probe Loading:
-
Prepare a fresh working solution of TMRM by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 20-100 nM. The optimal concentration should be determined empirically for each cell type to avoid quenching effects.
-
Remove the existing medium from the cells and replace it with the TMRM-containing medium.
-
Incubate for 20-30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, the cells can be imaged directly in the TMRM-containing medium (equilibration mode) or after washing and replacement with fresh medium. For dynamic studies, maintaining the probe in the medium is recommended.
-
Place the dish on the microscope stage within a live-cell imaging chamber (37°C, 5% CO₂).
-
Acquire images using a TRITC/Rhodamine filter set (Excitation ~548 nm, Emission ~573 nm).
-
If using a positive control, acquire baseline images, then add FCCP (final concentration ~1-10 µM) and record the subsequent loss of fluorescence.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of mitochondrial regions over time or across different treatment groups.
-
A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
Visualizations
Caption: Role of the CoQ10 pool in the ETC and antioxidant defense.
Caption: General workflow for indirect this compound status assessment.
Caption: Principle of using MitoSOX to infer this compound status.
References
- 1. Using redox-sensitive fluorescent probes to record real-time reactive oxygen species production in cells from mouse carotid body slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Imaging Mitochondrial Functions: From Fluorescent Dyes to Genetically-Encoded Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explore the Powerhouse: Probes for Mitochondrial Morphology and Function | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. 13-Decyl Berberine Derivative Is a Novel Mitochondria-Targeted Antioxidant and a Potent Inhibitor of Ferroptosis [mdpi.com]
- 6. Rapid Assessment of Mitochondrial Complex I Activity and Metabolic Phenotyping of Breast Cancer Cells by NAD(p)H Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugated quantum dots for in vivo molecular and cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioconjugated Quantum Dots for In Vivo Molecular and Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ubiquinol Content in Isolated Mitochondria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ubiquinol, the reduced form of Coenzyme Q10, is a critical component of the mitochondrial electron transport chain and a potent lipid-soluble antioxidant.[1][2] Its levels within mitochondria are a key indicator of mitochondrial function and oxidative stress.[1][3] Accurate measurement of this compound in isolated mitochondria is therefore essential for research in cellular bioenergetics, aging, and various pathologies linked to mitochondrial dysfunction.[1][4] This document provides detailed protocols for the isolation of mitochondria from both cultured cells and animal tissues, followed by a robust method for the quantification of this compound.
Key Principles
The isolation of mitochondria typically involves two main stages: cell disruption to release the organelles, followed by differential centrifugation to separate mitochondria from other cellular components based on their size and density.[5][6][7] For higher purity, density gradient centrifugation using sucrose (B13894) or Percoll can be employed.[8][9][10][11][12]
This compound is highly susceptible to oxidation to its ubiquinone form.[13][14][15][16] Therefore, all steps of mitochondrial isolation and subsequent analysis must be performed at low temperatures (0-4°C) and as quickly as possible to preserve the in vivo redox state of coenzyme Q10.[7][17]
Quantification of this compound is most accurately achieved using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ED), which allows for the simultaneous measurement of both the reduced (this compound) and oxidized (ubiquinone) forms of Coenzyme Q10.[18][19][20]
Experimental Protocols
Part 1: Isolation of Mitochondria
Two primary protocols are presented here: one for cultured cells and another for animal tissues.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from methods utilizing differential centrifugation.[5][17][21]
Materials and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 200 mM sucrose, 10 mM Tris/MOPS, pH 7.4, and 1 mM EGTA/Tris.[22] Filter sterilize and store at 4°C.
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge and refrigerated centrifuge
Procedure:
-
Cell Harvesting: Harvest cultured cells (70-80% confluency is recommended to avoid stress signals) and pellet them by centrifugation at 700 x g for 5 minutes at 4°C.[17][21]
-
Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging at 700 x g for 5 minutes at 4°C after each wash.[21]
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold MIB.[21] Transfer the suspension to a pre-chilled Dounce homogenizer. Homogenize the cells on ice with 10-20 gentle strokes.[23]
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600-700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[21][24]
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Centrifuge the supernatant at 10,000-12,000 x g for 15 minutes at 4°C to pellet the mitochondria.[22][23]
-
Discard the supernatant (cytosolic fraction).
-
-
Washing Mitochondria: Resuspend the mitochondrial pellet in fresh, ice-cold MIB and centrifuge again at 10,000 x g for 5-10 minutes at 4°C.[5][24]
-
Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend in a minimal volume of a suitable buffer for downstream analysis.
Protocol 2: Isolation of Mitochondria from Animal Tissue (e.g., Liver)
This protocol is based on established methods for isolating mitochondria from soft tissues.[24][25][26]
Materials and Reagents:
-
Isolation Buffer I: 210 mM mannitol, 70 mM sucrose, 10 mM Tris base, 1 mM EDTA, and 0.5 mM EGTA, pH 7.4.[9] Keep ice-cold.
-
Isolation Buffer II: Same as Isolation Buffer I but without EGTA. Keep ice-cold.
-
Dounce homogenizer with loose ('A') and tight ('B') pestles or a motor-driven Teflon-glass homogenizer.[25][26]
-
Refrigerated centrifuge.
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Immediately excise the liver and place it in ice-cold Isolation Buffer I to wash away blood.[21][24][25]
-
Mincing: On a cold surface, mince the tissue into small pieces (approx. 1 mm³) with scissors.[9][25]
-
Homogenization: Transfer the minced tissue to a pre-chilled Dounce homogenizer with 5-10 volumes of ice-cold Isolation Buffer I.[24] Perform 10 gentle strokes with the loose 'A' pestle, followed by 10 strokes with the tight 'B' pestle.[25]
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[24][25]
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet the mitochondria.[9][24][25]
-
Discard the supernatant.
-
-
Washing Mitochondria: Wash the pellet by resuspending it in Isolation Buffer I and centrifuging again at 10,000 x g for 10 minutes at 4°C.[24] Repeat this wash step with Isolation Buffer II.[24]
-
Final Pellet: Discard the final supernatant. The pellet contains the isolated mitochondria.
Optional Purification Step: Density Gradient Centrifugation
For higher purity, the crude mitochondrial pellet can be further purified using a sucrose or Percoll gradient.[8][9][10][11][12] A common method involves layering the resuspended crude mitochondria onto a discontinuous sucrose gradient (e.g., 1.5 M and 1.0 M sucrose layers) and centrifuging at high speed (e.g., 60,000 x g for 20 minutes).[11] The pure mitochondria will band at the interface of the two sucrose layers.[11]
Part 2: Quantification of this compound
This protocol outlines the measurement of this compound and ubiquinone using HPLC with electrochemical detection.[18][19]
Materials and Reagents:
-
Methanol (B129727), HPLC grade
-
Ethanol (B145695), HPLC grade
-
Hexane (B92381), HPLC grade
-
This compound and Ubiquinone standards
-
Internal standard (e.g., Coenzyme Q9)
-
HPLC system with a C18 reversed-phase column and an electrochemical detector.
Procedure:
-
Protein Quantification: Determine the protein concentration of the isolated mitochondrial suspension using a standard method (e.g., BCA assay). This is crucial for normalizing the this compound content.[25][27]
-
Extraction:
-
To a known amount of mitochondrial suspension (e.g., 50-100 µg of protein), immediately add 1-propanol (B7761284) and an internal standard.[28]
-
Vortex vigorously for 1-2 minutes to extract the coenzymes.
-
Add hexane, vortex again, and then centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the extracted coenzymes.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried extract in a small, precise volume of the mobile phase (e.g., methanol/ethanol mixture).
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate this compound and ubiquinone on a C18 column using an isocratic mobile phase, for example, a mixture of methanol and ethanol containing a supporting electrolyte.
-
Detect this compound and ubiquinone using an electrochemical detector. The potential of the working electrode should be optimized for the detection of both forms.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and ubiquinone standards.
-
Calculate the concentration of this compound and ubiquinone in the sample based on the peak areas relative to the internal standard and the standard curve.
-
Express the results as nmol of this compound per mg of mitochondrial protein.
-
Data Presentation
The quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Centrifugation Parameters for Mitochondrial Isolation
| Centrifugation Step | Speed (x g) | Time (minutes) | Temperature (°C) | Purpose | Source(s) |
| Low Speed (Nuclei/Debris) | 600 - 1,200 | 5 - 10 | 4 | Pellet nuclei, unbroken cells, and large debris | [5][21][24][25] |
| High Speed (Mitochondria) | 7,000 - 14,000 | 10 - 15 | 4 | Pellet mitochondria | [5][9][22][23][24][25] |
| Mitochondrial Wash | 9,500 - 10,000 | 5 - 10 | 4 | Wash the mitochondrial pellet | [5][24] |
Table 2: Typical Buffer Compositions for Mitochondrial Isolation
| Buffer Component | Concentration | Purpose | Source(s) |
| Sucrose/Mannitol | 200-250 mM | Osmotic support to maintain mitochondrial integrity | [9][22] |
| Tris/HEPES/MOPS | 10-20 mM | pH buffering (typically pH 7.4) | [9][22] |
| EDTA/EGTA | 1 mM | Chelates divalent cations to inhibit proteases and phospholipases | [9][22] |
Table 3: Expected this compound Levels (Illustrative)
| Sample Source | This compound (nmol/mg protein) | Ubiquinone (nmol/mg protein) | This compound/Total CoQ10 Ratio |
| Healthy Rat Liver Mitochondria | Data to be filled from experiment | Data to be filled from experiment | > 0.9 |
| Cultured Fibroblasts (Control) | Data to be filled from experiment | Data to be filled from experiment | > 0.9 |
| Cultured Fibroblasts (Treated) | Data to be filled from experiment | Data to be filled from experiment | Variable |
Note: The majority of Coenzyme Q10 in tissues exists in its reduced this compound form, often exceeding 90%.[29]
Visualization of Workflows and Pathways
Experimental Workflow for Mitochondrial Isolation and this compound Measurement
References
- 1. CoQ10 Helps Promote Mitochondrial Function [casi.org]
- 2. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. This compound-10 Supplementation Activates Mitochondria Functions to Decelerate Senescence in Senescence-Accelerated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - the bioactive form of CoQ10 in mitochondrial support and anti-aging - Anti-Aging for Everyone [antiaging4everyone.com]
- 5. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 6. Isolation of mitochondria from tissues and cells by differential centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Mitochondria from Cells and Tissues | BioChain Institute Inc. [biochain.com]
- 8. Purification of mitochondria by sucrose step density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Mitochondrial Isolation - Creative Proteomics [creative-proteomics.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of mitochondria from rat brain using Percoll density gradient centrifugation | Semantic Scholar [semanticscholar.org]
- 13. Stability of this compound-10 (reduced form of coenzyme Q10 ) in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. circehealthscience.com [circehealthscience.com]
- 16. mdpi.com [mdpi.com]
- 17. drexel.edu [drexel.edu]
- 18. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method [mdpi.com]
- 19. Determination of urinary coenzyme Q10 by HPLC with electrochemical detection: Reference values for a paediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]
- 22. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. agilent.com [agilent.com]
- 25. Isolating Liver Mitochondria by Differential Centrifugation [bio-protocol.org]
- 26. Isolation of mitochondria from animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. academic.oup.com [academic.oup.com]
- 29. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies Using Stable Isotope-Labeled Ubiquinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme Q10 (CoQ10) is a vital, lipid-soluble molecule essential for cellular energy production and antioxidant defense. It exists in two primary forms: ubiquinone (the oxidized form) and ubiquinol (the reduced, active antioxidant form). Within the mitochondrial inner membrane, CoQ10 functions as a critical electron carrier in the electron transport chain (ETC), facilitating the production of adenosine (B11128) triphosphate (ATP).[1][2][3][4] As a potent antioxidant, this compound protects cellular membranes and lipoproteins from oxidative damage.[2][3] The ratio of this compound to ubiquinone is often considered a biomarker for oxidative stress.
The study of CoQ10 metabolism, including its absorption, distribution, and breakdown, is crucial for understanding its role in health and disease. Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of this compound with high precision, without the risks associated with radioactive isotopes. By introducing a "heavy" version of this compound (e.g., labeled with Deuterium, ²H), its journey through various biochemical pathways can be monitored using mass spectrometry.[5][6]
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic studies using stable isotope-labeled this compound, focusing on its administration, tissue distribution, and quantification.
Applications in Metabolic Research
The use of stable isotope-labeled this compound offers significant advantages for metabolic studies:
-
Pharmacokinetics and Bioavailability: Accurately determine the absorption, distribution, metabolism, and excretion (ADME) of exogenous this compound. Studies have shown a terminal elimination half-life of approximately 33 hours in humans after oral administration.[6][7]
-
Tissue Distribution and Uptake: Quantify the delivery and accumulation of this compound in specific target tissues and organelles. Animal studies show high uptake in the liver and spleen, with lower concentrations reaching the heart, kidneys, and brain.[8]
-
Metabolic Fate Tracing: Identify and quantify the catabolites of this compound, providing insights into its degradation pathways. It is known that CoQ10 is metabolized in all tissues, with metabolites being phosphorylated and excreted primarily through biliary and fecal routes, with a small fraction appearing in urine.[1][7]
-
Redox Status and Oxidative Stress: Differentiate between the administered labeled this compound and the endogenous pool, allowing for precise measurement of its conversion to ubiquinone and its impact on the overall redox state of a cell or tissue.
Data Presentation: Quantitative Tissue Distribution of this compound
The following tables summarize quantitative data from a pharmacokinetic study in rats following a single intravenous (IV) administration of this compound and ubiquinone at a dose of 30 mg/kg.[8] This data is crucial for designing time-points for tissue collection in metabolic tracing studies.
Table 1: Coenzyme Q10 Concentration in Rat Plasma Over Time
| Time Point | This compound (mg/mL) | Ubiquinone (mg/mL) |
| 0 h | 0.00 ± 0.00 | 0.00 ± 0.00 |
| 1 h | 4.89 ± 1.12 | 2.98 ± 0.87 |
| 6 h | 1.15 ± 0.25 | 0.89 ± 0.21 |
| 24 h | 0.45 ± 0.11 | 0.35 ± 0.09 |
| 96 h | 0.12 ± 0.04 | 0.10 ± 0.03 |
| 192 h | 0.05 ± 0.02 | 0.04 ± 0.01 |
Table 2: Coenzyme Q10 Concentration in Various Rat Tissues Over Time
| Tissue | Time Point | This compound (mg/g) | Ubiquinone (mg/g) |
| Myocardium (LV) | 24 h | 1.21 ± 0.28 | 1.15 ± 0.25 |
| 96 h | 0.55 ± 0.14 | 0.51 ± 0.12 | |
| Brain | 24 h | 0.88 ± 0.21 | 0.82 ± 0.19 |
| 96 h | 0.41 ± 0.10 | 0.38 ± 0.09 | |
| Kidneys | 24 h | 1.65 ± 0.39 | 1.58 ± 0.36 |
| 96 h | 0.75 ± 0.18 | 0.71 ± 0.17 | |
| Liver | 24 h | 15.4 ± 3.5 | 14.2 ± 3.2 |
| 96 h | 6.9 ± 1.6 | 6.4 ± 1.5 |
Data presented as mean ± standard deviation. Adapted from Kalenikova et al. (2020).[8]
Visualizations: Workflows and Pathways
References
- 1. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Homogenization of Mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PathWhiz [smpdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Evaluating Ubiquinol's Effect on Mitochondrial Respiration
Introduction
Ubiquinol, the reduced and active form of Coenzyme Q10 (CoQ10), is an essential component of the mitochondrial electron transport chain (ETC) and a potent lipid-soluble antioxidant.[1] It plays a critical role in cellular energy production by transferring electrons from Complex I and Complex II to Complex III, a process vital for generating the proton gradient that drives ATP synthesis.[2][3] Furthermore, its antioxidant properties help protect mitochondrial membranes and other cellular components from oxidative damage.[4] Given its central role in mitochondrial function, accurately evaluating the impact of this compound supplementation on mitochondrial respiration is crucial for researchers in basic science and professionals in drug development.
These application notes provide detailed protocols for key techniques used to assess the effects of this compound on various aspects of mitochondrial respiration, including oxygen consumption, the activity of individual ETC complexes, reactive oxygen species (ROS) production, and ATP synthesis.
High-Resolution Respirometry (HRR) for Oxygen Consumption Rate (OCR) Measurement
High-resolution respirometry is a powerful technique for real-time measurement of oxygen consumption in biological samples, including isolated mitochondria, cultured cells, and permeabilized tissues.[5][6] This method allows for a detailed assessment of different respiratory states by the sequential addition of substrates, uncouplers, and inhibitors.
Experimental Workflow for High-Resolution Respirometry
Caption: Workflow for a Substrate-Uncoupler-Inhibitor Titration (SUIT) experiment.
Protocol: HRR with Isolated Mitochondria
This protocol is adapted for use with an Oroboros Oxygraph-2k or similar high-resolution respirometer.
Materials:
-
Isolated mitochondria
-
Respiration Medium (e.g., MiR05 or MiR06)[7]
-
Substrates: Pyruvate (B1213749), Malate (B86768), Glutamate, Succinate (B1194679)
-
ADP (Adenosine diphosphate)
-
Inhibitors: Rotenone (B1679576) (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor)[8]
-
Uncoupler: FCCP (carbonyl cyanide m-chloro phenyl hydrazone)[5]
-
Cytochrome c
Procedure:
-
Calibration: Calibrate the polarographic oxygen sensors in the respirometer chambers with respiration medium according to the manufacturer's instructions.[6]
-
Sample Loading: Add 2 mL of air-saturated respiration medium to each chamber. Inject a known amount of isolated mitochondria (typically 0.05-0.1 mg/mL) into each chamber and allow the signal to stabilize.
-
ROUTINE Respiration: After establishing a stable baseline, this represents the ROUTINE or basal respiration of the mitochondria with endogenous substrates.
-
LEAK Respiration (Complex I): Add Complex I-linked substrates such as pyruvate (5 mM) and malate (2 mM). The resulting oxygen consumption is primarily due to compensation for the proton leak across the inner mitochondrial membrane (State 2 or LEAK respiration).
-
OXPHOS Capacity (Complex I): Titrate ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation to its maximum capacity with Complex I substrates (State 3).[7]
-
OXPHOS Capacity (Complex I+II): Add succinate (10 mM), a Complex II substrate, to assess the combined OXPHOS capacity with convergent electron input into the Q-junction.[9]
-
ETS Capacity: Titrate an uncoupler like FCCP in small steps (e.g., 0.5 µM increments) until maximal oxygen consumption is reached. This measures the maximum capacity of the electron transport system (ETS) when it is not limited by the phosphorylation system.[5][7]
-
Complex III Inhibition: Add Antimycin A (2.5 µM) to inhibit Complex III and measure the residual oxygen consumption, which is non-mitochondrial.[7]
Data Analysis: The oxygen consumption rates (OCR) are calculated by the instrument's software. Compare the OCR at each respiratory state between mitochondria treated with this compound and untreated controls. Key parameters to analyze include the Respiratory Control Ratio (RCR = State 3/State 4 or LEAK), OXPHOS capacity, and ETS capacity.
Spectrophotometric Assays for Mitochondrial Complex Activity
Spectrophotometric assays are used to measure the enzymatic activity of individual mitochondrial respiratory chain complexes.[10] These assays are often performed in a microplate format for higher throughput.[11]
Protocol: Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay
This protocol measures the decrease in NADH absorbance at 340 nm.
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)
-
NADH
-
Decylubiquinone (a CoQ10 analog)[12]
-
Rotenone (Complex I inhibitor)[12]
-
Detergent (e.g., n-dodecyl β-D-maltoside) to solubilize membranes
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Sample Preparation: Freeze-thaw the mitochondrial sample three times to disrupt membranes. Dilute the sample to an appropriate concentration (e.g., 50 µg/mL) in Assay Buffer.
-
Reaction Setup: In each well, add the sample, assay buffer, and decylubiquinone. For inhibitor control wells, add Rotenone (e.g., 10 µM).
-
Initiate Reaction: Start the reaction by adding NADH (e.g., 150 µM).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Calculation: Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). The specific activity of Complex I is the rotenone-sensitive rate (Total rate - Rate with Rotenone).[13]
Protocol: Complex II (Succinate Dehydrogenase) Activity Assay
This protocol measures the reduction of an artificial electron acceptor, DCPIP (2,6-dichlorophenolindophenol).
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2)
-
Succinate
-
DCPIP
-
Decylubiquinone
-
Antimycin A, Rotenone (to prevent reverse electron flow)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 600 nm
Procedure:
-
Reaction Setup: To each well, add assay buffer, Antimycin A, Rotenone, DCPIP, and the mitochondrial sample.
-
Initiate Reaction: Start the reaction by adding succinate (e.g., 20 mM).
-
Measurement: Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.[14]
-
Calculation: Calculate the rate of DCPIP reduction to determine Complex II activity.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This compound's antioxidant function can be evaluated by measuring its effect on mitochondrial ROS production. Fluorescent probes are commonly used for this purpose.
Protocol: MitoSOX Red Assay for Mitochondrial Superoxide (B77818)
MitoSOX Red is a fluorescent dye that specifically targets mitochondria and is oxidized by superoxide, resulting in red fluorescence.[15]
Materials:
-
Cultured cells
-
This compound for cell treatment
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound for a specified period (e.g., 24 hours). Include untreated control groups.
-
Induce Oxidative Stress (Optional): To test the protective effect of this compound, you can induce oxidative stress using an agent like rotenone or antimycin A.
-
Staining: Remove the culture medium and wash the cells with warm HBSS. Incubate the cells with MitoSOX Red working solution (typically 5 µM) for 10-30 minutes at 37°C, protected from light.[15]
-
Wash: Wash the cells again with warm HBSS to remove excess probe.
-
Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
-
Quantification: Quantify the fluorescence intensity and compare the levels of mitochondrial superoxide in this compound-treated cells versus controls. A study showed that this compound-10 treatment significantly decreased total ROS levels in HepG2 cells.[2]
Quantification of Mitochondrial ATP Production
The ultimate function of mitochondrial respiration is ATP synthesis. Luminescence-based assays are highly sensitive for quantifying ATP levels.
Protocol: Luciferase-Based ATP Assay
This assay uses the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent manner, producing light. The amount of light is directly proportional to the ATP concentration.[16]
Materials:
-
Cultured cells or isolated mitochondria
-
This compound for treatment
-
Commercially available luciferase-based ATP assay kit (containing luciferase, luciferin, and lysis buffer)[16]
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Sample Preparation: Treat cells or isolated mitochondria with this compound.
-
ATP Extraction: Lyse the cells or mitochondria using the lysis buffer provided in the kit to release ATP.
-
Reaction Setup: Add the ATP detection reagent (containing luciferase and luciferin) to the cell lysate in a white-walled 96-well plate suitable for luminescence.
-
Measurement: After a brief incubation period (as per the kit's instructions), measure the luminescence signal using a luminometer.
-
Quantification: Create a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the samples. Normalize the ATP levels to the protein concentration or cell number. Studies have shown that this compound can increase the production of ATP.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Effect of this compound-10 Supplementation on Mitochondrial Complex Activity in Aging Mice
Data summarized from a study on senescence-accelerated mice (SAMP1) fed a control or this compound-10 supplemented diet.[2]
| Age (Months) | Treatment Group | Complex I Activity (Relative Units) | Complex IV Activity (Relative Units) |
| 2 | Control | 1.00 ± 0.05 | 1.00 ± 0.06 |
| 7 | Control | 0.85 ± 0.04 | 0.88 ± 0.05 |
| This compound-10 | 0.95 ± 0.05 | 0.98 ± 0.06 | |
| 13 | Control | 0.70 ± 0.06 | 0.75 ± 0.07 |
| This compound-10 | 0.88 ± 0.07 | 0.90 ± 0.08 | |
| 19 | Control | 0.60 ± 0.05 | 0.65 ± 0.06 |
| This compound-10 | 0.80 ± 0.06 | 0.85 ± 0.07 |
*Indicates a statistically significant difference compared to the age-matched control group.
Proposed Signaling Pathway of this compound Action
This compound supplementation has been shown to activate signaling pathways that enhance mitochondrial biogenesis and antioxidant defense, thereby improving mitochondrial respiration.[2]
Caption: this compound's proposed mechanism for enhancing mitochondrial function.[2]
References
- 1. Frontiers | Coenzyme Q10 Supplementation in Aging and Disease [frontiersin.org]
- 2. This compound-10 Supplementation Activates Mitochondria Functions to Decelerate Senescence in Senescence-Accelerated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Coenzyme Q10 Protects Astrocytes from ROS-Induced Damage through Inhibition of Mitochondria-Mediated Cell Death Pathway [ijbs.com]
- 5. High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]
- 10. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Frontiers | Q-Der: a next-generation CoQ10 analogue supercharging neuroprotection by combating oxidative stress and enhancing mitochondrial function [frontiersin.org]
- 16. ATP Measurement ATP Assay Kit-Luminescence Dojindo [dojindo.com]
Application Notes and Protocols for Studying Ubiquinol's Neuroprotective Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinol, the reduced and active form of Coenzyme Q10 (CoQ10), is a vital component of the mitochondrial electron transport chain and a potent lipophilic antioxidant.[1] Its role in cellular energy production and its ability to neutralize reactive oxygen species (ROS) underpin its neuroprotective potential.[1] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in various neuronal cell culture models. The methodologies outlined herein are designed to assess key mechanisms of neuroprotection, including the mitigation of oxidative stress, preservation of mitochondrial function, and inhibition of apoptotic pathways.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for studying the neuroprotective effects of this compound. Both primary neurons and immortalized cell lines are valuable tools, each with distinct advantages.
-
Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., cortical, hippocampal, or cerebellar neurons), these cells most closely mimic the in vivo neuronal environment. However, they are more challenging to culture and maintain.
-
Immortalized Neuronal Cell Lines: These lines offer high reproducibility and ease of culture. Commonly used lines for neuroprotection studies include:
-
SH-SY5Y (Human Neuroblastoma): Can be differentiated into a more mature neuronal phenotype and are widely used in neurotoxicity and neuroprotection assays.
-
HT22 (Mouse Hippocampal): Particularly useful for studying glutamate-induced oxidative stress as they lack ionotropic glutamate (B1630785) receptors.[2][3]
-
PC12 (Rat Pheochromocytoma): Can be differentiated into neuron-like cells with nerve growth factor (NGF) and are a good model for studying neuronal differentiation and protection.
-
NSC34 (Mouse Motor Neuron-like): A hybrid cell line often used in studies of amyotrophic lateral sclerosis (ALS).
-
Experimental Protocols
Detailed protocols for key assays to evaluate the neuroprotective effects of this compound are provided below. It is recommended to include positive and negative controls in all experiments.
Assessment of Cell Viability (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized for spectrophotometric quantification.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or HT22) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.
-
Induce neurotoxicity by adding a stressor, such as glutamate (e.g., 4 mM for HT22 cells) or H₂O₂ (e.g., 100-200 µM for SH-SY5Y cells), and co-incubate with this compound for an additional 24 hours.
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)
Principle: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay utilizes a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with this compound and a neurotoxic agent as described in the MTT assay protocol.
-
DCFDA Staining:
-
Remove the culture medium and wash the cells twice with warm phosphate-buffered saline (PBS).
-
Add 100 µL of 5-10 µM DCFDA solution in serum-free medium to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash: Remove the DCFDA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel plate for MTT assay or by subsequent cell lysis and protein quantification) and express ROS levels as a percentage of the stressed control.
Assessment of Mitochondrial Membrane Potential (ΔΨm) (JC-1 Assay)
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[4][5]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells as described in the MTT assay protocol.
-
JC-1 Staining:
-
Remove the culture medium and wash the cells with warm PBS.
-
Add 100 µL of 1-10 µM JC-1 staining solution (prepared in pre-warmed culture medium) to each well.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Wash: Remove the staining solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS or culture medium to each well. Measure the fluorescence of both JC-1 aggregates (red; Ex/Em ~585/590 nm) and monomers (green; Ex/Em ~514/529 nm) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Quantification of Apoptosis (Caspase-3 Activity Assay)
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic or colorimetric substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells as described in the MTT assay protocol.
-
Cell Lysis:
-
After treatment, collect the cells and wash with ice-cold PBS.
-
Lyse the cells with a chilled lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant (cytosolic extract) using a Bradford or BCA assay.
-
Caspase-3 Activity Assay:
-
In a 96-well black plate, add 20-50 µg of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate (e.g., Ac-DEVD-AFC for fluorescence or Ac-DEVD-pNA for colorimetric).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Signal Detection:
-
For the fluorometric assay, measure the fluorescence at Ex/Em ~400/505 nm.
-
For the colorimetric assay, measure the absorbance at 405 nm.
-
-
Data Analysis: Normalize the readings to the protein concentration and express the caspase-3 activity as a fold change relative to the control.
Analysis of Signaling Pathways (Western Blot)
Principle: Western blotting allows for the detection and quantification of specific proteins involved in neuroprotective signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways.
Protocol:
-
Cell Seeding and Treatment: Plate cells in 6-well plates or 10 cm dishes and treat with this compound and/or a stressor for the desired time points.
-
Protein Extraction:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit or a protocol involving hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-NF-κB p65, anti-IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability in Neuronal Cells
| Cell Line | Stressor (Concentration) | This compound (µM) | Cell Viability (% of Control) | Reference |
| HT22 | Glutamate (4 mM) | 0 | 70% | [3] |
| 25 µg/µl | ~100% | [3] | ||
| SH-SY5Y | Rotenone (1 µM) | 0 | ~40% | [6][7] |
| 5 | ~75% | [8] | ||
| SH-SY5Y | Aβ + OGD | 0 | 55.5% | [9] |
| 10 | 57.3% | [9] |
Table 2: Effect of this compound on Intracellular ROS Levels
| Cell Line | Stressor | This compound (µM) | ROS Level (% of Stressed Control) | Reference |
| HT22 | Glutamate | - | ~140% (of unstressed) | [10] |
| 10 | ~100% (of unstressed) | [10] | ||
| SH-SY5Y | Rotenone (1 µM) | 0 | 195% (of unstressed) | [8] |
| 5 (pre-treatment) | ~100% (of unstressed) | [8] |
Table 3: Effect of this compound on Apoptosis and Mitochondrial Function
| Cell Line | Parameter | Stressor | This compound (µM) | Outcome | Reference |
| Cortical Neurons | Caspase-3 Activity | Proteasome Inhibitor | - | ~4-6 fold increase | [11] |
| Caspase-3 inhibitor | Inhibition of apoptosis | [11][12] | |||
| SH-SY5Y | Mitochondrial Membrane Potential | Aβ + OGD | 10 | Attenuated depolarization | [9] |
| H9c2 | Mitochondrial Membrane Potential | - | - | Increased red/green fluorescence ratio | [13] |
Table 4: Effect of this compound on Signaling Pathway Proteins
| Cell Line/Tissue | Protein | Treatment | This compound | Change in Protein Level/Activity | Reference |
| HT22 | PGC-1α | Glutamate | + | Increased by 35% vs. glutamate alone | [3] |
| HT22 | NRF2 | Glutamate | + | Complete restoration | [3] |
| Heart, Liver, Muscle | Nrf2 | Exercise | + | Increased by 90-167% | [14] |
| Heart, Liver, Muscle | NFκB | Exercise | + | Decreased | [14] |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for assessing this compound's neuroprotection.
Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.
References
- 1. Neuroprotective effects of coenzyme Q10 on neurological diseases: a review article - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubisol Coenzyme Q10 promotes mitochondrial biogenesis in HT22 cells challenged by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubisol Coenzyme Q10 promotes mitochondrial biogenesis in HT22 cells challenged by glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 6. The Effect of Neuronal CoQ10 Deficiency and Mitochondrial Dysfunction on a Rotenone-Induced Neuronal Cell Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Neuronal CoQ10 Deficiency and Mitochondrial Dysfunction on a Rotenone-Induced Neuronal Cell Model of Parkinson’s Disease [mdpi.com]
- 9. Coenzyme Q10 protects SHSY5Y neuronal cells from beta amyloid toxicity and oxygen-glucose deprivation by inhibiting the opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 11. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Coenzyme Q10 Supplementation Modulates NFκB and Nrf2 Pathways in Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Therapeutic Potential of Ubiquinol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinol, the reduced and biologically active form of Coenzyme Q10 (CoQ10), is a critical component of the mitochondrial electron transport chain and a potent lipophilic antioxidant.[1] Its role in cellular energy production and protection against oxidative damage has led to significant interest in its therapeutic potential for a range of conditions, including age-related decline, neurodegenerative diseases, and cardiovascular disorders.[2][3] Animal models are indispensable tools for elucidating the mechanisms of action of this compound and evaluating its efficacy and safety prior to clinical trials.
These application notes provide an overview of relevant animal models and detailed protocols for key experimental assays to investigate the therapeutic effects of this compound.
Featured Animal Models
Several well-established animal models are utilized to study the therapeutic effects of this compound across different disease areas.
-
Senescence-Accelerated Mouse (SAMP1 and SAMP8): These models are ideal for studying the effects of this compound on aging. SAMP mice exhibit accelerated senescence, including reduced mitochondrial function, increased oxidative stress, and age-related pathologies such as hearing loss.[2][4][5] Studies using SAMP1 mice have shown that this compound supplementation can decelerate age-related decline by activating mitochondrial functions and reducing oxidative damage.[2][6]
-
Neurodegeneration Models:
-
Mouse Model of Mitochondrial Encephalopathy (Coq9X/X): This model, with a genetic deficiency in CoQ10 biosynthesis, is valuable for assessing this compound's ability to rescue mitochondrial function in the brain.[7]
-
Rat Model of Stroke (Middle Cerebral Artery Occlusion - MCAO): This model is used to evaluate the neuroprotective effects of this compound against ischemic brain injury.[8]
-
Rat Model of Parkinson's Disease (6-OHDA-induced): This model allows for the investigation of this compound's potential to protect dopaminergic neurons from degeneration.[9]
-
-
Cardiovascular Disease Models: Animal models of myocardial ischemia-reperfusion injury are used to assess the cardioprotective effects of this compound. Studies have shown that CoQ10 can reduce infarct size in these models.[10]
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound supplementation in various animal models.
Table 1: Effects of this compound on Aging and Mitochondrial Function in Senescence-Accelerated Mouse Prone 1 (SAMP1) Models
| Parameter | Animal Model | Treatment Group | Control Group | % Change | p-value | Reference |
| Senescence Score (at 10 months) | SAMP1 | 300 mg/kg QH | 30 mg/kg QH | Lower in high dose | <0.05 | [4] |
| d-ROM Test (Oxidative Stress) | SAMP1 | 300 mg/kg QH | 30 mg/kg QH | Lower in high dose | <0.05 | [4] |
| BAP/d-ROM Ratio (Antioxidant Potential) | SAMP1 | 300 mg/kg QH | 30 mg/kg QH | Higher in high dose | <0.05 | [4] |
| Mitochondrial Complex I Activity | SAMP1 | This compound-10 supplemented diet | Control diet | Significantly suppressed age-related decrease | <0.05 | [2] |
| Mitochondrial Complex IV Activity | SAMP1 | This compound-10 supplemented diet | Control diet | Suppressed age-related decrease | - | [2] |
| GSH/GSSG Ratio (Liver) | SAMP1 | This compound-10 supplemented diet | Control diet | Increased | <0.05 | [6] |
| Malondialdehyde (MDA) Levels (Liver) | SAMP1 | This compound-10 supplemented diet | Control diet | Decreased | <0.05 | [6] |
Table 2: Neuroprotective Effects of this compound in a Rat Model of Stroke (MCAO)
| Parameter | Animal Model | Treatment Group (this compound) | Control Group (Vehicle) | % Change | p-value | Reference |
| Total Neurological Score | Wistar Rats (MCAO) | 11.1 ± 1.2 | 7.3 ± 2.0 | +52% | <0.01 | [8] |
| Infarct Volume (%) | Wistar Rats (MCAO) | 15.4 ± 11.3 | 32.2 ± 13.4 | -52% | <0.01 | [8] |
| Brain CoQ10 Level (ipsilateral, mkg/g) | Wistar Rats (MCAO) | Higher than vehicle | 14.6 ± 2.3 | - | - | [8] |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the therapeutic potential of this compound in animal models.
Caption: General experimental workflow for this compound studies in animal models.
This compound-Modulated Signaling Pathway
This compound has been shown to activate the SIRT1/PGC-1α pathway, which plays a crucial role in mitochondrial biogenesis and antioxidant defense.[2]
Caption: this compound-activated SIRT1/PGC-1α signaling pathway.
Detailed Experimental Protocols
Measurement of Mitochondrial Respiration (Seahorse Assay)
This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or cultured cells using a Seahorse XF Analyzer.
Materials:
-
Seahorse XFe96 or XF24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial isolation buffer (for isolated mitochondria)
-
Mitochondrial complex inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cultured cells or isolated mitochondria
Protocol:
-
Plate Preparation (Day 1):
-
For adherent cells, seed cells in a Seahorse XF cell culture microplate and culture overnight to achieve a confluent monolayer.
-
For isolated mitochondria, prepare fresh on the day of the assay.
-
-
Hydrate Sensor Cartridge (Day 1):
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge on top of the utility plate and incubate overnight at 37°C in a non-CO2 incubator.
-
-
Assay Preparation (Day 2):
-
Prepare fresh assay medium and warm to 37°C.
-
Wash cells twice with the assay medium.
-
Add the final volume of assay medium to each well and incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
For isolated mitochondria, add a specific amount (e.g., 5-10 µg) of mitochondrial protein to each well containing assay medium with substrates (e.g., pyruvate, malate).
-
-
Prepare Drug Plate:
-
Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A.
-
Dilute the drugs to their final working concentrations in the assay medium.
-
Load the appropriate volume of each drug into the corresponding ports of the hydrated sensor cartridge.
-
-
Run the Assay:
-
Calibrate the Seahorse analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell/mitochondria plate.
-
Follow the instrument's prompts to start the assay, which will measure basal OCR and the response to the sequential injection of the mitochondrial inhibitors.
-
Quantification of this compound and Ubiquinone by HPLC
This protocol describes the extraction and quantification of this compound and ubiquinone from plasma or tissue samples using High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection.
Materials:
-
HPLC system with a C18 reverse-phase column and UV or electrochemical detector
-
Homogenizer
-
Centrifuge
-
Solvents: Hexane (B92381), ethanol (B145695), methanol, isopropanol
-
Internal standard (e.g., ubiquinone-9)
-
This compound and ubiquinone standards
Protocol:
-
Sample Preparation:
-
Plasma: To 100 µL of plasma, add 200 µL of ethanol containing the internal standard. Vortex vigorously.
-
Tissue: Homogenize a known weight of tissue in a suitable buffer. Add ethanol with the internal standard to an aliquot of the homogenate.
-
-
Extraction:
-
Add 500 µL of hexane to the sample, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction step on the remaining sample.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., ethanol/methanol mixture).
-
Inject an aliquot into the HPLC system.
-
Separate this compound and ubiquinone isocratically.
-
Detect ubiquinone at ~275 nm (UV) and this compound electrochemically.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and ubiquinone standards.
-
Calculate the concentrations in the samples based on the peak areas relative to the internal standard and the standard curve.
-
Assessment of Oxidative Stress
A. TBARS Assay for Malondialdehyde (MDA)
This assay measures lipid peroxidation by quantifying MDA.
Materials:
-
Spectrophotometer or plate reader
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Tissue homogenate or plasma
Protocol:
-
Prepare a tissue homogenate or use plasma.
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 3,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA to the supernatant.
-
Incubate at 95°C for 30 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Quantify MDA concentration using a standard curve prepared with the MDA standard.
B. GSH/GSSG Ratio Assay
This assay determines the ratio of reduced (GSH) to oxidized (GSSG) glutathione (B108866), a key indicator of cellular redox status.
Materials:
-
Spectrophotometer or plate reader
-
DTNB (Ellman's reagent)
-
Glutathione reductase
-
NADPH
-
2-vinylpyridine (B74390) (for GSSG measurement)
-
GSH and GSSG standards
Protocol:
-
Total Glutathione (GSH + GSSG):
-
In a 96-well plate, add sample, DTNB, NADPH, and glutathione reductase to a buffer solution.
-
Measure the rate of color change at 412 nm.
-
-
GSSG Measurement:
-
Pre-treat the sample with 2-vinylpyridine to derivatize and remove GSH.
-
Perform the same enzymatic recycling reaction as for total glutathione.
-
-
Calculation:
-
Calculate total glutathione and GSSG concentrations from standard curves.
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio.
-
Analysis of Protein Expression (Western Blot for SIRT1/PGC-1α)
Materials:
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (anti-SIRT1, anti-PGC-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Tissue lysates
Protocol:
-
Extract total protein from tissues and determine the concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Analysis of Gene Expression (qPCR for Sirt1/Pgc-1α)
Materials:
-
Real-time PCR system
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for Sirt1, Pgc-1α, and a housekeeping gene (e.g., Gapdh)
Protocol:
-
Isolate total RNA from tissues.
-
Synthesize cDNA from the RNA.
-
Perform real-time PCR using gene-specific primers and a master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Immunohistochemical Analysis (Astrogliosis)
This protocol is for the detection of astrogliosis (an indicator of neuroinflammation) in brain tissue sections.
Materials:
-
Microscope
-
Primary antibody (e.g., anti-GFAP for astrocytes)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Formalin-fixed, paraffin-embedded, or frozen brain sections
Protocol:
-
Deparaffinize and rehydrate tissue sections if necessary.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with the primary antibody (e.g., anti-GFAP).
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Analyze the sections under a microscope to assess the extent of astrogliosis.
References
- 1. Coenzyme Q10: Clinical Applications beyond Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-10 Supplementation Activates Mitochondria Functions to Decelerate Senescence in Senescence-Accelerated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Coenzyme Q10 Supplementation in Aging and Disease [frontiersin.org]
- 4. Long-term Effect of this compound on Exercise Capacity and the Oxidative Stress Regulation System in SAMP1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of Coenzyme Q10 Intake and Moderate Physical Activity Counteracts Mitochondrial Dysfunctions in a SAMP8 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-10 supplementation activates mitochondria functions to decelerate senescence in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Intrastriatal administration of coenzyme Q10 enhances neuroprotection in a Parkinson’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coenzyme Q10 Reduces Infarct Size in Animal Models of Myocardial Ischemia-Reperfusion Injury: A Meta-Analysis and Summary of Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Modulators of Ubiquinol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinone, also known as Coenzyme Q10 (CoQ10), is a vital lipid-soluble molecule essential for cellular energy production and antioxidant defense.[1] It functions as an electron carrier in the mitochondrial electron transport chain and, in its reduced form, ubiquinol, acts as a potent antioxidant. The biosynthesis of ubiquinone is a complex, multi-step process involving a suite of nuclear-encoded proteins known as the "COQ" enzymes.[2][3] Genetic defects in these enzymes lead to primary CoQ10 deficiency, a heterogeneous group of mitochondrial disorders with severe clinical manifestations.[1] Furthermore, suboptimal levels of CoQ10 have been associated with a range of age-related diseases, including cardiovascular and neurodegenerative disorders.
The discovery of small molecule modulators that can enhance or inhibit this compound biosynthesis holds significant therapeutic potential. Activators could be beneficial in treating CoQ10 deficiencies, while inhibitors may have applications in areas such as cancer therapy, where altered mitochondrial metabolism is a hallmark. High-throughput screening (HTS) is a critical methodology for identifying such modulators from large chemical libraries.[4]
These application notes provide detailed protocols for three distinct HTS assays designed to identify modulators of this compound biosynthesis: a yeast-based complementation assay, an in vitro biochemical assay using the reconstituted CoQ metabolon, and a fluorescence-based assay employing a ubiquinone analogue.
The this compound Biosynthesis Pathway
The biosynthesis of ubiquinone involves three main stages: 1) the synthesis of the benzoquinone head group from tyrosine or phenylalanine, 2) the synthesis of the polyisoprenoid tail from the mevalonate (B85504) pathway, and 3) the condensation of the head and tail followed by a series of modifications to the benzoquinone ring.[1][3] The key enzymes in the final modification steps are prime targets for therapeutic modulation.
High-Throughput Screening Assays
Three distinct and complementary HTS assays are presented below. Each targets the this compound biosynthesis pathway through a different modality, offering flexibility for various research and drug discovery campaigns.
Protocol 1: Yeast-Based Complementation Assay for Activators and Bypass Molecules
This cell-based assay leverages the powerful genetics of the budding yeast, Saccharomyces cerevisiae, to identify compounds that can rescue the growth of a mutant strain deficient in Coenzyme Q (CoQ6 in yeast) biosynthesis. This approach is particularly useful for finding activators of the pathway or compounds that can bypass a specific enzymatic block.
Assay Principle
Yeast strains with mutations in COQ genes are unable to produce CoQ6 and therefore cannot grow on non-fermentable carbon sources like glycerol, which require mitochondrial respiration. The assay screens for compounds that restore the growth of a coq mutant on a glycerol-based medium. This restoration of growth indicates that the compound either activates a downstream step, provides a bypass molecule, or stabilizes the CoQ biosynthetic complex (the "CoQ synthome").
Experimental Protocol
1. Materials and Reagents:
-
S. cerevisiae strain deficient in a CoQ biosynthesis gene (e.g., coq7Δ).
-
Yeast extract-peptone-glycerol (YPG) medium (1% yeast extract, 2% peptone, 3% glycerol).
-
Test compound library (e.g., 10 mM in DMSO).
-
Positive control: 2,4-dihydroxybenzoic acid (2,4-DHB) for bypassing coq7 deficiency.[5]
-
Negative control: DMSO.
-
384-well microplates.
-
Automated liquid handling system.
-
Plate reader capable of measuring absorbance at 600 nm (OD600).
2. Assay Procedure:
-
Culture the coq7Δ yeast strain in YPD (Yeast extract-peptone-dextrose) medium overnight at 30°C.
-
Wash the cells with sterile water and resuspend in YPG medium to an OD600 of 0.1.
-
Using an automated liquid handler, dispense 40 µL of the yeast suspension into each well of a 384-well plate.
-
Add 100 nL of test compounds, positive control (e.g., final concentration 100 µM), and negative control (DMSO) to the appropriate wells.
-
Seal the plates and incubate at 30°C with shaking for 48-72 hours.
-
Measure the OD600 of each well using a plate reader.
Data Presentation and Analysis
Table 1: Illustrative HTS Data for Yeast Complementation Assay
| Compound ID | Concentration (µM) | OD600 | % Growth Rescue | Hit? |
| Cmpd-001 | 10 | 0.05 | 2% | No |
| Cmpd-002 | 10 | 0.85 | 85% | Yes |
| Cmpd-003 | 10 | 0.12 | 9% | No |
| 2,4-DHB | 100 | 0.95 | 95% (Positive Control) | - |
| DMSO | 0.1% | 0.03 | 0% (Negative Control) | - |
Data is for illustrative purposes only.
Hit Identification: Hits are identified as compounds that result in a significant increase in OD600 compared to the negative control. A typical hit threshold is a growth rescue of >50% or a Z-score > 3.
Protocol 2: In Vitro Biochemical Assay for Modulators of the CoQ Metabolon
This biochemical assay utilizes a reconstituted CoQ biosynthesis pathway in vitro to directly measure the enzymatic production of CoQ intermediates or the final product. This cell-free system allows for the precise study of direct interactions between test compounds and the biosynthetic enzymes without the complexity of cellular uptake and metabolism.
Assay Principle
Recent advances have enabled the in vitro reconstitution of the entire CoQ biosynthetic pathway by combining the purified COQ enzymes. This allows for the conversion of initial substrates, like 4-hydroxybenzoate, into CoQ. For HTS purposes, a coupled enzyme system can be used to generate a detectable signal (e.g., luminescence or fluorescence) that is proportional to the rate of CoQ biosynthesis. For example, the consumption of a cofactor like S-adenosyl methionine (SAM) by methyltransferases (COQ3 and COQ5) in the pathway can be monitored.
Experimental Protocol
1. Materials and Reagents:
-
Purified recombinant COQ enzymes (COQ2, COQ3, COQ5, COQ6, COQ7 etc.).
-
Substrates: 4-hydroxybenzoate, decaprenyl pyrophosphate, S-adenosyl methionine (SAM).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Test compound library.
-
Positive control inhibitor (e.g., 4-nitrobenzoate (B1230335) for COQ2).
-
Negative control: DMSO.
-
Luminescence-based SAM consumption detection kit (e.g., MTase-Glo™).
-
384-well white, opaque microplates.
-
Luminometer.
2. Assay Procedure:
-
Prepare a master mix of the reconstituted CoQ metabolon enzymes in assay buffer.
-
Dispense 10 µL of the enzyme mix into each well of a 384-well plate.
-
Add 100 nL of test compounds or controls.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mix containing 4-hydroxybenzoate, decaprenyl pyrophosphate, and SAM.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and detect the remaining SAM by adding the MTase-Glo™ reagents according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
Data Presentation and Analysis
Table 2: Illustrative HTS Data for In Vitro Biochemical Assay
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | Hit? |
| Cmpd-004 | 10 | 98,500 | 1.5% | No |
| Cmpd-005 | 10 | 25,000 | 75% | Yes |
| Cmpd-006 | 10 | 95,000 | 5% | No |
| 4-nitrobenzoate | 50 | 15,000 | 85% (Positive Control) | - |
| DMSO | 0.1% | 100,000 | 0% (Negative Control) | - |
Data is for illustrative purposes only. A decrease in luminescence indicates inhibition of methyltransferase activity within the pathway.
Hit Identification: Inhibitors are identified as compounds that cause a significant decrease in the luminescence signal. A common hit threshold is >50% inhibition or a Z-score < -3.
Protocol 3: Fluorescence-Based Assay for Modulators of Ubiquinone Redox State
This assay utilizes a synthetic, fluorogenic analogue of ubiquinone to monitor the redox state of the CoQ pool in a high-throughput manner. This approach can identify compounds that affect the overall biosynthesis of ubiquinone or the activity of reductases that maintain the this compound pool.
Assay Principle
A fluorogenic ubiquinone analogue, such as one coupled to a BODIPY dye, exhibits fluorescence that is dependent on its redox state.[6] In its reduced (this compound-like) form, the probe is highly fluorescent, while in its oxidized (ubiquinone-like) form, the fluorescence is quenched.[6] In a cell-based assay, a decrease in fluorescence can indicate either an inhibition of ubiquinone biosynthesis or an increase in oxidative stress that shifts the pool to the oxidized state. Conversely, an increase in fluorescence could indicate enhanced biosynthesis or reductive capacity.
Experimental Protocol
1. Materials and Reagents:
-
Human cell line (e.g., HEK293 or HepG2).
-
Cell culture medium and supplements.
-
Fluorogenic ubiquinone analogue (e.g., BODIPY-ubiquinone).
-
Test compound library.
-
Positive control inhibitor (e.g., 4-nitrobenzoate).
-
Negative control: DMSO.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader or high-content imager.
2. Assay Procedure:
-
Seed cells into 384-well plates and allow them to adhere overnight.
-
Treat cells with test compounds or controls for 24-48 hours to allow for effects on biosynthesis.
-
Remove the treatment medium and load the cells with the fluorescent ubiquinone probe (e.g., 1 µM in serum-free medium) for 30-60 minutes.
-
Wash the cells with phenol (B47542) red-free medium to remove excess probe.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for the fluorophore.
Data Presentation and Analysis
Table 3: Illustrative HTS Data for Fluorescence-Based Assay
| Compound ID | Concentration (µM) | Fluorescence (RFU) | % Change from Control | Hit? (Inhibitor) |
| Cmpd-007 | 10 | 48,500 | -3% | No |
| Cmpd-008 | 10 | 15,000 | -70% | Yes |
| Cmpd-009 | 10 | 51,000 | +2% | No |
| 4-nitrobenzoate | 50 | 10,000 | -80% (Positive Control) | - |
| DMSO | 0.1% | 50,000 | 0% (Negative Control) | - |
Data is for illustrative purposes only. A decrease in fluorescence suggests inhibition of this compound biosynthesis or increased oxidative stress.
Hit Identification: Hits are identified as compounds that cause a statistically significant change in fluorescence. For inhibitors, a decrease in fluorescence of >50% or a Z-score < -3 would be a typical threshold. For activators, a significant increase would be sought.
Conclusion
The three HTS assays described provide a robust and multifaceted approach to the discovery of novel modulators of this compound biosynthesis. The yeast-based assay is a powerful tool for identifying activators in a physiologically relevant context. The in vitro biochemical assay offers a direct and mechanistic screen for inhibitors of the core biosynthetic machinery. Finally, the fluorescence-based assay provides a high-throughput method to assess the overall cellular ubiquinone/ubiquinol status. The selection of the most appropriate assay will depend on the specific goals of the screening campaign. Successful hit identification from these primary screens will require subsequent validation and characterization through orthogonal assays and detailed mechanistic studies.
References
- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 2. PathWhiz [smpdb.ca]
- 3. Pathway: UBIQUINONE BIOSYNTHESIS [flybase.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. KEGG PATHWAY: hsa00130 [genome.jp]
- 6. Fluorogenic Ubiquinone Analogue for Monitoring Chemical and Biological Redox Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Methods for Detecting Ubiquinol in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinol, the reduced and biologically active form of Coenzyme Q10 (CoQ10), is a vital component of the mitochondrial electron transport chain and a potent lipophilic antioxidant.[1] Its concentration and ratio to its oxidized form, ubiquinone, in biological fluids such as plasma and serum are increasingly recognized as important biomarkers for oxidative stress, mitochondrial dysfunction, and the status of various diseases.[2] Accurate and reliable quantification of this compound is therefore crucial for clinical diagnostics, therapeutic monitoring, and drug development.
This document provides detailed application notes and protocols for the electrochemical detection of this compound in biological fluids. It covers the most established method, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), as well as emerging direct electrochemical techniques.
I. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is the gold standard for the simultaneous quantification of this compound and ubiquinone in biological samples due to its high sensitivity and selectivity.[1][2] The method involves chromatographic separation of the analytes followed by their detection using an electrochemical cell.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC-ECD methods for this compound analysis in human plasma/serum.
| Parameter | Typical Value Range | References |
| Limit of Detection (LOD) | 1.0 - 10 ng/mL | [3] |
| Limit of Quantification (LOQ) | 3.0 - 40 ng/mL | [3][4] |
| Linear Range | 10 µg/L - 5000 ng/mL | [3] |
| Intra-day Precision (%RSD) | 1.2 - 4.9% | |
| Inter-day Precision (%RSD) | 2.2 - 9.9% | [5] |
| Recovery | 89 - 105% | [3] |
Experimental Workflow: HPLC-ECD Analysis of this compound
Caption: Workflow for this compound analysis using HPLC-ECD.
Detailed Experimental Protocol: HPLC-ECD
1. Sample Collection and Handling (Critical for Stability)
-
Collect venous blood into heparinized tubes.[6] EDTA tubes can also be used, but heparin is often preferred for simultaneous analysis of both redox forms.
-
Immediately place the tubes on ice to prevent auto-oxidation of this compound.
-
Centrifuge at 4°C as soon as possible to separate plasma.
-
Store plasma samples at -80°C until analysis. Samples are generally stable for up to 3 months at this temperature.[7]
2. Sample Preparation
This protocol is adapted from established methods involving protein precipitation and liquid-liquid extraction.[8]
-
To 100 µL of plasma or serum in a polypropylene (B1209903) tube, add an internal standard (e.g., ubiquinone-9).
-
Add 200 µL of cold 1-propanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Add 500 µL of n-hexane and vortex for 1 minute to extract the lipids, including this compound.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper n-hexane layer to a clean tube.
-
Evaporate the n-hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase or ethanol (B145695) and inject a portion (e.g., 20 µL) into the HPLC system.
3. HPLC and Electrochemical Detection Conditions
-
HPLC System: A standard HPLC system with a refrigerated autosampler is required.
-
Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A mixture of methanol (B129727), ethanol, and a suitable electrolyte (e.g., sodium perchlorate (B79767) or acetic acid in a buffer). A common mobile phase is a mix of methanol and hexane.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Electrochemical Detector: A coulometric or amperometric detector with a glassy carbon working electrode.
-
Detection Potential: A potential of +600 mV is commonly applied for the oxidation of this compound.[9]
II. Direct Voltammetric Methods
Direct voltammetric methods, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), offer a simpler and faster alternative to HPLC-ECD by eliminating the need for chromatographic separation.[4] However, their application to complex biological matrices like plasma can be challenging due to interferences from other electroactive species.[9] Method development often requires electrode modification to enhance selectivity and sensitivity.
Quantitative Data Summary
The following table presents data from voltammetric studies for Coenzyme Q10. Note that these are often performed in simpler matrices than blood plasma.
| Parameter | Value | Method | Electrode | Reference |
| Limit of Detection (LOD) | 0.014 mM | DPV | Glassy Carbon | [4] |
| Limit of Quantification (LOQ) | 0.046 mM | DPV | Glassy Carbon | [4] |
| Linear Range | 2.0 x 10⁻⁵ - 2.0 x 10⁻⁴ M | DC Voltammetry | Glassy Carbon | [10] |
| Recovery | 97.33% | Standard Addition | Glassy Carbon | [11] |
Experimental Workflow: Direct Voltammetry
Caption: Simplified workflow for direct voltammetric analysis.
Detailed Experimental Protocol: Differential Pulse Voltammetry (Hypothetical for Plasma)
This protocol is a generalized procedure, as direct analysis in plasma is not standard. Significant optimization would be required.
1. Electrode Preparation
-
A glassy carbon electrode (GCE) is commonly used.
-
Polish the GCE surface with alumina (B75360) slurry, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.
2. Sample Preparation
-
Due to the complexity of plasma, a direct measurement is unlikely to be successful. A simple extraction is necessary.
-
Perform the same extraction procedure as described for HPLC-ECD (Section I, Protocol 2).
-
After evaporation, reconstitute the sample in a suitable supporting electrolyte (e.g., a mixture of acetic acid and acetonitrile).[4]
3. Voltammetric Measurement
-
Technique: Differential Pulse Voltammetry (DPV).
-
Working Electrode: Glassy Carbon Electrode.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: e.g., 80% acetic acid and 20% acetonitrile.[4]
-
Potential Range: Scan in the appropriate potential window to observe the oxidation peak of this compound. This will need to be determined empirically but is expected to be in the positive potential range.
III. Screen-Printed Electrodes (SPEs)
Screen-printed electrodes are mass-produced, disposable, and cost-effective sensors that can be modified for specific applications.[12][13] While not yet a standard method for this compound detection in biological fluids, they hold promise for the development of point-of-care testing devices.[14] An SPE-based sensor for this compound would likely involve modification of the working electrode with materials that enhance sensitivity and selectivity.
Conceptual Workflow for SPE-based this compound Detection
Caption: Conceptual workflow for an SPE-based this compound sensor.
IV. This compound in the Electron Transport Chain
This compound plays a central role in cellular respiration by shuttling electrons from Complex I and Complex II to Complex III of the electron transport chain located in the inner mitochondrial membrane.[15][16] This process is essential for the generation of the proton gradient that drives ATP synthesis.[17][18]
Caption: this compound (QH2) as an electron carrier in the mitochondrial respiratory chain.
Conclusion
The electrochemical detection of this compound in biological fluids is a powerful tool in clinical and research settings. HPLC-ECD remains the most robust and widely used method, providing sensitive and specific quantification of both the reduced and oxidized forms of Coenzyme Q10. While direct voltammetric methods and screen-printed electrodes offer potential for simplified and rapid testing, further development is required to overcome the challenges posed by the complexity of biological samples. The choice of method will depend on the specific application, required throughput, and available instrumentation. Proper sample handling is paramount for all methods to ensure the stability of the labile this compound molecule and the accuracy of the results.
References
- 1. akjournals.com [akjournals.com]
- 2. Determination of the this compound-10 and ubiquinone-10 (coenzyme Q10) in human serum by liquid chromatography tandem mass spectrometry to evaluate the oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voltammetric determination of coenzyme Q10 in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. Enrichment of coenzyme Q10 in plasma and blood cells: defense against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. US7303921B2 - Method to assay coenzyme Q10 in blood plasma or blood serum - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Screen-Printed Electrodes as Low-Cost Sensors for Breast Cancer Biomarker Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ulusofona.pt [research.ulusofona.pt]
- 15. Q cycle - Wikipedia [en.wikipedia.org]
- 16. Electron transport chain - Wikipedia [en.wikipedia.org]
- 17. microbenotes.com [microbenotes.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Preventing Ubiquinol oxidation during sample collection and storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical steps to prevent the oxidation of ubiquinol during sample collection, storage, and analysis. Given that this compound is the reduced, antioxidant form of Coenzyme Q10 (CoQ10), its accurate measurement is crucial for studies related to oxidative stress, mitochondrial function, and the efficacy of supplementation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is preventing this compound oxidation so critical for my experiments?
A1: this compound readily donates electrons to neutralize free radicals, making it a potent antioxidant.[2] This inherent instability also means it can easily be oxidized to ubiquinone when exposed to air, light, or elevated temperatures.[4][5] Failure to prevent this oxidation during sample handling will lead to an underestimation of the true this compound levels and an overestimation of ubiquinone, providing an inaccurate assessment of the sample's redox state and antioxidant capacity.[5][6]
Q2: What are the immediate steps I should take after collecting a blood sample?
A2: To maintain the integrity of this compound in blood samples, it is crucial to process them promptly. For the most accurate this compound/ubiquinone ratio, blood samples should be stored in a refrigerator or an ice-cold container and processed for plasma separation within 4 hours of collection.[1] If immediate processing is not possible, storing the blood sample in a refrigerator for up to 8 hours can still yield stable results with minimal this compound degradation (<1.0%).[1]
Q3: What is the optimal long-term storage condition for plasma samples to ensure this compound stability?
A3: For long-term storage, freezing plasma at -80°C is necessary to preserve the endogenous this compound content.[7] Storage at -20°C is insufficient, as it can lead to a significant decrease in this compound levels, with a potential loss of around 30% per day if solvent extraction is not employed beforehand.[7]
Q4: Are there any chemical additives that can help stabilize this compound in my samples?
A4: While not typically added directly to biological samples for analysis, antioxidants are used in commercial this compound formulations to improve stability. For instance, vitamin C is sometimes included in soft-shell capsules to prevent the oxidation of this compound.[4][8] For experimental purposes, the focus should be on minimizing exposure to oxygen and light, and maintaining low temperatures.
Q5: How does pH affect the stability of this compound during sample preparation?
A5: The pH of the environment significantly impacts this compound stability. In vitro studies have shown that a surprisingly high percentage of this compound is oxidized to ubiquinone in acidic conditions simulating gastric juice (pH 2.2) and even more so in alkaline conditions simulating the small intestine (pH 8.2).[9] While these specific pH values are more relevant to oral supplementation studies, it highlights the importance of maintaining a controlled and appropriate pH during your extraction and analysis procedures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels in fresh samples. | 1. Delayed sample processing. 2. Exposure of the sample to air and/or light. 3. Storage at inappropriate temperatures (e.g., room temperature). | 1. Process blood samples for plasma separation within 4 hours of collection.[1] 2. Perform all extraction steps under red light to minimize light-induced oxidation.[10] 3. Keep samples on ice or refrigerated during processing.[1] |
| High variability in this compound measurements between replicate samples. | 1. Inconsistent handling and processing times for each replicate. 2. Variable exposure to oxygen. | 1. Standardize the entire workflow from collection to analysis, ensuring each replicate is treated identically. 2. Consider blanketing samples with an inert gas like nitrogen or argon during extraction steps. |
| Decreasing this compound levels in stored samples over time. | 1. Incorrect storage temperature. 2. Frequent freeze-thaw cycles. | 1. Ensure long-term storage is at -80°C.[7] 2. Aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample. |
| Poor recovery of this compound after extraction. | 1. Inefficient extraction solvent. 2. Oxidation during the extraction process. | 1. Use pre-chilled solvents. For plasma, 1-propanol (B7761284) or a methanol:hexane mixture are commonly used.[11][12] 2. Minimize the time for each extraction step and keep samples cold. |
Quantitative Data Summary
Table 1: Stability of this compound-10 in Whole Blood Samples at Different Temperatures
| Storage Condition | Time | Decrease in this compound-10/Total CoQ10 Ratio |
| Refrigerated | Up to 8 hours | < 1.0% |
| Ice-cooled | Up to 4 hours | < 1.0% |
Data summarized from a study on blood samples from nine male volunteers.[1]
Experimental Protocols
Protocol 1: Plasma Preparation from Whole Blood
This protocol outlines the initial steps for processing whole blood to obtain plasma suitable for this compound analysis.
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin).
-
Immediate Cooling: Place the collected blood tubes on ice or in a refrigerator immediately.
-
Centrifugation: Within 4 hours of collection, centrifuge the blood samples at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to separate the plasma from the blood cells.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: For immediate analysis, proceed to the extraction protocol. For long-term storage, aliquot the plasma into cryovials and store at -80°C.
Protocol 2: Extraction of this compound and Ubiquinone from Plasma
This protocol is a common method for extracting Coenzyme Q10 from plasma samples for subsequent analysis by HPLC.
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard: Add an internal standard, such as echinenone, to the plasma sample to monitor extraction efficiency.[10]
-
Protein Precipitation and Extraction: Add cold 1-propanol to the plasma sample.[10] Vortex vigorously to precipitate proteins and extract the lipophilic CoQ10.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted this compound and ubiquinone to a new tube.
-
Analysis: The extract is now ready for direct injection into an HPLC system for analysis.
Visualizations
Caption: Sample Handling Workflow for this compound Analysis.
Caption: The Redox Cycling of Coenzyme Q10.
References
- 1. Stability of this compound-10 (reduced form of coenzyme Q10 ) in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for cellular energy production and antioxidant defense [nutraingredients.com]
- 3. CoQ10 and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method Development for Coq10 Determination in Human Plasma Using HPLC-UV and HPLC/MS/MS | Bentham Science [eurekaselect.com]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The Instability of the Lipid-Soluble Antioxidant this compound: Part 1—Lab Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Determination of a method for extraction of coenzyme Q10 in human plasma: optimization of the use of surfactants and other variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Technical Support Center: Optimizing Ubiquinol Extraction from Lipid-Rich Tissues
For researchers, scientists, and drug development professionals, the accurate quantification of ubiquinol (the reduced form of Coenzyme Q10) in lipid-rich tissues is crucial for studies related to oxidative stress, mitochondrial function, and cellular metabolism. However, extracting this lipophilic antioxidant from complex matrices like adipose, liver, and brain tissue presents significant challenges. This guide provides troubleshooting advice and frequently asked questions to help you optimize your this compound extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from lipid-rich tissues so challenging?
A1: The primary challenges stem from two key factors. First, this compound is highly susceptible to oxidation and can easily convert to its oxidized form, ubiquinone, during sample handling and extraction, especially when exposed to air, light, or high temperatures.[1][2][3] This necessitates careful, rapid processing under conditions that minimize oxidative stress. Second, the high concentration of triglycerides and other neutral lipids in tissues like adipose can interfere with the efficient extraction of the less abundant this compound, leading to the formation of emulsions during liquid-liquid extraction and resulting in poor recovery.[4]
Q2: What is the difference between this compound and ubiquinone, and why is it important for my extraction?
A2: Ubiquinone is the oxidized form of Coenzyme Q10, while this compound is the reduced, biologically active antioxidant form.[1][5] In most healthy tissues, over 90% of CoQ10 exists as this compound.[1] It is critical to prevent the oxidation of this compound to ubiquinone during your extraction process to accurately reflect the physiological redox state of the tissue. Some methods intentionally oxidize all CoQ10 to ubiquinone for total CoQ10 quantification, but if your goal is to measure the bioactive this compound, preserving its reduced state is paramount.[6]
Q3: What are the most common methods for extracting this compound from fatty tissues?
A3: The most prevalent methods involve solvent extraction, often preceded by tissue homogenization. A common approach is a direct liquid-liquid extraction using a combination of a polar solvent like ethanol (B145695) or isopropanol (B130326) and a non-polar solvent such as hexane (B92381) or n-propanol to precipitate proteins and solubilize lipids.[1][7][8] For tissues with very high lipid content, a saponification step may be necessary. Saponification uses a strong base to hydrolyze triglycerides into glycerol (B35011) and fatty acid salts, which helps to release this compound from the lipid matrix.[1][9] Supercritical fluid extraction (SFE) with CO2 is an emerging green technology that offers high selectivity for lipophilic compounds.[10][11][12]
Q4: Should I use saponification for my lipid-rich samples?
A4: Saponification can be highly effective for tissues extremely rich in triglycerides, as it breaks down the bulk lipids that can interfere with extraction.[4] This process involves heating the sample in the presence of a strong base like potassium hydroxide (B78521) (KOH).[9][13] However, the heating step can potentially promote the oxidation of this compound. Therefore, it's a trade-off between improving extraction efficiency from the lipid matrix and the risk of analyte degradation. If you choose to use saponification, it is crucial to perform it under an inert atmosphere (e.g., nitrogen or argon) and to minimize the heating time and temperature.[9]
Q5: Which analytical technique is best for quantifying this compound after extraction?
A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying this compound.[14] HPLC coupled with electrochemical detection (ECD) is particularly well-suited as it is highly sensitive and specific for the reduced form (this compound). Alternatively, HPLC with UV detection at 275 nm can be used, though it may require the oxidation of this compound to ubiquinone for total CoQ10 measurement.[6][15] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and specificity and can simultaneously measure both this compound and ubiquinone.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield / High Ubiquinone Ratio | Oxidation during sample preparation. | - Minimize exposure to air and light; work under red or yellow light.[8]- Process samples on ice and use pre-chilled solvents.[7]- Add antioxidants like butylated hydroxytoluene (BHT) to homogenization and extraction solvents.[17]- Work quickly and avoid delays between steps.- Consider flushing tubes with nitrogen or argon gas before sealing.[3] |
| Incomplete tissue homogenization. | - Ensure the tissue is thoroughly homogenized until no visible particles remain.- Use a mechanical homogenizer suitable for tough, lipid-rich tissues. | |
| Inefficient extraction from the lipid matrix. | - Increase the ratio of extraction solvent to tissue mass.- Perform multiple, sequential extraction steps and pool the supernatants.[18]- For extremely high-fat tissues, consider incorporating a saponification step.[9] | |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of lipids and proteins. | - Centrifuge at a higher speed or for a longer duration to break the emulsion.- Add a small amount of saturated salt solution (e.g., NaCl) to increase the polarity of the aqueous phase.[13]- A freeze-thaw cycle can sometimes help break stable emulsions.[13]- Consider using a different solvent system, such as butanol/methanol (BUME), which has been shown to be effective for adipose tissue.[19] |
| Poor Reproducibility Between Replicates | Inconsistent sample handling. | - Standardize all steps of the protocol, including homogenization time, extraction volumes, and incubation times.- Use an internal standard (e.g., a structural analog of CoQ10 not present in the sample) added at the beginning of the extraction to account for variability.[8] |
| Tissue heterogeneity. | - If possible, homogenize a larger piece of tissue before taking smaller aliquots for extraction to ensure a more representative sample. | |
| Analyte Degradation During Solvent Evaporation | Excessive heat or prolonged drying time. | - Evaporate solvents under a gentle stream of nitrogen or argon at a low temperature (e.g., <30°C).- Avoid complete dryness, which can make the lipid residue difficult to redissolve and may increase oxidation. |
Data Presentation: Comparison of Extraction Parameters
Table 1: Impact of Solvent Systems on this compound Recovery
| Solvent System | Tissue Type | Reported Recovery Rate (%) | Reference |
| Methanol:Hexane (85:15, v/v) | Human Plasma | Improved with surfactant | [7] |
| 1-Propanol (B7761284) | Human Plasma & PBMC | 82.11 - 95.93 | [8] |
| Ethanol/Hexane (1:5, v/v) | General Biological | Widely used | [1] |
| Butanol/Methanol (BUME) | Mouse Adipose | Optimal for this tissue | [19] |
| Methanol/MTBE | Mouse Liver | Most effective for this tissue | [19] |
Table 2: Stability of this compound Under Various Conditions
| Condition | Time | Remaining this compound (%) | Reference |
| Open to air, 25°C, 60% RH (Polymorph II) | 4 weeks | 94.2 | [20] |
| Open to air, 25°C, 60% RH (UQ-NC Cocrystal) | 4 weeks | 97.8 | [20] |
| Stress storage (40°C, 75% RH, open vial) | 2 weeks | < 45 (Commercial this compound) | [3] |
| Stress storage (40°C, 75% RH) | 6 months | 98.1 - 98.9 (UQ-NC Cocrystal) | [20] |
Experimental Protocols
Protocol 1: Direct Solvent Extraction for this compound Analysis
This protocol is adapted for tissues with moderate lipid content and is designed to minimize oxidation.
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled tube.
-
Add 1 mL of ice-cold 1X Phosphate Buffered Saline (PBS) containing an antioxidant like 0.5 mg/mL butylated hydroxytoluene (BHT).[17]
-
Immediately homogenize the tissue on ice using a mechanical homogenizer until no solid pieces are visible.
-
Add an internal standard to monitor extraction efficiency.[8]
-
-
Protein Precipitation and Lipid Extraction:
-
Supernatant Collection:
-
Carefully collect the supernatant containing the lipid extract into a clean, amber glass tube to protect it from light.
-
For improved yield, re-extract the pellet with another 1 mL of the extraction solvent, vortex, centrifuge, and pool the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled supernatant to near dryness under a gentle stream of nitrogen gas at a temperature not exceeding 30°C.
-
Reconstitute the lipid residue in a small, precise volume (e.g., 100-200 µL) of the mobile phase used for your HPLC analysis (e.g., ethanol or isopropanol).
-
Vortex briefly to dissolve the extract and transfer to an HPLC vial for immediate analysis.
-
Protocol 2: Saponification-Based Extraction for High-Triglyceride Tissues
This protocol is for tissues like adipose, where high lipid content can hinder direct extraction.
-
Homogenization:
-
Homogenize 100-200 mg of tissue in 1 mL of cold PBS as described in Protocol 1.
-
-
Initial Lipid Extraction:
-
Perform an initial lipid extraction by adding 4 mL of chloroform:methanol (1:2, v/v), vortexing, and centrifuging. Collect the supernatant. This step helps to isolate the total lipid fraction.
-
-
Saponification:
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Add 2 mL of a freshly prepared saponification solution (e.g., 0.5N KOH in ethanol).[13]
-
Flush the tube with nitrogen, cap it tightly, and heat at 60-70°C for 1-2 hours in a water bath or heating block.[13]
-
Allow the tube to cool completely to room temperature.
-
-
Extraction of Unsaponifiables:
-
Add 2 mL of water and 4 mL of hexane to the cooled saponified mixture.
-
Vortex vigorously for 2 minutes to extract the non-saponifiable lipids, including this compound.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a clean amber tube.
-
Repeat the hexane extraction two more times, pooling the organic phases.
-
-
Evaporation and Analysis:
-
Evaporate the pooled hexane under nitrogen and reconstitute the residue in the mobile phase for HPLC analysis as described in Protocol 1.
-
Visualizations
Caption: Workflow for direct solvent extraction of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. circehealthscience.com [circehealthscience.com]
- 4. benchchem.com [benchchem.com]
- 5. lipotype.com [lipotype.com]
- 6. Determination of Ubidecarenone (Coenzyme Q10, this compound-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of a method for extraction of coenzyme Q10 in human plasma: optimization of the use of surfactants and other variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. CN102557912B - Method for saponifying coenzyme Q10 extracting solution - Google Patents [patents.google.com]
- 10. Supercritical Fluid Extraction with CO2 - síbiotech [sibiotech.com]
- 11. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.gps.caltech.edu [web.gps.caltech.edu]
- 14. researchgate.net [researchgate.net]
- 15. Novel Lipid-Based Formulation to Enhance Coenzyme Q10 Bioavailability: Preclinical Assessment and Phase 1 Pharmacokinetic Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coenzyme Q10 Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. CoQ Regulates Brown Adipose Tissue Respiration and Uncoupling Protein 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 20. The Cocrystal of this compound: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in Ubiquinol HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution in Ubiquinol High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in this compound HPLC analysis?
Poor peak resolution in HPLC is often a result of several factors that can be broadly categorized as issues with the mobile phase, the stationary phase (column), or the sample itself. For this compound analysis, which involves a lipophilic and easily oxidizable molecule, key factors include improper mobile phase composition, column degradation, and sample preparation artifacts.[1][2][3] Specifically, issues such as incorrect solvent ratios, inappropriate pH, column overloading, or the presence of contaminants can lead to peak broadening and co-elution.[2][4]
Q2: My this compound peak is showing significant tailing. What could be the cause?
Peak tailing, where the latter half of the peak is drawn out, is frequently caused by strong interactions between the analyte and active sites on the stationary phase.[5] For this compound, this can be exacerbated by secondary interactions with residual silanol (B1196071) groups on C18 or C8 columns.[6] Other potential causes include column contamination, the use of an inappropriate mobile phase, or column degradation.[5][7]
Q3: Why are my this compound and Ubiquinone peaks not separating?
This compound (the reduced form) and Ubiquinone (the oxidized form) are structurally very similar, which can make their separation challenging.[8] Poor resolution between these two compounds often points to a lack of selectivity in the chromatographic system.[1] This can be addressed by optimizing the mobile phase composition, such as by adjusting the ratio of organic solvents, or by selecting a different column chemistry that offers better selectivity for these compounds.[1][3][8]
Q4: Can the temperature of the column affect peak resolution?
Yes, column temperature is a critical parameter. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[7][9] For the analysis of Coenzyme Q10 and its related impurities, increasing the temperature up to 50°C has been shown to result in sharper peaks and reduced tailing.[7] However, excessively high temperatures can potentially degrade the analyte or the column's stationary phase.[10]
Q5: How does the flow rate impact the separation of this compound?
The flow rate of the mobile phase influences the time the analyte spends interacting with the stationary phase. A slower flow rate can sometimes improve resolution by allowing more time for the separation to occur, but it will also increase the analysis time.[2][10] Conversely, a flow rate that is too high may not provide sufficient time for separation, leading to poor resolution.[2] It is important to optimize the flow rate for your specific column and mobile phase.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak resolution in your this compound HPLC analysis.
Problem: Broad or Tailing Peaks
| Potential Cause | Suggested Solution |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% isopropanol (B130326) or methanol). If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase is properly prepared and degassed.[11] Adjust the organic solvent composition; for reversed-phase HPLC, increasing the organic solvent percentage can reduce retention and may improve peak shape.[1] |
| Secondary Silanol Interactions | Add a competitive base to the mobile phase in small amounts or switch to a column with end-capping to block residual silanol groups. |
| Column Overload | Reduce the injection volume or the concentration of the sample.[2][10] |
| Sample Solvent Effects | Whenever possible, dissolve the sample in the mobile phase.[11] If a different solvent must be used, ensure it is weaker than the mobile phase.[11] |
Problem: Poor Resolution Between this compound and Other Components
| Potential Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | Systematically adjust the ratio of your organic solvents (e.g., acetonitrile, methanol (B129727), isopropanol).[1][7] Sometimes, switching from one organic solvent to another can significantly alter selectivity.[3] |
| Incorrect Column Chemistry | If optimizing the mobile phase is insufficient, try a different column. For this compound, C8 columns have been shown to provide good separation from related impurities.[7] Mixed-mode columns can also offer unique selectivity.[8] |
| Insufficient Column Efficiency | Increase column efficiency by using a longer column or a column packed with smaller particles.[1][3][9] Be aware that this may increase backpressure. |
| Temperature Not Optimized | Experiment with different column temperatures. An increase in temperature can improve efficiency and may alter selectivity.[3][7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for this compound and Related Substances
This protocol is based on a method developed for the separation of Coenzyme Q10 and its process-related impurities.[7]
-
Column: Kromasil C8, 5 µm particle size.
-
Mobile Phase: Acetonitrile (ACN) and Isopropyl Alcohol (IPA) in a ratio of 84:16 (v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.[7]
-
Detector: Photodiode Array (PDA) detector set at 210 nm.[7]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in methanol and dilute with the mobile phase.[7]
Protocol 2: Mixed-Mode HPLC for this compound and Ubiquinone
This method is designed for the challenging separation of the reduced (this compound) and oxidized (Ubiquinone) forms of Coenzyme Q10.[8]
-
Column: Primesep D mixed-mode column.[8]
-
Mobile Phase: Acetonitrile (ACN) and Water in a ratio of 95:5 (v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detector: UV detector at 275 nm.[8]
-
Sample Preparation: Ensure minimal exposure to air and light to prevent oxidation of this compound to Ubiquinone.
Data Summary
Table 1: Effect of Mobile Phase Composition on Retention and Resolution
| Mobile Phase Composition (ACN:IPA, v/v) | Retention Time of CoQ10 (min) | Resolution (Rs) between CoQ10 and Impurities | Peak Tailing Factor |
| 80:20 | ~15 | > 1.5 | < 1.2 |
| 84:16 | ~18 | Good separation observed | Sharp peaks |
| 70:30 | ~25 | Good separation observed | Sharp peaks |
Data synthesized from Mahendra, K. et al. (2011).[7]
Table 2: Effect of Temperature on Resolution and Tailing
| Column Temperature (°C) | Resolution (Rs) | Tailing Factor |
| 15 | Lower | Higher |
| 30 | Moderate | Moderate |
| 50 | Higher, sharp peaks observed | Minimum |
Data synthesized from Mahendra, K. et al. (2011).[7]
Visualizations
Caption: A workflow for troubleshooting poor peak resolution in HPLC.
Caption: Relationships between HPLC parameters and chromatographic resolution factors.
References
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. HPLC Determination of Coenzyme Q10 and this compound on Primesep D Column | SIELC Technologies [sielc.com]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
Strategies to improve the stability of Ubiquinol in cell culture media
Ubiquinol, the reduced, antioxidant form of Coenzyme Q10 (CoQ10), is a critical component in cellular bioenergetics and defense against oxidative stress.[1][2][3] However, its utility in in vitro research is hampered by its inherent instability. This compound rapidly oxidizes to its less potent form, ubiquinone, when exposed to the oxygen-rich environment of standard cell culture media.[4][5] This degradation can lead to inconsistent and misleading experimental results.
This technical support guide provides researchers with practical solutions, troubleshooting advice, and detailed protocols to effectively stabilize this compound, ensuring its bioavailability and efficacy in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound degrade so quickly in cell culture media?
A1: this compound's primary function as a potent antioxidant means it readily donates electrons to neutralize free radicals.[3] In standard cell culture media, which is aqueous and saturated with oxygen, this compound rapidly auto-oxidizes into the more stable, oxidized form, Ubiquinone. This chemical instability is the core reason for its short half-life in experimental settings.[4][5]
Q2: What is the fundamental difference between this compound and Ubiquinone for cell culture?
A2: this compound is the reduced, active antioxidant form, while Ubiquinone is the oxidized form essential for its role in the mitochondrial electron transport chain (ETC).[1][4][6] Cells can interconvert between these two forms.[4][7] However, this compound is considered more bioavailable and is the primary scavenger of free radicals.[3][5] For experiments focused on mitigating oxidative stress, delivering stable this compound is crucial. For studies on mitochondrial respiration, either form may be suitable, as cells can reduce Ubiquinone to this compound.[6]
Q3: What are the most effective strategies to improve this compound stability and delivery?
A3: Due to its lipophilic (fat-soluble) nature and instability, this compound requires specialized formulations for effective delivery in aqueous culture media.[4] Key strategies include:
-
Liposomes: Lipid-based vesicles that encapsulate this compound, protecting it from oxidation and facilitating its transport across the cell membrane.[4]
-
Nanoemulsions & Nanomicelles: Oil-in-water emulsions that carry this compound in tiny droplets, improving its dispersion and stability in the media.[4][8] Water-soluble formulations like Ubisol-Q10 have shown enhanced bioavailability.[8]
-
Cyclodextrin Complexes: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate this compound and significantly increase its water solubility.[4]
-
Cocrystals: Forming cocrystals of this compound with other molecules, such as nicotinamide (B372718) (a form of Vitamin B3), has been shown to dramatically improve its stability against oxidation.[3][9]
Q4: Can I just dissolve this compound in DMSO?
A4: While DMSO is a common solvent, it is not an ideal solution for this compound. CoQ10 has limited solubility in DMSO (around 1 mg/mL), and upon dilution into the aqueous culture medium, the this compound is highly likely to precipitate, making it unavailable to the cells.[4] Furthermore, DMSO does not protect this compound from oxidation once it is in the media. If you must use DMSO, work with very low final concentrations (<0.1%) and add the stock solution to the medium with vigorous vortexing immediately before adding to cells.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate or cloudiness in media after adding this compound. | Poor Solubility: The lipophilic this compound is crashing out of the aqueous solution. This is common when using solvents like DMSO.[4] | 1. Switch to a Delivery System: Use a water-soluble formulation such as a liposomal, nanoemulsion, or cyclodextrin-complexed this compound.[4] 2. Optimize Dilution: If using a DMSO stock as a last resort, perform a serial dilution in the medium while vortexing vigorously to minimize precipitation. Use the lowest effective concentration.[4] |
| Inconsistent or no cellular response to this compound treatment. | 1. Degradation: The this compound has likely oxidized to Ubiquinone before it could be taken up by the cells. 2. Low Bioavailability: The this compound is not effectively crossing the cell membrane due to precipitation or aggregation.[4] | 1. Verify Stability: Use a stabilized formulation. Prepare solutions fresh and protect them from light and air.[5] 2. Confirm Concentration: Use HPLC to measure the concentration of both this compound and Ubiquinone in your media over time.[10][11][12] 3. Enhance Uptake: Employ a delivery system known to improve cellular uptake, such as CoQ10-loaded liposomes or nanoparticles.[4][13] |
| Cell toxicity or death observed after treatment. | 1. Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.[4] 2. Pro-oxidant Effect: At very high, non-physiological concentrations or in certain conditions, CoQ10 can potentially act as a pro-oxidant. | 1. Reduce Solvent Concentration: Ensure the final solvent concentration (e.g., DMSO) is well below the toxic threshold for your cell line (typically <0.1%).[4] 2. Perform Dose-Response: Determine the optimal, non-toxic concentration range for your specific cell line and this compound formulation through a cytotoxicity assay (e.g., MTT or LDH assay). |
Quantitative Data Summary
The stability of this compound can be significantly enhanced through formulation. The table below summarizes data on the stability of different this compound forms under stress conditions.
Table 1: Comparison of this compound Stability in Different Formulations
| Formulation | Storage Conditions | Time | Remaining this compound (%) | Source |
| This compound Polymorph I | 25°C, 60% RH, Open Air | 4 Weeks | 28.3% | [9] |
| This compound Polymorph II (Marketed Form) | 25°C, 60% RH, Open Air | 4 Weeks | 94.2% | [9] |
| This compound-Nicotinamide (UQ-NC) Cocrystal | 25°C, 60% RH, Open Air | 4 Weeks | 97.8% | [3][9] |
| Commercial this compound | 40°C, 75% RH, Open Air | 2 Weeks | < 45% | [5] |
| Ubiquinone Cocrystal (for comparison) | 40°C, 75% RH, Open Air | 2 Weeks | > 90% | [5] |
Data indicates that advanced formulations like cocrystals provide a dramatic improvement in stability compared to standard crystalline forms.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (General Guidance)
This protocol provides a general starting point. For optimal stability, using a commercially available, water-soluble this compound formulation is strongly recommended.
-
Weighing: Due to its sensitivity to air, weigh this compound powder quickly. If possible, perform this step in a glove box under a nitrogen or argon atmosphere.
-
Solubilization:
-
For DMSO Stock (Not Recommended but Possible): Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM. Sonicate briefly in a water bath to aid dissolution. Wrap the tube in foil to protect from light and store at -80°C under nitrogen or argon. Use immediately after thawing.
-
For Ethanol Stock: Dissolve this compound in 100% molecular grade ethanol. This is a common solvent for liposome (B1194612) preparation.
-
-
Dilution into Media: Immediately before treating cells, perform a serial dilution of the stock solution into pre-warmed, serum-free media. Add the stock dropwise while vortexing the media vigorously to minimize precipitation. Do not store this compound in the aqueous media.
Protocol 2: Quantification of this compound and Ubiquinone by HPLC-UV
This protocol allows for the assessment of this compound stability in your culture medium.[10][12]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot (e.g., 500 µL) of the cell culture medium containing this compound. Place it immediately on ice.
-
Extraction:
-
To the 500 µL media sample, add 1 mL of ice-cold 1-propanol (B7761284) (or isopropanol) to precipitate proteins and extract the CoQ10 forms.[11][12]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a new tube. Evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase (e.g., methanol (B129727)/isopropanol (B130326) mixture).[14]
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.[11]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and isopropanol (e.g., 60:40 v/v) with additives like sodium perchlorate, is often used.[11][12]
-
Detection: Use a UV detector set to 275 nm to detect Ubiquinone and 290 nm for this compound.[15] Simultaneous detection at 275 nm is also common.[10][12][16]
-
Injection: Inject the reconstituted sample into the HPLC system.
-
-
Quantification: Calculate the concentrations of this compound and Ubiquinone by comparing the peak areas from the sample to those of known concentration standards. The ratio of this compound to total CoQ10 (this compound + Ubiquinone) indicates the extent of oxidation.
Visualizations
Caption: Oxidation pathway of this compound to Ubiquinone in cell culture.
References
- 1. This compound-10 Supplementation Activates Mitochondria Functions to Decelerate Senescence in Senescence-Accelerated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cocrystal of this compound: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. circehealthscience.com [circehealthscience.com]
- 6. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubisol-Q10, a Nanomicellar and Water-Dispersible Formulation of Coenzyme-Q10 as a Potential Treatment for Alzheimer’s and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. smj.org.sa [smj.org.sa]
- 13. Design and Evaluation of Multi-functional Nanocarriers for Selective Delivery of Coenzyme Q10 to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Water Soluble CoQ10 Formulation Improves Intracellular Distribution and Promotes Mitochondrial Respiration in Cultured Cells | PLOS One [journals.plos.org]
- 16. HPLC Determination of Coenzyme Q10 and this compound on Primesep D Column | SIELC Technologies [sielc.com]
Technical Support Center: Quantification of Ubiquinol and Its Degradation Products
Welcome to the technical support center for the quantification of Ubiquinol and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analytical challenges encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound?
A1: The primary degradation product of this compound (the reduced form of Coenzyme Q10) is its oxidized form, Ubiquinone. This conversion is a key challenge during analysis as this compound is highly susceptible to oxidation when exposed to air, light, and elevated temperatures.[1][2] Other degradation products can also form under forced conditions like exposure to strong acids, bases, or oxidizing agents.[3]
Q2: Why is my this compound sample degrading so quickly?
A2: this compound is an antioxidant and is readily oxidized to Ubiquinone.[4] Several factors can accelerate this degradation, including:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.
-
Exposure to Light: Photodegradation can occur, leading to the formation of Ubiquinone and other byproducts.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of oxidation.
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of this compound.
-
Sample Matrix: The composition of your sample matrix can influence stability.
Q3: How can I prevent the artificial oxidation of this compound during sample preparation?
A3: Minimizing artificial oxidation is crucial for accurate quantification. Key strategies include:
-
Work Quickly and on Ice: Perform all sample preparation steps as quickly as possible and at low temperatures to reduce the rate of oxidation.
-
Use Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbyl palmitate to the extraction solvent can help protect this compound from oxidation.
-
Use Amber Vials: Protect samples from light by using amber-colored vials or by wrapping vials in aluminum foil.[1]
-
Deoxygenate Solvents: Purging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen.
-
Immediate Analysis: Analyze samples as soon as possible after preparation. If storage is necessary, it should be at -80°C.[5]
Q4: Should I measure this compound, Ubiquinone, or total Coenzyme Q10?
A4: The choice depends on your research question.
-
This compound: If you are interested in the antioxidant capacity or the biologically active form, measuring this compound is essential.
-
Ubiquinone: Measuring the oxidized form can provide insights into oxidative stress. The ratio of this compound to Ubiquinone is often used as a biomarker of oxidative stress.[6]
-
Total Coenzyme Q10: In some cases, particularly for quality control of dietary supplements, the total amount of Coenzyme Q10 (this compound + Ubiquinone) is the parameter of interest. This often involves a sample pretreatment step to oxidize all this compound to Ubiquinone for a single measurement.[2][7]
Q5: Which analytical technique is best for quantifying this compound and Ubiquinone?
A5: Several techniques can be used, each with its advantages and disadvantages:
-
HPLC with UV Detection (HPLC-UV): A common and accessible method. However, its sensitivity might be insufficient for biological samples with low concentrations of this compound.[8]
-
HPLC with Electrochemical Detection (HPLC-ECD): Offers high sensitivity and selectivity for the direct measurement of this compound.[8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity, selectivity, and structural confirmation, making it a powerful tool for quantifying both this compound and Ubiquinone, especially in complex matrices.[6][10][11]
Troubleshooting Guides
Issue 1: Low or No this compound Peak Detected
| Possible Cause | Troubleshooting Step |
| Complete Oxidation of this compound | Review your sample preparation protocol. Ensure you are working quickly, on ice, and in low-light conditions. Consider adding an antioxidant like BHT to your extraction solvent. Prepare a fresh standard to confirm system suitability. |
| Insufficient Extraction Efficiency | Optimize your extraction solvent. This compound is lipophilic, so solvents like hexane (B92381), isopropanol, or a mixture of these are commonly used. Ensure thorough mixing and consider sonication. |
| Low Concentration in Sample | Concentrate your sample extract using a gentle evaporation method (e.g., nitrogen stream). Consider using a more sensitive detection method like HPLC-ECD or LC-MS/MS. |
| Injector Issues | Check for sample carryover or adsorption in the injector. Clean the injector port and syringe. |
Issue 2: High Ubiquinone Peak and Low this compound/Ubiquinone Ratio
| Possible Cause | Troubleshooting Step |
| Artificial Oxidation During Sample Handling | This is the most likely cause. Re-evaluate your entire workflow from sample collection to injection for potential sources of oxidation (exposure to air, light, high temperature). |
| Improper Sample Storage | If samples were not stored at -80°C or were subjected to freeze-thaw cycles, significant oxidation may have occurred. |
| High Oxidative Stress in the Biological System | If you are confident in your analytical workflow, a high Ubiquinone level may be a true biological result indicating high oxidative stress. |
Issue 3: Poor Peak Shape and Resolution
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reversed-phase HPLC, a mixture of an organic solvent (e.g., methanol, ethanol, or isopropanol) and a buffer is typically used. |
| Column Overload | Dilute your sample and re-inject. |
| Co-eluting Interferences | Modify the mobile phase gradient or switch to a column with a different selectivity. LC-MS/MS can help distinguish between co-eluting compounds based on their mass-to-charge ratio. |
Data Presentation
Table 1: Stability of this compound Under Various Storage Conditions
| Condition | Duration | This compound Remaining (%) | Reference |
| Room Temperature, Exposed to Light | 24 hours | < 10% | [1] |
| Room Temperature, in Dark | 24 hours | ~50-60% | [1] |
| 4°C, in Dark | 24 hours | ~80-90% | [6] |
| -20°C, in Dark | 1 week | ~90-95% | [10] |
| -80°C, in Dark | 1 month | > 98% | [5] |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | ~0.1 µg/mL | ~0.3 µg/mL | Widely available, relatively low cost. | Lower sensitivity, potential for interference.[8] |
| HPLC-ECD | ~1-5 ng/mL | ~5-15 ng/mL | High sensitivity and selectivity for this compound.[9][10] | Requires specialized detector, electrode fouling can be an issue. |
| LC-MS/MS | < 1 ng/mL | ~1-5 ng/mL | Highest sensitivity and selectivity, structural confirmation.[6][11] | Higher cost and complexity. |
Experimental Protocols
Protocol 1: Extraction of this compound and Ubiquinone from Plasma
-
Sample Collection: Collect blood in EDTA-containing tubes. Centrifuge immediately at 4°C to separate plasma.
-
Antioxidant Addition: To a 100 µL aliquot of plasma in an amber microcentrifuge tube on ice, add 10 µL of a freshly prepared antioxidant solution (e.g., 1 mg/mL BHT in ethanol).
-
Protein Precipitation and Extraction:
-
Add 200 µL of cold methanol, vortex for 30 seconds.
-
Add 500 µL of hexane, vortex for 1 minute.
-
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean amber vial.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject into the analytical system.
Protocol 2: HPLC-ECD Analysis of this compound
-
HPLC System: A standard HPLC system with a refrigerated autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) methanol:ethanol containing 50 mM sodium perchlorate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ECD Settings:
-
Guard Cell Potential: +650 mV
-
Analytical Cell Potential: +550 mV
-
Sensitivity: Set to an appropriate range for the expected concentration.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cocrystaltech.com [cocrystaltech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. jackwestin.com [jackwestin.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ubidecarenone (Coenzyme Q10, this compound-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Novel Ubiquinol Analytical Assay Validation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method validation of a novel analytical assay for Ubiquinol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential validation parameters for a novel this compound analytical assay?
A1: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines and FDA guidance, the core validation parameters for a quantitative analytical assay like this include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For this compound, this means distinguishing it from its oxidized form, Ubiquinone, and other potential matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. Given this compound's instability, this is a critical parameter.[3][4][5]
Q2: What are the typical acceptance criteria for the key validation parameters?
A2: The acceptance criteria can vary based on the intended use of the assay. However, the following table summarizes common criteria based on FDA and ICH guidelines.[6][7][8]
| Validation Parameter | Acceptance Criteria |
| Linearity | Coefficient of determination (R²) ≥ 0.995 |
| Accuracy | Mean recovery of 98.0% to 102.0% for drug substance; 90.0% to 110% for complex matrices.[2][8] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2% for drug substance; ≤ 5% for drug product. May be higher (e.g., ≤ 15-20%) for bioanalytical assays at the LOQ.[8] |
| Limit of Quantitation (LOQ) | Analyte response should be at least 5 to 10 times the response of the blank. Precision (%RSD) should be within acceptable limits (e.g., ≤ 20%). |
| Specificity | No significant interference at the retention time of this compound. Peak purity should be demonstrated. |
Q3: How can I prevent the oxidation of this compound to Ubiquinone during sample preparation and analysis?
A3: Preventing oxidation is critical for accurate this compound measurement.[3][9][10] Key strategies include:
-
Use of Antioxidants: Immediately after collection, stabilize samples (e.g., plasma) with antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).
-
Temperature Control: Keep samples on ice or refrigerated throughout the preparation process.[3] For long-term storage, samples should be kept at -80°C.
-
Minimize Light Exposure: this compound is light-sensitive.[4][9] Use amber vials or work under reduced light conditions.
-
Rapid Processing: Process samples as quickly as possible to minimize exposure to air and light.[3]
-
Solvent Choice: Use deoxygenated solvents for extraction and mobile phases. Extraction with cold 2-propanol or n-hexane is common.[10]
-
Inert Atmosphere: If possible, perform sample preparation steps under a nitrogen or argon atmosphere.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High variability in replicate measurements (%RSD > 15%).
-
Question: My replicate injections are showing high variability. What are the potential causes and how can I improve precision?
-
Answer:
-
Inconsistent Sample Preparation: this compound's instability is a primary cause. Ensure that each replicate is treated identically and rapidly. Use a consistent timing for each step, from thawing to injection.
-
Oxidation: If variability is increasing over the course of an analytical run, it may indicate that this compound in the prepared samples on the autosampler is oxidizing. Consider re-preparing samples in smaller batches or using a cooled autosampler.
-
Injector Issues: Check the HPLC injector for leaks or blockages. Ensure the injection volume is consistent. Mechanical problems with the injector can lead to variable peak areas.[11]
-
Inhomogeneous Sample: Ensure the sample is thoroughly mixed before taking an aliquot for preparation.
-
Issue 2: Poor peak shape (tailing or fronting).
-
Question: The chromatographic peak for this compound is tailing significantly. What should I investigate?
-
Answer:
-
Column Contamination: The most common cause of peak tailing is an active site interaction on the column. This can be due to sample matrix components binding to the stationary phase. Try flushing the column with a strong solvent (e.g., isopropanol). A guard column can help prevent this.[12]
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the column can interact with the analyte. This can sometimes be mitigated by adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or by using a highly end-capped column.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.[12]
-
Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11]
-
Issue 3: Drifting retention times.
-
Question: The retention time for this compound is gradually decreasing/increasing during my analytical run. What is happening?
-
Answer:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the run. This is common in normal-phase chromatography but can also occur in reverse-phase.[13] Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 30-60 minutes) until a stable baseline is achieved.
-
Temperature Fluctuations: The column temperature has a significant effect on retention time. Use a column oven to maintain a consistent temperature. Drifting retention times can be caused by ambient temperature changes in the lab.[13]
-
Mobile Phase Composition Change: If using a multi-solvent mobile phase, one component may be selectively evaporating, thus changing the composition and affecting retention. Ensure mobile phase bottles are capped.
-
Pump Performance: Inconsistent pump flow can lead to drifting retention times. Check for leaks in the pump or listen for unusual noises. A gradual pressure increase could indicate a blockage forming.[13]
-
Issue 4: Low recovery of this compound from the sample matrix.
-
Question: I am getting low recovery when I spike this compound into my sample matrix (e.g., plasma). How can I improve this?
-
Answer:
-
Inefficient Extraction: The protein precipitation and/or liquid-liquid extraction steps may not be optimal. Experiment with different extraction solvents (e.g., n-hexane, 2-propanol, ethyl acetate) and different ratios of solvent to sample.[10]
-
Analyte Instability: this compound may be degrading during the extraction process. Ensure antioxidants are present and that the extraction is performed quickly and at a low temperature.
-
Matrix Effects in LC-MS/MS: If using mass spectrometry, co-eluting matrix components can suppress the ionization of this compound, leading to an apparent low recovery. Adjusting the chromatography to better separate this compound from these interferences may be necessary.
-
Binding to Labware: this compound is lipophilic and may adsorb to plastic surfaces. Use low-binding microcentrifuge tubes and pipette tips where possible.
-
Experimental Protocols
Protocol 1: Linearity Assessment
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution.
-
Create Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase or a surrogate matrix to prepare at least five calibration standards spanning the expected concentration range of the assay.
-
Analysis: Inject each calibration standard in triplicate.
-
Data Evaluation: Plot the mean peak area against the known concentration for each standard. Perform a linear regression analysis and determine the coefficient of determination (R²), the slope, and the y-intercept.
Protocol 2: Accuracy (Spike Recovery)
-
Prepare Samples: Obtain a blank matrix (e.g., plasma from a donor not taking CoQ10 supplements).
-
Spike Samples: Spike the blank matrix with known concentrations of this compound at three levels: low, medium, and high (e.g., 50%, 100%, and 150% of the target concentration).[8] Prepare at least three replicates for each level.
-
Analysis: Process and analyze the spiked samples using the developed assay.
-
Data Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100. The mean recovery should be within the acceptance criteria.[8]
Protocol 3: Precision (Repeatability)
-
Prepare a QC Sample: Prepare a homogenous quality control (QC) sample at a medium concentration level.
-
Analysis: Analyze the QC sample in at least six replicates during the same analytical run, by the same analyst, and on the same instrument.
-
Data Evaluation: Calculate the mean concentration, standard deviation, and the relative standard deviation (%RSD) for the six replicates. The %RSD should meet the pre-defined acceptance criteria.
Visualizations
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Stability of this compound-10 (reduced form of coenzyme Q10 ) in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cocrystal of this compound: Improved Stability and Bioavailability [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. cocrystaltech.com [cocrystaltech.com]
- 10. mdpi.com [mdpi.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. rheniumgroup.co.il [rheniumgroup.co.il]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Improving the signal-to-noise ratio in LC-MS/MS detection of Ubiquinol
Technical Support Center: LC-MS/MS Detection of Ubiquinol
Welcome to the technical support center for the LC-MS/MS detection of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal low or undetectable?
A low or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample handling to data acquisition. The most common causes include:
-
Oxidation of this compound: this compound is highly susceptible to oxidation, converting it to Ubiquinone. This can occur during sample collection, storage, and preparation.[1][2]
-
Suboptimal Sample Preparation: Inefficient extraction or the presence of interfering substances from the sample matrix can suppress the this compound signal.
-
Inadequate Chromatographic Conditions: Poor separation can lead to co-elution with interfering compounds, causing ion suppression.
-
Non-optimized Mass Spectrometry Parameters: Incorrect selection of precursor and product ions, or suboptimal collision energy and fragmentor voltage, will result in a weak signal.
-
Instrument Contamination: A dirty ion source or contaminated LC system can lead to high background noise and poor signal intensity.[3]
Q2: How can I prevent the oxidation of this compound during my experiment?
Preventing oxidation is critical for accurate this compound measurement. Consider the following preventive measures:
-
Rapid Sample Processing: Minimize the time between sample collection and analysis.
-
Controlled Temperature: Keep samples on ice or at 4°C throughout the preparation process.[1]
-
Use of Antioxidants: While not always necessary with rapid processing, the addition of antioxidants like ascorbic acid can help preserve this compound.
-
Minimize Exposure to Air and Light: Process samples in an environment with reduced oxygen and light exposure where possible.
-
Optimized Extraction Method: Employ rapid extraction techniques like single-step protein precipitation to reduce processing time.[1][2]
Q3: What are the recommended LC-MS/MS parameters for this compound detection?
For optimal detection, it is crucial to use appropriate LC-MS/MS settings. The following table summarizes commonly used parameters for this compound (UL10) and a common internal standard, this compound-9 (UL9).
| Parameter | This compound-10 (UL10) | This compound-9 (UL9) - Internal Standard |
| Ionization Mode | ESI Positive | ESI Positive |
| Molecular Adduct | [M+NH4]+ | [M+NH4]+ |
| MRM Transition (m/z) | 882.7 → 197.1 | 814.7 → 197.1 |
| Fragmentor Voltage | 160 V | 150 V |
| Collision Energy | 25 V | 25 V |
| Source: Adapted from a study on rapid and sensitive analysis of coenzyme Q10.[1] |
Q4: Which ionization technique is better for this compound, ESI or APCI?
Electrospray ionization (ESI) is the more commonly reported and effective ionization technique for this compound.[1][4] ESI is a soft ionization technique suitable for a wide range of compounds, including those of moderate to high polarity.[5][6] Atmospheric Pressure Chemical Ionization (APCI) is generally better for less polar compounds and may not be as efficient for this compound.[5][7]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of this compound.
Guide 1: Low Signal-to-Noise Ratio
A poor signal-to-noise (S/N) ratio can be due to either a weak signal or high background noise. The following workflow will help you diagnose and address this issue.
Caption: Troubleshooting workflow for a low signal-to-noise ratio.
Detailed Steps for Low Signal-to-Noise Ratio:
-
Evaluate Signal Intensity:
-
Problem: The peak height or area for this compound is lower than expected.
-
Solution:
-
Sample Preparation: Ensure that samples were processed quickly and at a low temperature (4°C) to prevent oxidation.[1] A single-step protein precipitation with 1-propanol (B7761284) is recommended over liquid-liquid extraction with hexane, which can cause significant oxidation.[1]
-
LC Conditions: Verify that the LC column is not degraded. A new column or a guard column may be necessary. Ensure the mobile phase composition is correct; for example, methanol (B129727) with 5 mM ammonium (B1175870) formate (B1220265) is a common choice.[1]
-
MS Parameters: Confirm that the correct MRM transitions are being monitored. Optimize the collision energy and fragmentor voltage for your specific instrument, as this can significantly impact signal intensity.[8][9]
-
-
-
Assess Baseline Noise:
-
Problem: The baseline in your chromatogram is high or shows significant fluctuations.
-
Solution:
-
Contamination: High background noise is often due to contamination.[3] Clean the ion source and ensure that high-purity, LC-MS grade solvents and reagents are being used.[10]
-
Matrix Effects: If the noise is present primarily when injecting samples (and not blanks), it may be due to matrix effects where co-eluting compounds interfere with ionization.[11] Improve sample cleanup procedures or adjust the chromatographic gradient to better separate this compound from interfering substances.
-
-
Guide 2: Poor Reproducibility and Stability
Inconsistent results across injections or batches can be a significant issue, often linked to the instability of this compound.
Caption: Workflow to address poor reproducibility in this compound analysis.
Detailed Steps for Poor Reproducibility:
-
Autosampler Stability:
-
Problem: Signal intensity decreases over the course of a run.
-
Solution: this compound can oxidize in the autosampler. It is recommended to allow samples to equilibrate in a cooled autosampler (e.g., 4°C) for at least 30 minutes before starting injections.[1]
-
-
Batch Size:
-
Problem: Variability is observed between early and late-injected samples within a large batch.
-
Solution: To avoid significant oxidation of this compound in plasma extracts, it is advisable to prepare smaller batches of samples. One study suggests preparing no more than 12 clinical samples along with calibrators and controls in a single run.[1]
-
-
Standardized Protocols:
-
Problem: Inconsistent results between different experimental days or analysts.
-
Solution: Implement and strictly adhere to a detailed standard operating procedure (SOP) for sample collection, preparation, and analysis to minimize variability.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for extracting this compound from plasma, designed to minimize oxidation.[1][2]
-
Reagents:
-
1-Propanol (LC-MS grade)
-
Internal Standard (e.g., this compound-9 in ethanol)
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard solution.
-
Add 700 µL of ice-cold 1-propanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.[1]
-
Drying Gas: Nitrogen at 10 L/min and 350°C.
-
Nebulizer Gas: Nitrogen at 35 psig.
-
Capillary Voltage: 4000 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary:
The following table provides a summary of reported limits of quantitation for this compound.
| Method | Lower Limit of Quantitation (LOQ) |
| UPLC-MS/MS with 1-propanol extraction | 5 µg/L |
| Source: Based on a rapid and sensitive UPLC-MS/MS method.[1][2] |
References
- 1. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. Determination of the this compound-10 and ubiquinone-10 (coenzyme Q10) in human serum by liquid chromatography tandem mass spectrometry to evaluate the oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microsaic.com [microsaic.com]
- 6. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. skyline.ms [skyline.ms]
- 9. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Mobile Phase Composition for Ubiquinol Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mobile phase composition for Ubiquinol (the reduced form of Coenzyme Q10) chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Question: Why am I seeing poor peak shape (e.g., fronting or tailing) for my this compound peak?
Answer:
Poor peak shape for this compound can be attributed to several factors related to the mobile phase and column chemistry.
-
Secondary Interactions: Silanol (B1196071) groups on the surface of silica-based columns can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution: Consider using a mobile phase with additives that can suppress silanol interactions, such as triethylamine (B128534) (TEA) or by using an end-capped column.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[1]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Experiment with slight adjustments to the mobile phase pH to find the optimal range for your column and analyte.
-
Question: My this compound peak is broad and has a low signal-to-noise ratio. What can I do?
Answer:
A broad this compound peak with a low signal-to-noise ratio often indicates issues with the mobile phase composition or flow rate.
-
Suboptimal Mobile Phase Strength: If the mobile phase is too weak (less organic solvent), the analyte will spend more time in the stationary phase, resulting in broader peaks. Conversely, if it's too strong, you may have poor retention.
-
Solution: Adjust the ratio of your organic solvent (e.g., methanol (B129727), acetonitrile (B52724), isopropanol) to the aqueous phase to achieve a retention factor (k') between 2 and 10 for optimal resolution and peak shape.
-
-
High Flow Rate: A flow rate that is too high can lead to peak broadening due to increased mass transfer resistance.
-
Solution: Optimize the flow rate for your column dimensions and particle size. A typical starting point for a standard 4.6 mm ID column is 1.0 mL/min.[2]
-
-
Use of Protic Solvents: Protic solvents like isopropanol (B130326) (IPA) in the mobile phase can improve the elution of the highly hydrophobic Coenzyme Q10.[3]
Question: I am observing a loss of this compound signal or the appearance of a new peak corresponding to Ubiquinone. What is happening?
Answer:
This compound is highly susceptible to oxidation, readily converting to its oxidized form, Ubiquinone.[4][5] This is a primary challenge in its analysis.
-
Oxidation During Sample Preparation and Analysis: Exposure to air, light, and certain metal ions can accelerate the oxidation of this compound.
-
Solution:
-
Work with samples expeditiously and at low temperatures.
-
Use amber vials or cover vials with aluminum foil to protect from light.[6]
-
Degas the mobile phase thoroughly to remove dissolved oxygen.
-
Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to your sample and mobile phase, though their compatibility with your detection method should be verified.
-
-
Question: My retention times are drifting or are not reproducible. What are the likely causes?
Answer:
Retention time variability can stem from several sources, many of which are related to the mobile phase.[7]
-
Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase from run to run can lead to shifts in retention time.
-
Solution: Prepare mobile phases fresh daily and use a precise graduated cylinder or volumetric flasks for accurate measurements. Ensure thorough mixing.
-
-
Column Temperature Fluctuations: Changes in column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[2]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A common starting point for reversed-phase HPLC of this compound on a C18 column is a mixture of an organic solvent and water. A mobile phase consisting of methanol:water (98:2, v/v) has been successfully used.[8] Another common mobile phase is a mixture of acetonitrile, tetrahydrofuran (B95107) (THF), and water (e.g., 50:45:5, v/v/v).[9] The high percentage of organic solvent is necessary due to the lipophilic nature of this compound.
Q2: Should I use isocratic or gradient elution for this compound analysis?
For the analysis of this compound alone or with its oxidized form, Ubiquinone, an isocratic method is often sufficient and preferred for its simplicity and robustness.[2][10] Gradient elution may be necessary if you are analyzing this compound in a complex matrix with other compounds that have a wide range of polarities.
Q3: What are the effects of different organic modifiers (methanol, acetonitrile, isopropanol) on this compound chromatography?
-
Methanol and Acetonitrile: These are the most common organic modifiers in reversed-phase chromatography. Their elution strength and selectivity for this compound can differ, and the optimal choice may depend on the specific column and other mobile phase components.
-
Isopropanol (IPA): Due to its lower polarity, IPA is a stronger solvent for eluting highly non-polar compounds like this compound. Adding a small percentage of IPA to a methanol or acetonitrile-based mobile phase can improve peak shape and reduce retention time.[3][11] For instance, a mobile phase of acetonitrile and isopropyl alcohol (84:16, v/v) has been used.[11]
Q4: How can I confirm that the peak I am seeing is this compound and not Ubiquinone?
The most definitive way to distinguish between this compound and Ubiquinone is by using mass spectrometry (MS) detection.[4][12] Alternatively, you can use a diode array detector (DAD) or a UV detector and compare the retention time and UV spectrum of your peak to that of a known this compound standard. The UV absorbance maxima for this compound and Ubiquinone are slightly different.[4][5] Electrochemical detection (ED) is also highly sensitive and selective for the reduced form (this compound).[13]
Q5: Is it necessary to add additives to the mobile phase?
While not always necessary, additives can be beneficial.
-
Acids (e.g., perchloric acid, formic acid): Small amounts of acid can improve peak shape by suppressing the ionization of silanol groups on the column packing.
-
Salts (e.g., sodium perchlorate): These can be used to maintain a constant ionic strength, which can be important for reproducibility, especially with electrochemical detection.[14]
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound HPLC Analysis
| Stationary Phase | Mobile Phase Composition | Detection Method | Reference |
| C18 | Methanol:Water (98:2, v/v) | UV (275 nm) | [8] |
| C18 | Acetonitrile:Tetrahydrofuran:Water (50:45:5, v/v/v) | UV (280 nm) | [9] |
| C8 | Acetonitrile:Isopropyl Alcohol (84:16, v/v) | PDA (210 nm) | [11] |
| C18 | 50mM Sodium Perchlorate in Methanol:Isopropanol (90:10, v/v) | Electrochemical | [14] |
| Primesep D | Acetonitrile:Water (95:5, v/v) | UV (275 nm) | [10] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Quantification
This protocol provides a general starting point for the analysis of this compound. Optimization will be required based on the specific instrument, column, and sample matrix.
-
Sample Preparation:
-
Protect the sample from light and keep it on ice.
-
For plasma samples, perform protein precipitation by adding a 3-fold volume of cold 1-propanol.[15]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the prepared sample.
-
Quantify the this compound peak in the sample by comparing its area to a calibration curve generated from standards of known concentrations.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common this compound chromatography issues.
Caption: Logical workflow for mobile phase optimization in this compound analysis.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Determination of Ubidecarenone (Coenzyme Q10, this compound-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Analytical Method Development for Coq10 Determination in Human Pl...: Ingenta Connect [ingentaconnect.com]
- 5. Analytical Method Development for Coq10 Determination in Human Plasma Using HPLC-UV and HPLC/MS/MS | Bentham Science [eurekaselect.com]
- 6. cocrystaltech.com [cocrystaltech.com]
- 7. Troubleshooting Chromatogram Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Determination of Coenzyme Q10 and this compound on Primesep D Column | SIELC Technologies [sielc.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. smj.org.sa [smj.org.sa]
Technical Support Center: Best Practices for the Long-Term Storage of Ubiquinol Standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Ubiquinol analytical standards. Given the inherent instability of this compound, proper storage and handling are critical to ensure the accuracy and reproducibility of experimental results.
Troubleshooting Guides
Issue: Rapid Degradation of this compound Standard
Symptoms:
-
Loss of potency in stored standards.
-
Discoloration of the solid standard or its solution (turning from white/pale yellow to a darker yellow/orange).[1]
-
Appearance of extraneous peaks in chromatograms, corresponding to Ubiquinone or other degradation products.
Possible Causes & Solutions:
| Possible Cause | Recommended Solutions |
| Exposure to Oxygen | This compound is highly susceptible to oxidation, readily converting to Ubiquinone.[2] Always handle solid this compound and its solutions under an inert atmosphere, such as nitrogen or argon.[2] Use deoxygenated solvents for preparing solutions. For long-term storage of the solid, purge the container with an inert gas before sealing.[2] |
| Improper Storage Temperature | For long-term storage of the solid (powder) standard, freezing at -20°C or below is recommended.[2] Some sources suggest storage at -80°C for extended periods.[3] Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Photodegradation can occur when this compound is exposed to light.[1][2] Store solid standards and solutions in amber or opaque, airtight containers to protect from light.[2] When working with this compound, do so under low-light conditions. |
| Inappropriate Solvent Choice | The choice of solvent can impact the stability of this compound solutions. While highly soluble in non-polar solvents like hexane (B92381), these solutions are still prone to oxidation. Ethanol (B145695) and methanol (B129727) are also commonly used, but solutions should be prepared fresh.[4][5] |
| Contamination | Trace metals can catalyze the oxidation of this compound.[6] Ensure high-purity solvents and clean glassware are used. |
Quantitative Data on this compound Stability
The following table summarizes available data and general guidelines on the stability of this compound under various conditions. It is important to note that the stability of this compound is highly dependent on the specific conditions and the purity of the standard.
| Form | Storage Condition | Atmosphere | Solvent | Duration | Stability Notes |
| Solid (Powder) | -20°C | Inert Gas (Nitrogen/Argon) | N/A | Years | Considered the best practice for long-term storage.[2] |
| Solid (Polymorph I) | 25°C | Open Air | N/A | 4 weeks | Assay value decreased to 28.3%.[4] |
| Solid (Polymorph II) | 25°C | Open Air | N/A | 4 weeks | Assay value decreased to 94.2%.[4] |
| Solid (Cocrystal with Nicotinamide) | 25°C | Open Air | N/A | 4 weeks | Assay value only decreased to 97.8%.[4] |
| Solid (Cocrystal with Nicotinamide) | 40°C, 75% RH | Packaged | N/A | 6 months | This compound content remained at 98.1-98.9%.[4] |
| Solution | 2-8°C | Not specified | Mobile Phase | 2 weeks | A Coenzyme Q10 stock solution was found to be stable for this period.[7] |
| Solution | Room Temperature | Not specified | Not specified | Hours | Solutions are generally unstable and should be prepared fresh. |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in stability between this compound and Ubiquinone?
A1: this compound is the reduced, biologically active form of Coenzyme Q10, while Ubiquinone is the oxidized form.[3] this compound is significantly less stable and is readily oxidized to Ubiquinone when exposed to air, light, and elevated temperatures.[2][4] Ubiquinone is more stable under these conditions.[2]
Q2: I've noticed my solid this compound standard has changed color from white to yellow. Is it still usable?
A2: A color change from white or pale yellow to a darker yellow or orange is an indicator of degradation, likely oxidation to Ubiquinone.[1] For quantitative analysis, it is crucial to use a standard with known purity. It is recommended to perform a purity check using a validated analytical method, such as HPLC, before using a discolored standard. For critical applications, using a fresh, unoxidized standard is advisable.
Q3: Can I store this compound solutions for later use?
A3: It is strongly recommended to prepare this compound solutions fresh for each experiment.[8] Solutions are much more susceptible to oxidation than the solid form. If a solution must be stored for a short period (i.e., within the same day), it should be kept on ice or at 2-8°C, protected from light, and preferably under an inert atmosphere.
Q4: What are the best solvents for preparing this compound standard solutions?
A4: The choice of solvent depends on the subsequent application. For HPLC analysis, the mobile phase is often a suitable solvent.[7] Non-polar solvents like hexane can be used to dissolve this compound, followed by dilution in a mobile-phase compatible solvent like methanol or ethanol.[2] Regardless of the solvent, it should be of high purity and preferably deoxygenated to minimize oxidation.
Q5: How can I prevent the oxidation of this compound during sample preparation for HPLC analysis?
A5: To minimize oxidation during sample preparation, work quickly and under subdued light. Use pre-chilled, deoxygenated solvents. If possible, perform sample preparation in a glove box under an inert atmosphere. Prepare single-use aliquots of the stock solution to avoid repeated exposure of the bulk standard to air.[2]
Experimental Protocols
Protocol: Quantification of this compound and Ubiquinone by HPLC-UV to Assess Standard Stability
This protocol provides a standard method for determining the concentration of this compound and its primary degradation product, Ubiquinone, to assess the stability of a this compound standard.
1. Materials and Reagents:
-
This compound reference standard
-
Ubiquinone reference standard
-
HPLC-grade Methanol
-
HPLC-grade Ethanol
-
HPLC-grade Hexane
-
HPLC-grade Acetonitrile (B52724)
-
HPLC-grade Water
-
0.45 µm Syringe filters (PTFE or other compatible material)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Sonicator
3. Standard Solution Preparation:
-
Stock Standard (this compound): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with deoxygenated hexane. This yields a 1 mg/mL stock solution. Prepare fresh.
-
Stock Standard (Ubiquinone): Prepare a separate 1 mg/mL stock solution of Ubiquinone in the same manner.
-
Working Standards: Prepare a series of dilutions from the stock solutions using a mixture of methanol and ethanol to create calibration standards for both this compound and Ubiquinone, typically ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation (for assessing a stored standard):
-
Prepare a solution of the stored this compound standard at a known concentration (e.g., 1 mg/mL) in deoxygenated hexane.
-
Dilute an aliquot of this solution with a mixture of methanol and ethanol to bring the concentration within the range of the calibration curve.
-
Filter the final diluted sample through a 0.45 µm syringe filter into an amber HPLC vial.
5. HPLC-UV Analysis:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 95:5 v/v) can be used for isocratic separation. Alternatively, a gradient of methanol and ethanol may be employed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 275 nm for both this compound and Ubiquinone. Note: The UV spectra are similar, but retention times will differ.
-
Run Time: Approximately 15-20 minutes, or until both peaks have fully eluted.
6. Data Analysis:
-
Generate separate calibration curves for this compound and Ubiquinone by plotting the peak area against their known concentrations.
-
Determine the concentration of this compound and Ubiquinone in the stored sample by comparing their peak areas to the respective calibration curves.
-
Calculate the percentage of remaining this compound and the percentage of Ubiquinone formed to quantify the degradation of the stored standard.
Visualizations
References
- 1. cocrystaltech.com [cocrystaltech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Cocrystal of this compound: Improved Stability and Bioavailability [mdpi.com]
- 5. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cocrystaltech.com [cocrystaltech.com]
- 7. Determination of Ubidecarenone (Coenzyme Q10, this compound-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Determination of Coenzyme Q10 and this compound on Primesep D Column | SIELC Technologies [sielc.com]
Calibrating instruments for accurate Ubiquinol measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ubiquinol measurement.
Troubleshooting Guides
1. Chromatographic & Signal Issues
| Question/Issue | Possible Causes | Recommended Solutions |
| Why are my this compound peaks tailing in HPLC-ECD? | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Analyte interacting with active sites on the column packing. 3. Column Degradation: Blocked inlet frit or deformation of the packing bed. 4. Mobile Phase Issues: Incorrect pH or buffer concentration. | 1. Dilute the sample or inject a smaller volume. 2. Use a mobile phase with an appropriate buffer to mask silanol (B1196071) interactions. 3. Reverse and flush the column. If the problem persists, replace the guard column or the analytical column. 4. Prepare fresh mobile phase, ensuring the correct pH and a buffer concentration of at least 5-10 mM. |
| I am experiencing poor sensitivity for this compound in LC-MS/MS. | 1. Ion Suppression: Matrix components co-eluting with this compound can suppress its ionization. 2. Suboptimal MS Parameters: Incorrect settings for ion source temperature, gas flow, or capillary voltage. 3. Dirty Ion Source: Contamination can reduce instrument sensitivity. 4. Inefficient Ionization: this compound may not be ionizing efficiently in the chosen mobile phase. | 1. Improve sample cleanup using techniques like solid-phase extraction (SPE). 2. Optimize MS parameters by infusing a standard solution of this compound. 3. Clean the ion source according to the manufacturer's instructions. 4. Add modifiers like ammonium (B1175870) formate (B1220265) to the mobile phase to enhance the formation of adducts like [M+NH4]+.[1] |
| My calibration curve for this compound is non-linear. | 1. Detector Saturation: At high concentrations, the detector response may plateau. 2. Ion Source Saturation (LC-MS/MS): Competition for ionization at high analyte concentrations. 3. Inappropriate Regression Model: Using a linear model for an inherently non-linear response. 4. Analyte Degradation: this compound may be degrading during the analytical run. | 1. Dilute the highest concentration standards and re-inject. 2. Reduce the injection volume or dilute the samples. 3. Use a quadratic or other appropriate non-linear regression model. 4. Ensure the autosampler is kept at a low temperature (e.g., 4°C) and minimize the time between sample preparation and injection. |
2. Sample Preparation & Stability Issues
| Question/Issue | Possible Causes | Recommended Solutions |
| My measured this compound levels are unexpectedly low. | 1. Oxidation of this compound: this compound is unstable and can be easily oxidized to ubiquinone during sample collection, storage, and processing.[1] 2. Incomplete Extraction: The extraction protocol may not be efficient for the sample matrix. 3. Adsorption to Surfaces: this compound can adsorb to plasticware. | 1. Work quickly and at low temperatures (e.g., on ice). Use antioxidants like butylated hydroxytoluene (BHT) or tert-butylhydroquinone (B1681946) (TBHQ) in the extraction solvent.[1] 2. Optimize the extraction solvent and procedure. For plasma, protein precipitation with 1-propanol (B7761284) or a methanol:hexane mixture is common.[2][3] 3. Use polypropylene (B1209903) tubes and minimize sample transfer steps. |
| How can I ensure the stability of my this compound samples? | 1. Exposure to Light and Air: this compound is sensitive to both light and oxygen. 2. Elevated Temperatures: Higher temperatures accelerate the degradation of this compound. | 1. Store samples in amber vials, protected from light.[4] Work under nitrogen if possible. 2. Store plasma samples at -80°C for long-term stability. For short-term storage (up to one week), 2-8°C is acceptable.[5] |
| What are acceptable recovery rates for this compound extraction? | 1. Matrix Effects: Different sample matrices can affect extraction efficiency. 2. Suboptimal Extraction Protocol: The chosen method may not be suitable for the sample type. | 1. Recovery rates between 85% and 115% are generally considered acceptable.[6][7][8] 2. Validate the extraction method for each matrix by spiking a known amount of this compound into a blank sample and calculating the recovery. |
Frequently Asked Questions (FAQs)
Q1: Should I measure total Coenzyme Q10 or just this compound?
A1: While measuring total Coenzyme Q10 (this compound + ubiquinone) can be useful, measuring the ratio of this compound to total Coenzyme Q10 is often a more informative biomarker of oxidative stress.[5] To measure total Coenzyme Q10, an oxidizing agent like ferric chloride is added to convert all this compound to ubiquinone before analysis.[8]
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?
A2: These limits vary depending on the analytical method and instrument.
| Method | Typical LOD | Typical LOQ |
| HPLC-ECD | ~1-2 nM | ~5-10 nM |
| LC-MS/MS | ~1 µg/L | ~5-10 µg/L |
Q3: How do I prepare calibration standards for this compound?
A3: Prepare a stock solution of this compound in a solvent like ethanol (B145695) or 1-propanol.[5][9] From this stock, create a series of dilutions to cover the expected concentration range of your samples. It is crucial to handle the standards with the same care as the samples to prevent oxidation.
Q4: Can I use the same method for plasma and tissue samples?
A4: While the analytical method (e.g., HPLC-ECD or LC-MS/MS) may be the same, the sample preparation and extraction protocols will likely need to be adapted for different matrices. Tissues will require a homogenization step before extraction.
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sample Collection and Handling: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice.
-
Plasma Separation: Centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.
-
Protein Precipitation:
-
To 100 µL of plasma in a polypropylene tube, add 200 µL of ice-cold 1-propanol containing an antioxidant (e.g., 0.1% BHT).
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an autosampler vial for immediate analysis by HPLC-ECD or LC-MS/MS.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound analysis.
Caption: Experimental workflow for this compound measurement in plasma.
References
- 1. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Determination of a method for extraction of coenzyme Q10 in human plasma: optimization of the use of surfactants and other variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Ubidecarenone (Coenzyme Q10, this compound-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. Determination of Reduced and Oxidized Coenzyme Q10 in Canine Plasma and Heart Tissue by HPLC-ECD: Comparison with LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ubiquinol Recovery from Solid-Phase Extraction: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the accurate quantification of Ubiquinol is paramount. Its inherent instability, however, presents significant challenges during sample preparation, particularly in solid-phase extraction (SPE). This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound from various biological matrices.
Troubleshooting Guide: Enhancing this compound Recovery
This guide addresses common issues encountered during the solid-phase extraction of this compound in a question-and-answer format.
Question: We are experiencing low and inconsistent recovery of this compound from plasma samples. What are the likely causes and how can we troubleshoot this?
Answer: Low and variable recovery of this compound is a frequent challenge, primarily due to its susceptibility to oxidation and its hydrophobic nature. Several factors in your SPE workflow could be contributing to this issue.
Initial Troubleshooting Steps:
-
Analyte Loss Assessment: To pinpoint where the loss is occurring, collect and analyze fractions from each step of your SPE protocol (load, wash, and elution). This will help determine if the this compound is not binding to the sorbent, being washed away, or not eluting properly.
-
Oxidation Prevention: this compound readily oxidizes to ubiquinone, leading to inaccurate quantification of the reduced form.[1] Ensure all sample preparation steps are performed promptly and at low temperatures (e.g., on ice) to minimize oxidation.[1] The use of antioxidants in your collection tubes and during extraction is highly recommended.
Workflow Visualization: Troubleshooting Low this compound Recovery
Caption: A logical workflow for troubleshooting low this compound recovery.
Question: Which SPE sorbent is better for this compound extraction, C18 or a hydrophilic-lipophilic balanced (HLB) polymer?
Answer: The choice of sorbent is critical and depends on the sample matrix and the overall goal of the extraction.
-
Oasis HLB: This is a universal sorbent that is often recommended for the extraction of a wide range of compounds, including both polar and nonpolar molecules. For complex matrices like plasma, HLB sorbents can provide a cleaner extract by retaining a broader range of interferences. Studies on similar complex samples have shown that HLB sorbents can offer better retention for more hydrophilic molecules that might break through a C18 sorbent.[2] For Coenzyme Q10, a recovery of 64% has been reported from plasma using an Oasis PRiME HLB µElution plate, which includes both protein precipitation and SPE steps.[3]
-
C18 (Octadecylsilane): This is a traditional reversed-phase sorbent that works well for hydrophobic compounds like this compound. However, in complex biological samples, highly hydrophilic interferences may not be well-retained and could co-elute with the analyte. Conversely, very hydrophobic matrix components might be strongly retained and interfere with the elution of this compound. It has been observed in studies with peptides that increasing the amount of C18 sorbent can improve the retention of more hydrophilic compounds.[2]
Recommendation: For initial method development with complex matrices such as plasma or serum, an HLB sorbent is often a better starting point due to its balanced retention characteristics. For cleaner, less complex samples, a C18 sorbent can be very effective.
Question: What is the optimal elution solvent for recovering this compound from an SPE cartridge?
Answer: this compound is a very hydrophobic molecule, and as such, requires a strong organic solvent for efficient elution. Many common solvents like methanol (B129727) may not be strong enough to achieve complete recovery.[3]
Recommended Elution Solvents:
-
Acetonitrile (ACN) and Isopropanol (IPA) mixtures: A 50:50 (v/v) mixture of ACN and IPA has been shown to be effective for eluting Coenzyme Q10 from an HLB sorbent.[3]
-
Hexane (B92381) in combination with a more polar solvent: For reversed-phase sorbents, after a wash with a weaker solvent, a nonpolar solvent like hexane, often mixed with a small amount of a more polar solvent like ethanol (B145695) or isopropanol, can be used for elution.
It is crucial to optimize the elution solvent composition and volume. Performing two or three smaller volume elutions can often improve recovery compared to a single large volume elution.
Frequently Asked Questions (FAQs)
Q1: How can I prevent the oxidation of this compound during sample collection and preparation?
A1: Preventing oxidation is the most critical step for accurate this compound analysis.
-
Antioxidants: Add an antioxidant to your collection tubes. Ascorbic acid or butylated hydroxytoluene (BHT) are commonly used. For plasma, 2-mercaptoethanol (B42355) has also been used to scavenge residual oxygen during extraction.[4]
-
Temperature: Keep samples on ice or at 4°C throughout the entire process, from collection to extraction.
-
Minimize Exposure to Air: Work quickly and cap tubes whenever possible. Avoid vigorous vortexing for extended periods.
-
Light Protection: Use amber or foil-wrapped tubes to protect the samples from light, which can accelerate oxidation.
Q2: What are the key steps in an experimental protocol for this compound extraction from serum?
A2: A validated method for the simultaneous determination of ubiquinone-10 and this compound-10 in human serum involves the following key steps:
-
Sample Pre-treatment: Start with 100 µL of serum.
-
Protein Precipitation and Liquid-Liquid Extraction: This is a common initial step to remove the bulk of proteins and extract the lipophilic this compound.
-
Evaporation: The organic extract is evaporated to dryness.
-
Reconstitution: The residue is reconstituted in a solvent compatible with the subsequent analytical method, such as a mixture of methanol and hexane (95:5 v/v).[5]
Q3: Can you provide a general protocol for this compound extraction from tissue homogenates?
A3: The following is a general protocol for the extraction of ubiquinones (B1209410) from murine tissues, which can be adapted for this compound with the inclusion of antioxidants.
-
Tissue Homogenization: Homogenize the tissue in a suitable buffer on ice.
-
Mitochondrial Isolation (Optional but Recommended): For cleaner samples, isolate mitochondria via differential centrifugation.[6]
-
Biphasic Extraction:
-
Add ice-cold methanol (acidified is sometimes used) to the mitochondrial pellet or tissue homogenate and vortex.
-
Add ice-cold hexane and vortex again.
-
Centrifuge to separate the phases.
-
The upper hexane layer containing the this compound is carefully collected.[6]
-
-
Evaporation and Reconstitution: The hexane extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for analysis.
Q4: What is the role of this compound in cellular signaling and metabolism?
A4: this compound plays a crucial role in cellular energy production as a key component of the mitochondrial electron transport chain (ETC). It functions as a mobile electron carrier, transferring electrons from Complex I and Complex II to Complex III. This process is essential for the generation of the proton gradient that drives ATP synthesis. Due to its ability to donate electrons, this compound is also a potent lipid-soluble antioxidant, protecting cellular membranes from oxidative damage.
Signaling Pathway: this compound in the Electron Transport Chain
Caption: The role of this compound in the mitochondrial electron transport chain.
Quantitative Data Summary
The recovery of this compound is highly dependent on the matrix, sorbent type, and elution solvent. The following tables summarize reported recovery data for Coenzyme Q10 (total) and provide a framework for expected recoveries.
Table 1: Coenzyme Q10 Recovery from Plasma using SPE
| Sorbent Type | Sample Pre-treatment | Elution Solvent | Average Recovery (%) | Reference |
| Oasis PRiME HLB | Protein precipitation with ACN:IPA (50:50) | ACN:IPA (50:50) | 64 | [3] |
Table 2: Comparison of Sorbent Performance for Biological Samples (General)
| Sorbent Type | Key Characteristics | Best Suited For | Reference |
| Oasis HLB | Hydrophilic-Lipophilic Balanced polymer | Wide range of analytes (polar to nonpolar); complex matrices. | [2] |
| C18 | Reversed-phase silica | Hydrophobic (nonpolar) analytes. | [2] |
Note: Direct comparative recovery data for this compound specifically across different SPE sorbents and elution solvents is limited in the reviewed literature. The data presented for Coenzyme Q10 provides a valuable benchmark.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction of Coenzyme Q10 from Human Plasma
This protocol is adapted from a method using Oasis PRiME HLB µElution plates and is intended for the analysis of total Coenzyme Q10 after oxidation. To measure this compound specifically, the initial oxidation step should be omitted and antioxidants should be used throughout.
Materials:
-
Plasma sample
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
12% Aqueous Phosphoric Acid
-
5% Strong Ammonia (B1221849) in water
-
Methanol (MeOH)
-
Oasis PRiME HLB µElution Plate
Procedure:
-
Sample Pre-treatment: To 150 µL of plasma, add 900 µL of a 50:50 ACN:IPA solution. Vortex and centrifuge at 12,500 rcf for 5 minutes at 10°C.
-
Dilution: Transfer the supernatant to a new plate and dilute with 500 µL of 12% aqueous phosphoric acid.
-
SPE Loading: Load the diluted supernatant onto the Oasis PRiME HLB µElution Plate without prior conditioning or equilibration.
-
Washing:
-
Wash with 200 µL of 5% strong ammonia in water.
-
Wash with 200 µL of MeOH.
-
-
Drying: Dry the plate under high vacuum for one minute.
-
Elution: Elute with two 25 µL aliquots of 50:50 ACN:IPA.
-
Final Dilution: Dilute the eluate with 25 µL of 50:50 MeOH:H₂O before injection.[3]
Protocol 2: Extraction of Ubiquinone from Murine Tissues
This protocol is for the extraction of ubiquinone from murine tissue and can be adapted for this compound by incorporating antioxidants and ensuring all steps are performed under cold conditions to prevent oxidation.
Materials:
-
Murine tissue (e.g., muscle, liver)
-
Mitochondria isolation buffer
-
Acidified Methanol (LC-MS grade)
-
Hexane (LC-MS grade)
Procedure:
-
Mitochondrial Isolation: Dissect and homogenize the tissue in ice-cold isolation buffer. Isolate mitochondria by differential centrifugation.
-
Extraction:
-
To the mitochondrial pellet, add 500 µL of ice-cold acidified methanol. Vortex for 15 minutes at 4°C.
-
Add 500 µL of ice-cold hexane. Vortex for another 15 minutes at 4°C.
-
-
Phase Separation: Centrifuge at high speed (e.g., 21,300 x g) for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper hexane layer to a new tube.
-
Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen gas and reconstitute the residue in a solvent suitable for your analytical method.[6]
References
- 1. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Comparative Bioavailability of Different Coenzyme Q10 Formulations in Healthy Elderly Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the this compound-10 and ubiquinone-10 (coenzyme Q10) in human serum by liquid chromatography tandem mass spectrometry to evaluate the oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to extract and measure ubiquinone and rhodoquinone in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing auto-oxidation of Ubiquinol during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of ubiquinol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to auto-oxidation?
This compound is the reduced, antioxidant form of Coenzyme Q10 (CoQ10).[1][2] It plays a crucial role in cellular energy production within the mitochondrial electron transport chain and acts as a potent lipid-soluble antioxidant, protecting cell membranes and lipoproteins from oxidative damage.[2][3][4] this compound's antioxidant function stems from its ability to donate electrons to neutralize free radicals.[2] This inherent electron-donating capacity also makes it highly susceptible to auto-oxidation, where it readily loses electrons and converts to its oxidized form, ubiquinone, especially when exposed to oxygen.[5][6][7]
Q2: What are the main factors that promote the auto-oxidation of this compound?
The primary factors that accelerate the auto-oxidation of this compound during experimental procedures are:
-
Exposure to Oxygen: Atmospheric oxygen is the principal driver of this compound oxidation.[5][6][7] Handling this compound in the open air can lead to rapid conversion to ubiquinone.
-
Exposure to Light: Light, particularly UV light, can provide the energy to initiate and propagate the oxidation process.[5][6][8]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the oxidation of this compound.[5][6]
Q3: How can I visually detect if my this compound sample has oxidized?
While a definitive assessment requires analytical methods like HPLC, a visual inspection can sometimes offer clues. Pure this compound is typically a white or off-white powder. Oxidation to ubiquinone may result in a yellowish discoloration. However, this is not a reliable quantitative measure, and significant oxidation can occur before any color change is apparent.
Q4: What are the consequences of this compound oxidation in my experiments?
The oxidation of this compound to ubiquinone can have significant implications for experimental results:
-
Loss of Antioxidant Activity: If you are studying the antioxidant properties of this compound, its conversion to ubiquinone will lead to an underestimation or complete loss of the desired effect.[9]
-
Inaccurate Quantification: When measuring this compound concentrations, failure to prevent oxidation will result in erroneously low values for this compound and high values for ubiquinone.[10]
-
Altered Biological Activity: In studies investigating the specific biological roles of the reduced form of CoQ10, the presence of ubiquinone can confound the results, as the two forms can have different effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration (yellowing) of this compound solution. | Exposure to air and/or light. | Prepare solutions fresh under an inert atmosphere (e.g., nitrogen or argon gas).[5] Use amber-colored or opaque containers to protect from light.[5] Work quickly and minimize the sample's exposure time to ambient conditions. |
| Inconsistent results in antioxidant assays. | Variable oxidation of this compound between experiments. | Standardize sample handling procedures meticulously. Always use fresh solutions. Incorporate a stable antioxidant, such as tert-butylhydroquinone (B1681946) (TBHQ), in your solvent system.[11] |
| Low recovery of this compound during sample extraction. | Oxidation during the extraction and concentration steps. | Add an antioxidant like 20 µM TBHQ to the extraction solvent.[11] Perform extraction and evaporation steps under a stream of inert gas and at low temperatures. |
| Ubiquinone is detected in a pure this compound standard. | Oxidation during storage or preparation of the standard solution. | Store pure this compound powder at -20°C or below under an inert gas.[5] Prepare standard solutions immediately before use in deoxygenated solvents. |
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Impact on this compound | Mitigation Strategy |
| Oxygen | High | Handle in an inert atmosphere (glove box with nitrogen or argon).[5] Use deoxygenated solvents. Purge containers with inert gas before sealing.[5] |
| Light | Moderate | Use amber-colored or opaque containers.[5] Work under low-light conditions. |
| Temperature | Moderate | Store stock solutions and samples at low temperatures (-20°C or -80°C for long-term).[5] Avoid repeated freeze-thaw cycles. |
| pH | High (in solution) | This compound is unstable in alkaline conditions (e.g., simulated intestinal fluid at pH 8.2).[12] Maintain a neutral or slightly acidic pH where possible. |
| Presence of Metal Ions | High | Pro-oxidant metal ions like copper can catalyze oxidation. Use chelating agents (e.g., EDTA) if metal contamination is a concern. |
Table 2: Efficacy of Antioxidants in Preventing this compound Oxidation
| Antioxidant | Recommended Concentration | Efficacy & Remarks |
| tert-Butylhydroquinone (TBHQ) | 20 µM in extraction solvent[11] | Highly effective in preventing oxidation during sample extraction and concentration.[11] |
| Ascorbic Acid (Vitamin C) | 20 µM (in combination with TBHQ)[11] | Effective, but can have poor reproducibility when used alone.[11] Can also regenerate other antioxidants like Vitamin E.[2][4] |
| DL-α-tocopherol (Vitamin E) | Varies | A potent lipid-soluble antioxidant that works synergistically with this compound.[1][4] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Materials:
-
This compound powder
-
Anhydrous ethanol (B145695) (or other suitable solvent)
-
Amber glass vial with a screw cap and septum
-
Nitrogen or argon gas with a regulator and tubing
-
Syringes and needles
-
-
Procedure:
-
Place the required amount of this compound powder into the amber glass vial.
-
Seal the vial with the screw cap and septum.
-
Purge the vial with inert gas for 2-3 minutes by inserting a needle connected to the gas line through the septum and a second needle as a vent.
-
Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas.
-
Deoxygenate the solvent by bubbling the inert gas through it for at least 15-20 minutes.
-
Using a gas-tight syringe, draw the required volume of the deoxygenated solvent and inject it into the prepared vial containing the this compound powder.
-
Gently swirl or sonicate the vial until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C. For use, withdraw aliquots using a gas-tight syringe without introducing air into the vial.
-
Protocol 2: Extraction of this compound from Biological Samples
-
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Extraction solvent (e.g., 2-propanol or a hexane/ethanol mixture)
-
20 µM tert-butylhydroquinone (TBHQ) in the extraction solvent[11]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
-
-
Procedure:
-
Perform all steps on ice and under dim light.
-
To the biological sample, add the extraction solvent containing 20 µM TBHQ. The ratio of solvent to sample will depend on the specific protocol but is often in the range of 2:1 to 5:1 (v/v).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any precipitate.
-
Carefully transfer the supernatant containing the extracted this compound to a clean tube.
-
If concentration is required, evaporate the solvent under a gentle stream of nitrogen gas at a low temperature (e.g., <30°C).
-
Reconstitute the dried extract in the mobile phase for HPLC analysis immediately before injection.
-
Visualizations
References
- 1. This compound, the antioxidant form of CoQ10 - Antioxidants - Nutranews [nutranews.org]
- 2. This compound for cellular energy production and antioxidant defense [nutraingredients.com]
- 3. The Roles of Coenzyme Q in Disease: Direct and Indirect Involvement in Cellular Functions | MDPI [mdpi.com]
- 4. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. circehealthscience.com [circehealthscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Autoxidation of this compound-6 is independent of superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous detection of reduced and oxidized forms of coenzyme Q10 in human cerebral spinal fluid as a potential marker of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Instability of the Lipid-Soluble Antioxidant this compound: Part 1—Lab Studies - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for consistent Ubiquinol quantification
Technical Support Center: Consistent Ubiquinol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Stability
Q1: My this compound samples seem to be degrading quickly, leading to inconsistent results. How can I improve sample stability?
A1: this compound is highly susceptible to oxidation, which can significantly impact quantification.[1][2][3][4] To minimize degradation, implement the following precautions:
-
Minimize Light and Air Exposure: this compound is sensitive to both light and oxygen.[4][5] Conduct all sample preparation steps under dim or yellow light and consider using an inert gas like nitrogen to blanket samples.[5]
-
Temperature Control: Store samples at low temperatures (2-8°C for short-term and -20°C or lower for long-term storage) to slow down the oxidation process.[6][7]
-
Use of Antioxidants: Consider adding antioxidants like ascorbic acid or pyrogallol (B1678534) during sample preparation to protect this compound from chemical destruction.[8]
-
Rapid Processing: Process samples as quickly as possible to reduce the time they are exposed to ambient conditions. It is recommended to prepare no more than 12 samples, including calibrators and controls, in a single run to avoid significant oxidation.[9]
-
Inert Atmosphere Packaging: For long-term storage of raw materials, packaging under an inert atmosphere (e.g., nitrogen) is crucial.[4][5]
Q2: What are the best practices for extracting this compound from different biological matrices?
A2: The choice of extraction method depends on the sample matrix. A common procedure involves:
-
Deproteinization: Precipitate proteins using reagents like methanol (B129727) or ethanol (B145695).[10]
-
Liquid-Liquid Extraction: After centrifugation, the supernatant is mixed with an extraction solution (e.g., hexane (B92381) or a mixture of ethanol and hexane) to transfer this compound to the organic phase.[7][9]
-
Evaporation and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a suitable solvent (e.g., ethanol) for injection into the analytical system.[7]
Q3: Can I use serum, plasma, or whole blood for this compound analysis?
A3: Yes, EDTA-plasma, EDTA blood, and serum are all suitable for this compound analysis.[7] However, it's important to note that plasma Coenzyme Q10 levels can be influenced by dietary intake and lipoprotein concentrations, which may not accurately reflect the status in other tissues.[11][12]
Chromatography & Detection
Q4: I am having trouble separating this compound from Ubiquinone using reverse-phase HPLC. What can I do?
A4: The structural similarity between this compound and Ubiquinone can make their separation challenging.[13] Consider the following:
-
Column Choice: A C18 column is commonly used for this separation.[14]
-
Mobile Phase Composition: A mobile phase consisting of acetonitrile (B52724), tetrahydrofuran (B95107) (THF), and water has been shown to be effective.[6] Isocratic separation with acetonitrile and water has also been reported.[13]
-
Method: HPLC with electrochemical detection (HPLC-ED) is particularly effective as it allows for the simultaneous detection of both the reduced (this compound) and oxidized (Ubiquinone) forms.[11]
Q5: My HPLC-UV signal for this compound is very low. How can I improve sensitivity?
A5: HPLC-UV methods can sometimes lack the sensitivity required for accurate this compound quantification, as this compound itself has low molar absorptivity.[1][11]
-
Wavelength: Detection is typically performed at 275 nm for this compound and 290 nm for Ubiquinone.[1]
-
Alternative Detectors: For higher sensitivity and selectivity, consider using an electrochemical detector (ED) or a mass spectrometer (MS/MS).[1][11] LC-MS/MS methods have been shown to be sensitive and selective for the accurate determination of both forms of Coenzyme Q10.[1]
Q6: What are the key differences and considerations when choosing between HPLC-UV, HPLC-ED, and LC-MS/MS for this compound analysis?
A6:
-
HPLC-UV: This is a widely available technique but may be too insensitive for simultaneous determination of this compound and Ubiquinone, especially at low concentrations.[1]
-
HPLC-ED: This method offers good sensitivity and allows for the simultaneous detection of both reduced and oxidized forms of Coenzyme Q10.[11]
-
LC-MS/MS: This is a highly sensitive and selective method that provides accurate determination of both forms of Coenzyme Q10.[1] However, it is important to note that results between LC-MS/MS and HPLC-ECD may not be directly interchangeable, with some studies showing LC-MS/MS results for this compound to be lower than those from HPLC-ECD.[15]
Experimental Protocols & Data
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | HPLC-ED | LC-MS/MS |
| Principle | UV Absorbance | Electrochemical Detection | Mass-to-charge ratio |
| Sensitivity | Lower | Higher | Highest |
| Selectivity | Moderate | High | Very High |
| Simultaneous Detection of this compound & Ubiquinone | Challenging[1] | Yes[11] | Yes[1] |
| Common Wavelength/Transition | 275 nm (this compound)[1] | N/A | m/z 863.7→197.1 (Ubiquinone)[9] |
| Lower Limit of Quantification (LLOQ) | 0.50 µg/ml[1] | Not specified | 0.10 µg/ml[1] |
| Precision (Intra-assay CV%) | Not specified | < 6.5%[15] | 1.6% - 11.6%[9] |
| Recovery | 93.8% - 100.9%[16] | Not specified | 98.4%[7] |
Detailed Experimental Protocol: HPLC-UV Method for Total Coenzyme Q10
This protocol is adapted from a validated method for the determination of total Coenzyme Q10 in raw materials and dietary supplements.[6][16] It involves an oxidation step to convert all this compound to Ubiquinone for a single measurement.
1. Reagents and Materials:
-
Coenzyme Q10 standard
-
Ferric chloride working solution
-
Mobile Phase: 55% acetonitrile, 40% THF, and 5% purified water[6]
-
HPLC grade solvents (acetonitrile, tetrahydrofuran, ethanol)
-
Low-actinic volumetric flasks
2. Standard Preparation:
-
Stock Standard Solution (1.25 mg/mL): Accurately weigh 125 mg of CoQ10 standard into a 100 mL low-actinic volumetric flask. Add approximately 50 mL of mobile phase and sonicate for 30 minutes. Dilute to volume with the mobile phase.[6]
-
Calibration Standards: Prepare a series of dilutions from the stock standard solution with the mobile phase to achieve final concentrations in the range of 0.025 to 0.125 mg/mL.[6]
3. Sample Preparation (Example for Capsules):
-
Determine the average content weight of the capsules.
-
Accurately weigh a portion of the capsule contents into a 100 mL low-actinic volumetric flask.
-
Add approximately 50 mL of mobile phase and sonicate for 30 minutes. Dilute to volume with the mobile phase.
-
Transfer an appropriate volume of this solution to a fresh 100 mL low-actinic volumetric flask to achieve a final concentration of approximately 0.1 mg/mL CoQ10.
-
Add 10.0 mL of ferric chloride working solution to oxidize the this compound.
-
Dilute to volume with the mobile phase and mix.
-
Filter the solution through a syringe filter before injection.[6]
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 55% acetonitrile, 40% THF, and 5% purified water
-
Detection: UV at 275 nm[6]
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Injection Volume: 20 µL (typical, may require optimization)
Visualizations
Caption: General workflow for this compound quantification from biological samples.
Caption: A logical guide for troubleshooting inconsistent this compound quantification results.
References
- 1. Analytical Method Development for Coq10 Determination in Human Plasma Using HPLC-UV and HPLC/MS/MS | Bentham Science [eurekaselect.com]
- 2. The Cocrystal of this compound: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. circehealthscience.com [circehealthscience.com]
- 5. cocrystaltech.com [cocrystaltech.com]
- 6. Determination of Ubidecarenone (Coenzyme Q10, this compound-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. HPLC Determination of Coenzyme Q10 and this compound on Primesep D Column | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Determination of ubidecarenone (coenzyme Q10, this compound-10) in raw materials and dietary supplements by high-performance liquid chromatography with ultraviolet detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges and variability encountered during experiments involving Ubiquinol. This compound, the reduced, antioxidant form of Coenzyme Q10, is notoriously unstable and requires specific handling to ensure accurate and reproducible results. This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: this compound Precipitation in Cell Culture Media
Q: I've prepared a this compound solution, but it precipitates when I add it to my cell culture medium. How can I resolve this?
A: This is a common issue due to this compound's highly lipophilic nature and poor water solubility.[1] Standard organic solvents like DMSO may not be sufficient to maintain solubility upon dilution into an aqueous medium.
Troubleshooting Steps:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is minimal, typically below 0.1%, to avoid solvent toxicity and precipitation.
-
Optimize Dilution Technique: When diluting your this compound stock solution, add it to the medium drop-wise while vortexing or stirring vigorously to facilitate dispersion and minimize aggregation.
-
Work with Lower Concentrations: If possible, use the lowest effective concentration of this compound to reduce the likelihood of precipitation.
-
Employ a Solubilizing Agent: Consider using a delivery system to enhance this compound's solubility. Options include:
-
Cyclodextrins: These can encapsulate this compound, increasing its aqueous solubility.
-
Liposomes or Nanoemulsions: These lipid-based carriers can effectively deliver this compound to cells in an aqueous environment.
-
Issue 2: Rapid Oxidation of this compound to Ubiquinone
Q: My results show a high concentration of Ubiquinone, but I started with pure this compound. What is causing this conversion, and how can I prevent it?
A: this compound is highly susceptible to oxidation, readily converting to its oxidized form, Ubiquinone, when exposed to air, light, and certain temperatures.[2][3] This instability is a primary source of experimental variability.
Troubleshooting Steps:
-
Handle Under an Inert Atmosphere: Whenever possible, handle this compound and its solutions in an inert atmosphere, such as a glove box flushed with nitrogen or argon, to minimize exposure to oxygen.
-
Use Deoxygenated Solvents: Prepare all solutions with solvents that have been deoxygenated by sparging with nitrogen or argon.
-
Protect from Light: this compound is light-sensitive. Always store this compound powder and solutions in amber vials or containers wrapped in aluminum foil. Conduct experimental manipulations under low-light conditions.
-
Control Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage and during experiments, keep samples on ice. Avoid repeated freeze-thaw cycles.
-
Add Antioxidants: Consider adding other antioxidants, such as ascorbic acid (Vitamin C) or EDTA, to your solutions to help protect this compound from oxidation.
Issue 3: Inconsistent Results in HPLC Analysis
Q: I am experiencing variability in my HPLC results for this compound, including shifting retention times and inconsistent peak areas. What are the likely causes and solutions?
A: HPLC analysis of this compound can be challenging due to its instability during sample preparation and chromatography. Variability can arise from on-column oxidation, improper sample handling, and system instability.
Troubleshooting Steps:
-
Prevent Oxidation During Sample Preparation:
-
Extract this compound from cells or tissues rapidly and on ice.
-
Use extraction solvents containing antioxidants (e.g., butylated hydroxytoluene - BHT).
-
Minimize the time between sample preparation and injection into the HPLC system.
-
-
Optimize HPLC Conditions:
-
Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles that can cause pressure fluctuations and baseline noise.
-
Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention times.
-
Flow Rate: Ensure a stable flow rate. Inconsistent flow can lead to variable retention times and peak areas.
-
-
System Maintenance:
-
Regularly check for leaks in the system, as these can cause pressure drops and affect chromatography.
-
Ensure pump seals are in good condition to prevent leaks and maintain a steady flow.
-
Use a guard column to protect your analytical column from contaminants in the sample.
-
Quantitative Data Tables
Table 1: Stability of this compound Under Different pH Conditions
| pH | Temperature | Duration | Remaining this compound (%) | Oxidized to Ubiquinone (%) | Reference |
| 2.2 | Body Temp. | 60 min | 46% | 54% | [4] |
| 8.2 | Body Temp. | 60 min | 24% | 76% | [4] |
Table 2: Solubility of Coenzyme Q10 in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | Practically Insoluble | [1] |
| Ethanol (B145695) | ~0.3 | [5] |
| Dimethylformamide (DMF) | ~10 | [5] |
| DMSO | ~1 | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
Materials:
-
This compound powder
-
Anhydrous, deoxygenated Dimethyl Sulfoxide (DMSO) or Ethanol
-
Amber glass vial
-
Nitrogen or Argon gas
-
Sterile, deoxygenated phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Inert Atmosphere: Perform all steps in a glove box or under a gentle stream of nitrogen or argon gas to minimize oxygen exposure.
-
Weighing: Accurately weigh the desired amount of this compound powder in an amber glass vial.
-
Dissolution: Add the appropriate volume of deoxygenated DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM). Vortex vigorously until the this compound is completely dissolved. The solution should be a milky white color. A yellowish tint indicates oxidation to Ubiquinone.
-
Storage: Blanket the headspace of the vial with nitrogen or argon gas before sealing tightly. Store the stock solution at -80°C for long-term storage. For immediate use, keep on ice and protected from light.
-
Preparation of Working Solution: To prepare a working solution, dilute the stock solution in sterile, deoxygenated PBS or serum-free cell culture medium immediately before use. Add the diluted solution to the full volume of cell culture medium drop-wise while gently swirling the flask.
Protocol 2: HPLC Analysis of this compound and Ubiquinone
Objective: To separate and quantify the reduced (this compound) and oxidized (Ubiquinone) forms of Coenzyme Q10 from biological samples.
Materials:
-
HPLC system with a UV or electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., methanol (B129727)/hexane (B92381) or ethanol/water mixtures)
-
This compound and Ubiquinone standards
-
Extraction solvent (e.g., n-propanol or a mixture of hexane and ethanol)
-
Internal standard (e.g., Coenzyme Q9)
Sample Preparation:
-
Cell Lysis/Tissue Homogenization: Perform on ice to minimize enzymatic activity and oxidation.
-
Extraction: Add the extraction solvent to the cell lysate or tissue homogenate. Vortex vigorously to ensure thorough mixing and extraction of the lipophilic Coenzyme Q10.
-
Centrifugation: Centrifuge the mixture to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted this compound and Ubiquinone.
-
Evaporation (if necessary): If a concentration step is required, evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Injection: Inject the sample into the HPLC system immediately.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and hexane (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm (for Ubiquinone) and 290 nm (for this compound), or electrochemical detection for higher sensitivity to the reduced form.
-
Column Temperature: 30°C
Data Analysis:
-
Identify and quantify this compound and Ubiquinone peaks by comparing their retention times and peak areas to those of the standards.
-
Use the internal standard to correct for variations in extraction efficiency and injection volume.
Visualizations
Caption: A troubleshooting workflow for common this compound experimental issues.
Caption: The oxidation-reduction cycle of Coenzyme Q10.
References
Validation & Comparative
A Comparative Analysis of Ubiquinol versus Ubiquinone Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain and a potent lipid-soluble antioxidant, exists in two primary forms within the body: ubiquinone (the oxidized form) and ubiquinol (the reduced form). While both are commercially available as dietary supplements, their comparative bioavailability has been a subject of considerable research and debate. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of these two forms of CoQ10.
The Dynamic Duo: Understanding the Interconversion
Ubiquinone and this compound are not static entities but rather a redox pair that continuously interconverts within the body to fulfill its biological functions.[1][2][3] Ubiquinone acts as an electron acceptor in the mitochondrial respiratory chain, which is essential for ATP production.[4][5] Subsequently, it is reduced to this compound, which functions as an antioxidant.[5] This dynamic equilibrium is crucial for cellular energy metabolism and protection against oxidative stress.
When supplemented, the form ingested is not necessarily the form that is ultimately absorbed and utilized. For instance, this compound, being more susceptible to oxidation, can be converted to ubiquinone in the acidic environment of the stomach.[4][6] Conversely, after absorption, ubiquinone is efficiently reduced to this compound for transport in the lymphatic system and bloodstream, primarily within lipoproteins.[4][7]
Comparative Bioavailability: A Review of Clinical Evidence
The central question for researchers and clinicians is whether supplementing with one form offers a significant advantage over the other in terms of raising plasma CoQ10 levels. Clinical studies have yielded mixed results, with the formulation of the supplement often emerging as a more critical determinant of bioavailability than the specific form of CoQ10.[8][9][10]
Several head-to-head clinical trials have been conducted to compare the bioavailability of this compound and ubiquinone. The results of some key studies are summarized below.
Data Presentation: Summary of Clinical Studies
| Study | Subjects | Dosage | Duration | Key Findings |
| López-Lluch et al. (2019) | 14 healthy young individuals | 100 mg single dose | 48 hours | Bioavailability was highly dependent on the supplement's formulation (carrier lipids and solubilization) rather than the form (ubiquinone vs. This compound). The two best-absorbed formulations were soft-gel capsules of ubiquinone and this compound.[8] |
| Zhang et al. (2018) | 10 older men (>55 years) | 200 mg/day | 2 weeks | This compound supplementation resulted in a 1.5-fold increase in plasma total CoQ10, which was significantly higher than the non-significant increase observed with ubiquinone.[7][11][12] |
| Langsjoen & Langsjoen (2014) | 12 healthy adults | 200 mg/day | 4 weeks | Plasma CoQ10 levels were significantly higher after this compound supplementation compared to ubiquinone.[7] |
| Evans et al. (2009) | 10 healthy adults (>60 years) | 100 mg single dose | Not specified | The bioavailability (Cmax and AUC) was significantly higher for the this compound supplement.[7] |
| Vitetta et al. | 11 healthy volunteers | 150 mg | 6 weeks | No significant difference in plasma CoQ10 levels was found between ubiquinone and this compound formulations. Significant inter-subject variation was observed.[7] |
| Miles et al. (2002) | 9 healthy adults | 180 mg single dose | Not specified | No significant difference in raising plasma CoQ10 levels (Cmax and AUC) was observed between the two forms.[7] |
Key Takeaway: While some studies, particularly in older individuals, suggest superior bioavailability of this compound, other well-designed trials show no significant difference.[6][7][10] The formulation, including the carrier oil and the dispersion of CoQ10 crystals, plays a pivotal role in its absorption.[7][9]
Experimental Protocols
The accurate measurement of CoQ10 in biological samples is crucial for bioavailability studies. The following outlines a typical methodology used in clinical trials.
Quantification of Plasma Coenzyme Q10
1. Sample Collection and Preparation:
-
Blood samples are collected from subjects after a specified fasting period (e.g., overnight for 10 hours) via venipuncture into tubes containing an anticoagulant like heparin or EDTA.[13]
-
Plasma is separated by centrifugation (e.g., 3000 x g) and stored at -80°C until analysis to ensure stability.[13]
2. Extraction of Coenzyme Q10:
-
To dissociate CoQ10 from lipoproteins, an organic solvent mixture is used. A common method involves adding a mixture of ethanol (B145695) and isopropanol (B130326) (e.g., 95:5) to the plasma sample, followed by vortexing.[13]
-
For quantitative analysis, an internal standard, such as CoQ6 or a deuterated form of CoQ10, is added.[13]
-
A nonpolar solvent like hexane (B92381) is then added to extract the lipid-soluble CoQ10. The mixture is centrifuged to separate the layers, and the upper organic phase containing CoQ10 is collected. This extraction process is often repeated multiple times to ensure complete recovery.[13]
-
The collected organic phases are then dried, for example, using a SpeedVac.[13]
3. Chromatographic Analysis:
-
The dried extract is redissolved in a suitable solvent (e.g., ethanol) for injection into a High-Performance Liquid Chromatography (HPLC) system.[13]
-
Separation is typically achieved using a C18 reversed-phase column.[13][14]
-
The mobile phase often consists of a mixture of alcohols like methanol (B129727) and propanol, sometimes with the addition of a salt like lithium perchlorate (B79767) to improve chromatographic performance.[13]
4. Detection and Quantification:
-
UV Detection: Ubiquinone has a characteristic absorbance maximum that allows for its detection using a UV detector.[14][15] To measure total CoQ10, the sample can be treated with an oxidizing agent (e.g., para-benzoquinone) to convert all this compound to ubiquinone before analysis.[16]
-
Electrochemical Detection (ECD): This method is highly sensitive and can be used to specifically measure the reduced form, this compound.[13] By using a dual-electrode system, both this compound and ubiquinone can be measured simultaneously.
-
Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for quantifying both forms of CoQ10.[17]
-
Quantification is based on the peak areas of the analyte and the internal standard, using a calibration curve prepared with known concentrations of CoQ10.[15][17]
Visualizing the CoQ10 Metabolic Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Enzyme systems convert ubiquinone to this compound. [q10facts.com]
- 2. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview | MDPI [mdpi.com]
- 3. biolife.megawecare.com [biolife.megawecare.com]
- 4. wholefoodsmagazine.com [wholefoodsmagazine.com]
- 5. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. workuphq.com [workuphq.com]
- 7. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability of coenzyme Q10 supplements depends on carrier lipids and solubilization | CoLab [colab.ws]
- 9. Absorption of Q10 Article [pharmanord.com]
- 10. givelegacy.com [givelegacy.com]
- 11. droracle.ai [droracle.ai]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Levels of Plasma Coenzyme Q10 Are Associated with Physical Capacity and Cardiovascular Risk in the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of coenzyme Q in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Assay of coenzyme Q(10) in plasma by a single dilution step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of CoQ10 in plasma and pancreatic tissue [bio-protocol.org]
A Head-to-Head In Vitro Comparison of Ubiquinol and Vitamin E Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the antioxidant efficacy of Ubiquinol, the reduced form of Coenzyme Q10, and Vitamin E (α-tocopherol). The following sections present quantitative data from various antioxidant capacity assays, detailed experimental protocols for key methodologies, and visual representations of their antioxidant mechanisms and experimental workflows.
Data Presentation: Quantitative Comparison of Antioxidant Efficacy
The antioxidant capacities of this compound and Vitamin E have been evaluated using several common in vitro assays. The following table summarizes the key quantitative data from these studies, primarily focusing on the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Antioxidant Assay | This compound (UQH2) | Vitamin E (α-tocopherol) | Key Findings | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | IC50: 0.387 mM | IC50: Higher than this compound (p<0.05) | This compound demonstrated significantly higher radical scavenging activity.[1] | [Acsova et al., 2021] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | IC50: 0.219–0.226 mM | IC50: Higher than this compound (p<0.05) | This compound was a more potent scavenger of the ABTS radical cation.[1] | [Acsova et al., 2021] |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Higher FRAP value (0.05–0.3 mM) | Lower FRAP value than this compound (p<0.05) | This compound exhibited a greater ability to reduce ferric ions.[1] | [Acsova et al., 2021] |
| Lipid Peroxidation Inhibition | Efficiently inhibits lipid peroxidation | Can be regenerated by this compound | This compound can directly inhibit lipid peroxidation and also regenerate Vitamin E, enhancing its antioxidant effect.[2] | [Kagan et al., 2000] |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to allow for replication and critical evaluation of the presented data.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: this compound and Vitamin E are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the antioxidant solutions. A control is prepared with the solvent instead of the antioxidant.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Procedure:
-
Generation of ABTS Radical Cation: ABTS•+ is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the antioxidant sample at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing an acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.
-
Reaction Mixture: A small volume of the antioxidant sample is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.
Mandatory Visualization
Experimental Workflow for Antioxidant Efficacy Comparison
Caption: Workflow for in vitro antioxidant efficacy comparison.
Antioxidant Mechanisms of this compound and Vitamin E
Caption: Antioxidant and regeneration cycle of this compound and Vitamin E.
References
Validating the physiological effects of Ubiquinol on mitochondrial function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of Ubiquinol on mitochondrial function, contrasting its performance with its oxidized form, Ubiquinone (Coenzyme Q10), and other alternatives. The information is supported by experimental data to validate the superior efficacy of this compound in enhancing mitochondrial bioenergetics and protecting against oxidative stress.
Superior Bioavailability of this compound
This compound, the reduced, active form of Coenzyme Q10, demonstrates significantly higher bioavailability compared to Ubiquinone.[1][2][3] This enhanced absorption is attributed to its more efficient micellarization during digestion and greater uptake by intestinal cells.[1] As the predominant form of CoQ10 in the body (93-99% in human plasma), direct supplementation with this compound bypasses the body's need to convert Ubiquinone, a process that declines with age.[1][2]
Enhancement of Mitochondrial Bioenergetics
Experimental evidence consistently indicates that this compound supplementation leads to notable improvements in mitochondrial function, including increased ATP production and enhanced respiratory efficiency.
Table 1: Comparative Effects of this compound and Ubiquinone on Mitochondrial Respiration and ATP Production
| Parameter | This compound Supplementation | Ubiquinone Supplementation | Key Findings | Reference |
| Oxygen Consumption Rate | Significantly increased in HepG2 cells. | Not specified in the study, but implied to be less effective due to lower bioavailability. | This compound treatment resulted in a significantly increased rate of oxygen consumption, indicating enhanced mitochondrial metabolic activity. | [4] |
| ATP Production | Significantly increased ATP levels and ATP/ADP ratios in ubiquinone-deficient fibroblasts after 1 week of treatment. | No significant improvement in ATP levels or ATP/ADP ratios after 24 hours; longer treatment required to show effects. | This compound more readily improves the bioenergetic status of cells with mitochondrial dysfunction. | [5] |
| Peak Power Output (Trained Athletes) | +11.0% (±8.2) increase in peak power output over 6 weeks (300 mg/day). | +8.5% (±5.7) increase in peak power output over 6 weeks (placebo group showed some improvement). | This compound supplementation significantly enhanced peak power production in trained athletes compared to placebo. | [6] |
| Plasma CoQ10 Levels (Older Men) | Significantly increased total CoQ10 from 1.3 to 3.4 µmol/L after 2 weeks (200 mg/day). | Insignificant increase in plasma CoQ10 levels. | This compound is a more effective supplemental form to enhance CoQ10 status in older individuals. | [3] |
Stimulation of Mitochondrial Biogenesis
This compound has been shown to activate key signaling pathways that promote mitochondrial biogenesis, the creation of new mitochondria. This is a crucial mechanism for improving cellular energetic capacity and mitigating age-related mitochondrial decline.[4][7]
Signaling Pathway for this compound-Induced Mitochondrial Biogenesis
The diagram below illustrates the signaling cascade initiated by this compound supplementation, leading to enhanced mitochondrial biogenesis and function.
Caption: this compound-activated signaling pathway for mitochondrial biogenesis.
Potent Antioxidant Effects
As the reduced form of CoQ10, this compound is a potent lipophilic antioxidant that protects mitochondrial membranes and DNA from oxidative damage.[4][8][9] Studies in senescence-accelerated mice have shown that this compound supplementation decreases levels of oxidative stress markers and increases the ratio of reduced to oxidized glutathione.[4]
Table 2: Antioxidant Effects of this compound Supplementation
| Parameter | Experimental Model | Key Findings | Reference |
| Total ROS Production | HepG2 cells | Significantly decreased total reactive oxygen species (ROS) levels. | [4] |
| Oxidative Stress Markers | Senescence-accelerated mice | Decreased levels of protein carbonyls, apurinic/apyrimidinic sites, and malondialdehydes. | [4] |
| Mitochondrial DNA (mtDNA) Damage | Rats | Ubiquinone-10, which is readily converted to this compound, suppressed mtDNA damage in the heart. | [4] |
| Reduced/Oxidized Glutathione Ratio | Senescence-accelerated mice | Increased the ratio of reduced to oxidized glutathione, indicating improved antioxidant capacity. | [4] |
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
A common method for assessing mitochondrial respiration is through the use of extracellular flux analyzers.
Experimental Workflow:
Caption: Workflow for measuring mitochondrial oxygen consumption rate.
Detailed Methodology:
-
Cell Culture: HepG2 cells are cultured in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Cells are treated with a specified concentration of this compound or a vehicle control for a defined period.
-
Seahorse Assay: Treated cells are seeded into a Seahorse XF analyzer plate. The instrument measures the oxygen consumption rate (OCR) in real-time.
-
Mitochondrial Stress Test: A series of mitochondrial toxins (Oligomycin, FCCP, and Rotenone/Antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: The OCR data is analyzed to compare the respiratory profiles of this compound-treated cells versus control cells.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health and can be measured using fluorescent probes.
Methodology using JC-1 Staining:
-
Cell Preparation: Cells are cultured and treated with this compound, Ubiquinone, or a vehicle control. A positive control for mitochondrial disruption, such as CCCP, is also included.[10]
-
Staining: The cells are incubated with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.[10]
-
Fluorescence Microscopy/Flow Cytometry: The red and green fluorescence intensities are measured using a fluorescence microscope or a flow cytometer.
-
Data Analysis: The ratio of red to green fluorescence is calculated. A higher red/green ratio indicates a higher mitochondrial membrane potential and healthier mitochondria.[10]
Quantification of ATP Production
Cellular ATP levels can be quantified using bioluminescence assays.
Methodology using Luciferase-based Assay:
-
Sample Preparation: Cells or tissues are treated with the compounds of interest. The samples are then lysed to release the intracellular ATP.
-
Assay Reaction: The cell lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin.
-
Luminescence Measurement: In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, which results in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration and is measured using a luminometer.
-
Data Analysis: ATP concentrations are determined by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.
Conclusion
References
- 1. This compound: greater bioavailability and better absorption [nutraceuticalbusinessreview.com]
- 2. This compound.net.au [this compound.net.au]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound-10 Supplementation Activates Mitochondria Functions to Decelerate Senescence in Senescence-Accelerated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound supplementation enhances peak power production in trained athletes: a double-blind, placebo controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Coenzyme Q10 Supplementation in Aging and Disease [frontiersin.org]
- 8. Comparison of Coenzyme Q10 (Ubiquinone) and Reduced Coenzyme Q10 (this compound) as Supplement to Prevent Cardiovascular Disease and Reduce Cardiovascular Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the In Vivo Efficacy of Ubiquinol Supplementation: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biomarkers used to assess the in vivo efficacy of Ubiquinol supplementation. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate and reliable markers for their studies. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for the cited experiments.
Introduction to this compound and its In Vivo Effects
Coenzyme Q10 (CoQ10) is a vital component of the mitochondrial electron transport chain and a potent lipid-soluble antioxidant. It exists in two forms in the body: ubiquinone (the oxidized form) and this compound (the reduced, active antioxidant form).[1] Supplementation with this compound is often preferred due to its superior bioavailability compared to ubiquinone, particularly in older individuals.[2][3] Assessing the in vivo efficacy of this compound supplementation requires the measurement of specific biomarkers that reflect its biological activities, primarily related to mitochondrial function, antioxidant effects, and anti-inflammatory properties.
Biomarker Comparison
The selection of biomarkers to assess this compound's efficacy should be guided by the specific research question and the biological system being investigated. The following tables summarize key biomarkers, their biological relevance, and reported quantitative changes following this compound supplementation.
Table 1: Direct Measurement of Coenzyme Q10 Status
| Biomarker | Biological Relevance | Typical Analytical Method | Reported Efficacy of this compound Supplementation |
| Plasma Total CoQ10 | Indicates overall CoQ10 status and absorption of the supplement. | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) or UV detection.[4][5] | Supplementation with 200 mg/day of this compound for 4 weeks resulted in significantly higher plasma CoQ10 levels compared to ubiquinone. In another study, 200 mg/day of this compound for 2 weeks in older men significantly increased plasma total CoQ10.[2] |
| Plasma this compound | Represents the active, antioxidant form of CoQ10.[1] | HPLC-EC | Supplementation with this compound (200 mg/day) for 4 weeks significantly increased plasma this compound levels. |
| Plasma Ubiquinone | The oxidized form of CoQ10. | HPLC-EC | The ratio of this compound to ubiquinone is a key indicator of oxidative stress.[6] |
| This compound/Ubiquinone Ratio | Reflects the in vivo redox status. A higher ratio indicates a more reduced environment and lower oxidative stress.[6] | HPLC-EC | This compound supplementation has been shown to improve this ratio, indicating a shift towards a more favorable antioxidant status.[7] |
Table 2: Biomarkers of Oxidative Stress
| Biomarker | Biological Relevance | Typical Analytical Method | Reported Efficacy of this compound Supplementation |
| Malondialdehyde (MDA) | A marker of lipid peroxidation and oxidative damage.[8] | Thiobarbituric Acid Reactive Substances (TBARS) assay, HPLC.[9][10] | A meta-analysis of randomized controlled trials showed that CoQ10 supplementation significantly reduced MDA levels.[11] |
| Total Antioxidant Capacity (TAC) | Measures the overall antioxidant capacity of a biological sample.[1][12] | Colorimetric assays.[1][13] | CoQ10 supplementation has been shown to significantly increase TAC in adults.[8][11] |
| Superoxide (B77818) Dismutase (SOD) | A key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[14] | Spectrophotometric or colorimetric assay kits.[15][16][17] | Some studies suggest that CoQ10 supplementation can increase SOD activity, although results can be variable.[11] |
| Oxidized LDL (oxLDL) | A marker of lipid peroxidation specifically related to atherosclerosis. | ELISA | 200 mg/day of this compound for 8 weeks significantly reduced LDL oxidation.[18][19] |
Table 3: Biomarkers of Inflammation
| Biomarker | Biological Relevance | Typical Analytical Method | Reported Efficacy of this compound Supplementation |
| C-reactive protein (CRP) | An acute-phase reactant and a sensitive marker of systemic inflammation.[20][21] | Enzyme-Linked Immunosorbent Assay (ELISA).[20][22][23] | Meta-analyses have shown that CoQ10 supplementation can significantly reduce CRP levels.[11] |
| Interleukin-6 (IL-6) | A pro-inflammatory cytokine involved in a wide range of inflammatory processes.[18][24][25] | ELISA.[18][25][26] | CoQ10 supplementation has been demonstrated to significantly reduce IL-6 levels.[24] |
| Tumor Necrosis Factor-alpha (TNF-α) | A key pro-inflammatory cytokine.[24][27][28] | ELISA.[27][28] | Multiple studies have reported a significant reduction in TNF-α levels following CoQ10 supplementation.[24] |
Table 4: Biomarkers of Endothelial and Mitochondrial Function
| Biomarker | Biological Relevance | Typical Analytical Method | Reported Efficacy of this compound Supplementation |
| Flow-Mediated Dilation (FMD) | A non-invasive measure of endothelial function, reflecting nitric oxide bioavailability.[3][29][30] | High-resolution ultrasound of the brachial artery.[3][29][30] | Supplementation with 100-200 mg/day of this compound for 8 weeks significantly improved FMD by approximately 1.3%.[18][19] |
| Nitric Oxide (NOx) | A key signaling molecule in the vasculature, crucial for vasodilation. | Griess assay or chemiluminescence. | This compound supplementation (100-200 mg/day) for 8 weeks significantly increased serum NOx levels.[19] |
| Mitochondrial ATP Production | Direct measure of mitochondrial function and cellular energy levels. | Luciferase-based assays. | This compound supplementation has been shown to enhance mitochondrial ATP production.[22] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quantification of Plasma this compound and Ubiquinone by HPLC-EC
Principle: This method separates this compound and ubiquinone using reverse-phase high-performance liquid chromatography and detects them with high sensitivity and specificity using an electrochemical detector.[4][31]
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in heparinized tubes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate plasma.
-
To prevent auto-oxidation of this compound, immediately after separation, add an antioxidant such as butylated hydroxytoluene (BHT) to the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 900 µL of isopropanol (B130326) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
-
HPLC Analysis:
-
Inject the supernatant directly into the HPLC system.
-
Use a C18 reversed-phase column.
-
The mobile phase typically consists of a mixture of methanol, ethanol, and an electrolyte solution.
-
The electrochemical detector is set to a potential that allows for the sensitive detection of both this compound and ubiquinone.
-
-
Quantification:
-
Calculate concentrations based on a standard curve generated with known amounts of this compound and ubiquinone standards.
-
Measurement of Malondialdehyde (MDA) using TBARS Assay
Principle: This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a colored adduct, which can be measured spectrophotometrically.[9][32]
Procedure:
-
Sample Preparation:
-
Use plasma or serum samples.
-
-
Reaction:
-
To 100 µL of sample, add 250 µL of an acid reagent (e.g., phosphoric acid).
-
Add 250 µL of TBA reagent.
-
Add 10 µL of BHT to prevent further oxidation during the assay.
-
Vortex the mixture vigorously.
-
Incubate at 60°C for 60 minutes.
-
-
Measurement:
-
Cool the samples on ice to stop the reaction.
-
Centrifuge at 10,000 x g for 3 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Quantification:
-
Determine MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetraethoxypropane).
-
Determination of Inflammatory Cytokines (CRP, IL-6, TNF-α) by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of cytokines in biological fluids.[18][22][27]
Procedure (General):
-
Plate Preparation:
-
Use a 96-well microplate pre-coated with a capture antibody specific for the target cytokine.
-
-
Assay:
-
Add 100 µL of standards, controls, and samples to the appropriate wells.
-
Incubate for a specified time (e.g., 2 hours at 37°C).
-
Wash the wells to remove unbound substances.
-
Add 100 µL of a biotin-conjugated detection antibody specific for the cytokine.
-
Incubate (e.g., 1 hour at 37°C).
-
Wash the wells.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate (e.g., 1 hour at 37°C).
-
Wash the wells.
-
-
Detection:
-
Add 90 µL of a TMB substrate solution to each well.
-
Incubate in the dark (e.g., 15-30 minutes at 37°C).
-
Add 50 µL of a stop solution to terminate the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Quantification:
-
Calculate the cytokine concentration from a standard curve generated with known concentrations of the recombinant cytokine.
-
Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)
Principle: FMD is a non-invasive ultrasound technique that measures the change in brachial artery diameter in response to an increase in blood flow, which is an indicator of endothelium-dependent vasodilation.[3][29][30]
Procedure:
-
Subject Preparation:
-
The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
-
Baseline Measurement:
-
A high-resolution ultrasound transducer is used to obtain a longitudinal image of the brachial artery.
-
Baseline artery diameter and blood flow velocity are recorded.
-
-
Induction of Reactive Hyperemia:
-
A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to a suprasystolic pressure (e.g., 200 mmHg) for 5 minutes.
-
-
Post-Occlusion Measurement:
-
The cuff is rapidly deflated, and the brachial artery diameter is continuously monitored for at least 3 minutes.
-
-
Calculation:
-
FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow for assessing this compound's efficacy.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Beneficial Effect of this compound on Hematological and Inflammatory Signaling during Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. akjournals.com [akjournals.com]
- 6. nwlifescience.com [nwlifescience.com]
- 7. researchgate.net [researchgate.net]
- 8. nwlifescience.com [nwlifescience.com]
- 9. firattipdergisi.com [firattipdergisi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. zellx.de [zellx.de]
- 14. arborassays.com [arborassays.com]
- 15. prometheusprotocols.net [prometheusprotocols.net]
- 16. assaygenie.com [assaygenie.com]
- 17. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. mdpi.com [mdpi.com]
- 20. An ELISA Assay for Quantifying Monomeric C-Reactive Protein in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. novamedline.com [novamedline.com]
- 23. biogot.com [biogot.com]
- 24. caringsunshine.com [caringsunshine.com]
- 25. bmgrp.com [bmgrp.com]
- 26. elkbiotech.com [elkbiotech.com]
- 27. cloud-clone.com [cloud-clone.com]
- 28. chondrex.com [chondrex.com]
- 29. profil.com [profil.com]
- 30. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 31. researchgate.net [researchgate.net]
- 32. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
Ubiquinol versus resveratrol: a comparison of their effects on sirtuin activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of ubiquinol and resveratrol (B1683913) on sirtuin activation, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct mechanisms and potential applications of these two compounds in modulating sirtuin activity.
Overview of Sirtuin Activation Mechanisms
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes such as metabolism, stress resistance, and aging. Both this compound, the reduced form of coenzyme Q10, and resveratrol, a polyphenol found in grapes and other plants, have been shown to influence sirtuin activity, albeit through different mechanisms.
Resveratrol has been widely studied as a direct activator of Sirtuin 1 (SIRT1).[1][2][3] However, this direct activation is a subject of ongoing research, with some studies suggesting it is dependent on the specific substrate used in in vitro assays.[3][4] Resveratrol has also been shown to affect other sirtuins, including inhibiting SIRT3 and stimulating SIRT5.[1][5] Beyond direct interaction, resveratrol can indirectly activate SIRT1 through the activation of AMP-activated protein kinase (AMPK).[6][7]
This compound , on the other hand, appears to activate sirtuins indirectly. Evidence suggests that this compound supplementation leads to an increased expression of both SIRT1 and SIRT3.[8] This is thought to occur through the activation of upstream signaling pathways that control the transcription of sirtuin genes. Coenzyme Q10 deficiency has been linked to decreased SIRT1 mRNA expression and reduced SIRT1 and SIRT3 activity.[8][9][10]
Quantitative Data on Sirtuin Activation
The following table summarizes the quantitative effects of this compound and resveratrol on sirtuin activity as reported in various studies. It is important to note that the experimental conditions, such as the specific assay and cell type used, can significantly influence the observed outcomes.
| Compound | Sirtuin Target | Effect | Quantitative Measurement | Experimental System | Citation |
| Resveratrol | SIRT1 | Activation | ~8-fold increase | In vitro fluorometric assay with Fluor de Lys kit | [2][3] |
| SIRT1 | Activation | EC50 of 22 ± 16 µM | In vitro deacetylation of SF38A-K23 peptide | [11][12] | |
| SIRT1 | Activation | ~3.5-fold increase | In vitro enzyme-coupled deacetylation assay with FDL peptide | [13] | |
| SIRT3 | Inhibition | Dose-dependent decrease | In vitro deacetylation assay with FdL2 substrate | [1][5] | |
| SIRT5 | Activation | ~2.5-fold increase | In vitro deacetylation assay with FdL1 substrate | [14] | |
| This compound | SIRT1 | Increased Expression | Data not available in fold-change | Animal models (mice) | [15] |
| SIRT3 | Increased Expression | Data not available in fold-change | Animal models (mice) | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of Sirtuin Activation
The following diagrams illustrate the proposed signaling pathways for sirtuin activation by resveratrol and this compound.
Experimental Workflow for In Vitro Sirtuin Activity Assay
The following diagram outlines a typical experimental workflow for assessing the in vitro activity of sirtuins in the presence of a test compound like resveratrol.
Detailed Experimental Protocols
In Vitro SIRT1 Deacetylation Assay (Fluorometric)
This protocol is based on the principles of commercially available SIRT1 activity assay kits and methods described in the literature.[2][3]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1)
-
NAD+
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (Resveratrol or this compound) dissolved in DMSO
-
Developer solution (containing a protease to release the fluorophore from the deacetylated substrate)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing SIRT1 assay buffer, NAD+, and the fluorogenic peptide substrate.
-
Add the test compound (e.g., Resveratrol at various concentrations) or vehicle (DMSO) to the appropriate wells of the microplate.
-
Initiate the reaction by adding recombinant SIRT1 enzyme to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for a further 15-30 minutes to allow for signal development.
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the relative SIRT1 activity by comparing the fluorescence of the compound-treated wells to the vehicle-treated wells.
Western Blot Analysis for Sirtuin Protein Expression
This protocol is a standard method to assess changes in protein levels in response to treatment with this compound or resveratrol.
Materials:
-
Cell culture or animal tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SIRT1, SIRT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells or animals with the test compound (this compound or Resveratrol) for the desired duration.
-
Harvest cells or tissues and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the sirtuin protein levels to the loading control to determine the relative change in expression.
Conclusion
This compound and resveratrol modulate sirtuin activity through distinct mechanisms. Resveratrol is known to directly activate SIRT1 in a substrate-dependent manner and can also influence other sirtuins, while its indirect effects via AMPK activation are also significant. In contrast, this compound appears to act as an indirect activator by upregulating the expression of SIRT1 and SIRT3.
The choice between these two compounds for research or therapeutic development will depend on the desired outcome. If direct, acute activation of SIRT1 is the goal, resveratrol may be the more appropriate agent, though its substrate specificity and potential off-target effects should be considered. If the aim is to enhance the overall cellular capacity for sirtuin-mediated processes through increased protein expression, this compound could be a valuable candidate. Further direct comparative studies are warranted to fully elucidate the relative potencies and physiological consequences of these two compounds on sirtuin-regulated pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol | PLOS One [journals.plos.org]
- 6. CoQ10 and Resveratrol Effects to Ameliorate Aged-Related Mitochondrial Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Coenzyme Q10 deficiency can be expected to compromise Sirt1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coenzyme Q10 deficiency can be expected to compromise Sirt1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 13. Mechanism and design of allosteric activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound affects the expression of genes involved in PPARα signalling and lipid metabolism without changes in methylation of CpG promoter islands in the liver of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Promising Strategy to Treat Neurodegenerative Diseases by SIRT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ubiquinol-Induced Gene Expression Changes: A Comparative Guide to qPCR and its Alternatives
For researchers, scientists, and drug development professionals, understanding the molecular impact of therapeutic compounds is paramount. Ubiquinol, the reduced, antioxidant form of coenzyme Q10, has garnered significant attention for its role in cellular energy production and its potential to modulate gene expression. Accurately validating these gene expression changes is a critical step in elucidating its mechanisms of action. This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other common validation techniques, supported by experimental data and detailed protocols.
Introduction to this compound and Gene Expression
This compound is a vital component of the electron transport chain and a potent lipid-soluble antioxidant. Emerging research indicates that its influence extends to the regulation of gene expression, impacting key cellular signaling pathways. These pathways are implicated in a range of physiological processes, from inflammation and metabolism to cellular stress responses. Validating the precise changes in gene expression induced by this compound is crucial for understanding its therapeutic potential.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways:
-
PPARα Signaling: The Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a key regulator of lipid metabolism. Studies have shown that this compound can affect the expression of genes involved in this pathway.[1]
-
Sirtuin/PGC-1α Pathway: This pathway is a central regulator of mitochondrial biogenesis and function.
-
NF-κB and Nrf2 Pathways: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a primary regulator of inflammatory responses, while the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway governs the antioxidant response.[2][3] Coenzyme Q10 has been shown to modulate these pathways, indicating an anti-inflammatory and antioxidant effect.[2][3]
Quantitative PCR (qPCR) for Gene Expression Validation
Quantitative PCR is the gold standard for targeted gene expression analysis due to its high sensitivity, specificity, and wide dynamic range.[4] It allows for the precise quantification of specific mRNA transcripts, making it an ideal method for validating findings from broader transcriptomic analyses like microarrays or RNA sequencing.
Experimental Protocol: A this compound Case Study
The following protocol is adapted from a study investigating the effects of this compound on gene expression in the mouse liver, which identified changes in genes related to PPARα signaling.[1]
1. RNA Isolation:
-
Homogenize liver tissue samples in a suitable lysis buffer (e.g., TRIzol reagent).
-
Perform phase separation using chloroform (B151607) and collect the aqueous phase containing RNA.
-
Precipitate the RNA with isopropanol, wash with 75% ethanol, and resuspend in nuclease-free water.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis to ensure integrity.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Typically, 1-2 µg of total RNA is used per reaction.
-
The reaction mixture includes reverse transcriptase, dNTPs, and an RNase inhibitor.
-
Incubate the reaction according to the manufacturer's protocol (e.g., 60 minutes at 42°C followed by an inactivation step).
3. qPCR Reaction Setup:
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
SYBR Green Method: This method uses a dye that fluoresces when bound to double-stranded DNA.
-
Reaction components typically include SYBR Green master mix, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and the cDNA template.
-
-
TaqMan Probe Method: This method utilizes a fluorescently labeled probe that is specific to the target sequence, offering higher specificity.
-
Reaction components include TaqMan master mix, a specific TaqMan assay (containing primers and probe) for the target and reference genes, and the cDNA template.
-
-
Perform the reactions in triplicate or duplicate for each sample and gene.
4. qPCR Cycling Conditions:
-
A typical three-step cycling protocol includes:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
5. Data Analysis:
-
The most common method for relative quantification is the ΔΔCt (delta-delta Ct) method .[5]
-
Step 1 (Normalization to Reference Gene): Calculate the ΔCt for each sample by subtracting the Ct value of the reference gene from the Ct value of the target gene (ΔCt = Cttarget - Ctreference).
-
Step 2 (Normalization to Control Group): Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each experimental sample (ΔΔCt = ΔCtexperimental - ΔCtcontrol).
-
Step 3 (Calculate Fold Change): The fold change in gene expression is calculated as 2-ΔΔCt.[5]
-
Quantitative Data from this compound Studies
The following table summarizes qPCR validation data from a study on the effect of this compound on gene expression in the mouse liver.[1]
| Gene Symbol | Gene Name | Function | Fold Change | p-value |
| ABCA1 | ATP binding cassette subfamily A member 1 | Cholesterol efflux | +3.14 | ≤0.05 |
| ACYP1 | Acylphosphatase 1 | Acylphosphate hydrolysis | +2.18 | ≤0.01 |
| ACSL1 | Acyl-CoA synthetase long chain family member 1 | Fatty acid activation | -2.13 | ≤0.05 |
Comparison of Gene Expression Validation Methods
While qPCR is the gold standard for targeted validation, other techniques offer broader, genome-wide insights.
| Feature | qPCR | Microarray | RNA-Sequencing (RNA-Seq) |
| Principle | Targeted amplification and quantification of specific nucleic acid sequences. | Hybridization of labeled cDNA to an array of known DNA probes. | High-throughput sequencing of the entire transcriptome. |
| Scope | Targeted (1 to ~100s of genes). | High-throughput (thousands of pre-defined genes). | Whole transcriptome, including novel transcripts and splice variants. |
| Sensitivity | Very high, can detect low-abundance transcripts. | Moderate. | High, with a broad dynamic range. |
| Specificity | High, especially with probe-based methods. | Can be affected by cross-hybridization. | High, single-base resolution. |
| Cost per Sample | Low for a small number of genes. | Moderate. | High, but decreasing. |
| Data Analysis | Relatively straightforward (e.g., ΔΔCt method). | Complex, requires specialized software. | Complex, requires significant bioinformatics expertise. |
| Primary Use | Validation of results from high-throughput methods, analysis of a small number of genes. | Gene expression profiling, discovery of differentially expressed genes. | Comprehensive transcriptome analysis, discovery of novel transcripts, splice variants, and non-coding RNAs. |
Studies comparing these methods have shown a high correlation between fold-change values, particularly between RNA-Seq and qPCR.[6][7] However, RNA-Seq often detects a larger number of differentially expressed genes due to its wider dynamic range and ability to identify novel transcripts.[6][8] Microarrays, while less sensitive than RNA-Seq, remain a viable option for established transcriptomic applications due to their lower cost and more standardized data analysis pipelines.[8]
Visualizing the Molecular Pathways
PPARα Signaling Pathway
Sirtuin/PGC-1α Signaling Pathway
NF-κB and Nrf2 Signaling Crosstalk
Conclusion
Validating changes in gene expression is a critical step in understanding the molecular mechanisms of this compound. While high-throughput methods like microarrays and RNA-Seq are invaluable for discovery, qPCR remains the gold standard for targeted validation due to its sensitivity, specificity, and accessibility. For researchers investigating the effects of this compound, a combined approach is often the most powerful. Initial screening with a high-throughput method can identify potential gene targets and affected pathways, followed by rigorous validation of key genes using qPCR. This ensures both a broad overview of the transcriptomic landscape and the accurate quantification of specific, biologically relevant changes. The detailed protocols and comparative data presented in this guide provide a solid foundation for designing and executing robust gene expression validation studies in the context of this compound research.
References
- 1. This compound affects the expression of genes involved in PPARα signalling and lipid metabolism without changes in methylation of CpG promoter islands in the liver of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme Q10 Supplementation Modulates NFκB and Nrf2 Pathways in Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coenzyme Q10 Supplementation Modulates NFκB and Nrf2 Pathways in Exercise Training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosistemika.com [biosistemika.com]
- 5. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. An updated comparison of microarray and RNA-seq for concentration response transcriptomic study: case studies with two cannabinoids, cannabichromene and cannabinol - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Ubiquinol quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical methods for the quantification of ubiquinol (the reduced form of Coenzyme Q10). Objectively comparing the performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Electrochemical Detection (ECD), and tandem Mass Spectrometry (LC-MS/MS), this document provides supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique for your research needs.
Introduction
Coenzyme Q10 (CoQ10) is a vital component of the mitochondrial electron transport chain and a potent lipophilic antioxidant. It exists in both an oxidized form (ubiquinone) and a reduced form (this compound). The ratio of this compound to ubiquinone is considered a key biomarker of oxidative stress.[1] Accurate quantification of this compound is crucial for clinical diagnostics, monitoring therapeutic interventions, and for quality control in pharmaceutical and nutraceutical industries. However, the inherent instability of this compound, which is easily oxidized to ubiquinone ex vivo, presents a significant analytical challenge.[1][2] This guide explores and compares three widely used analytical methods for this compound quantification to help researchers make an informed decision based on their specific analytical requirements.
Analytical Methods Overview
The primary methods for the quantification of this compound and ubiquinone are based on High-Performance Liquid Chromatography (HPLC) coupled with various detection systems. Each detector offers distinct advantages in terms of sensitivity, selectivity, and accessibility.
-
HPLC with Ultraviolet (UV) Detection (HPLC-UV): This is a widely available and robust technique. Quantification is typically performed at 275 nm for ubiquinone and 290 nm for this compound.[3][4] While accessible, HPLC-UV may lack the sensitivity required for samples with low this compound concentrations.[4] To quantify total CoQ10, a pre-treatment step with an oxidizing agent like ferric chloride can be employed to convert all this compound to ubiquinone.[5][6][7]
-
HPLC with Electrochemical Detection (HPLC-ECD): This method offers high sensitivity and selectivity for the direct measurement of both this compound and ubiquinone.[8][9] The electrochemical detector can be set to either oxidize or reduce the analytes after chromatographic separation, allowing for precise quantification of both forms.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method that provides structural information, leading to confident identification and quantification.[1][10] It is particularly advantageous for complex biological matrices and for studies requiring very low limits of detection.
Comparative Data
The performance of each analytical method is summarized in the tables below, providing a clear comparison of their key validation parameters.
Table 1: Comparison of Quantitative Parameters for this compound Analysis
| Parameter | HPLC-UV | HPLC-ECD | LC-MS/MS |
| Limit of Quantification (LOQ/LLOQ) | 9 µg/mL (for total CoQ10 after oxidation)[5][6] | 10 nM[8][11] | 5 µg/L (for this compound-10)[1] |
| Linearity (r²) | > 0.999 | > 0.9997[8][11] | > 0.99[11] |
| Precision (Intra-day CV%) | < 6.5% | < 6.5%[8][11] | 10.8% (for CoQ10H2)[11] |
| Precision (Inter-day CV%) | < 6.5% | < 6.5%[8][11] | Not explicitly stated in reviewed sources |
| Accuracy/Recovery (%) | 93.8 - 100.9%[5][6] | 89 - 109%[8][11] | 82.11 - 94.58%[12] |
Note: The presented values are synthesized from multiple sources and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility.
Sample Preparation (General for Plasma/Serum)
Due to the instability of this compound, proper sample handling is critical. Blood samples should be protected from light and processed promptly.[2] For plasma separation, samples should be stored in a refrigerator or on ice and processed within 4 hours.[2]
A common extraction procedure involves protein precipitation followed by liquid-liquid extraction:
-
To a plasma or serum sample, an internal standard is added.
-
Proteins are precipitated using a solvent like ethanol (B145695) or 1-propanol.[1][10]
-
The analyte is then extracted into an organic solvent such as hexane.[10]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.[13]
HPLC-UV Method
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 95/5% v/v) can be effective.[3]
-
Flow Rate: Typically around 1.0 mL/min.[3]
-
Detection: UV detection at 275 nm for ubiquinone and 290 nm for this compound.[3][4]
-
Note on Total CoQ10: To measure total CoQ10, the sample can be treated with an oxidizing agent like ferric chloride to convert all this compound to ubiquinone prior to analysis.[5][6][7]
HPLC-ECD Method
-
Column: A Waters Nova-pak C18 column is a suitable option.[8]
-
Mobile Phase: A mobile phase containing a salt like lithium perchlorate (B79767) in an ethanol/methanol (B129727)/2-propanol mixture.[8]
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Detection: An electrochemical detector with two coulometric cells: a guard cell and an analytical cell.[9]
LC-MS/MS Method
-
Column: A PFP(2) column (pentafluorophenyl) can be used.[10]
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents like methanol and isopropanol (B130326) is often employed.
-
Ionization: Positive electrospray ionization (ESI) is commonly used.[10]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound from biological samples.
Conclusion
The choice of an analytical method for this compound quantification is contingent upon the specific requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for the analysis of raw materials and dietary supplements where concentrations are relatively high.[5][6] Its sensitivity, however, may be insufficient for biological samples with low endogenous levels of this compound.[4]
-
HPLC-ECD provides excellent sensitivity and is well-suited for the simultaneous determination of both reduced and oxidized forms of CoQ10 in biological matrices.[8]
-
LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for clinical studies and applications where trace-level quantification is necessary.[1]
It is important to note that direct comparison of results between different methods, such as HPLC-ECD and LC-MS/MS, may not always be straightforward, and the methods may not be interchangeable due to potential systematic differences.[11] Therefore, consistency in the analytical method used within a longitudinal study is highly recommended. Researchers should carefully consider the trade-offs between sensitivity, specificity, cost, and accessibility when selecting the most appropriate method for their this compound quantification needs.
References
- 1. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound-10 (reduced form of coenzyme Q10 ) in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Coenzyme Q10 and this compound on Primesep D Column | SIELC Technologies [sielc.com]
- 4. Analytical Method Development for Coq10 Determination in Human Plasma Using HPLC-UV and HPLC/MS/MS | Bentham Science [eurekaselect.com]
- 5. Determination of Ubidecarenone (Coenzyme Q10, this compound-10) in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cocrystaltech.com [cocrystaltech.com]
- 8. Determination of Reduced and Oxidized Coenzyme Q10 in Canine Plasma and Heart Tissue by HPLC-ECD: Comparison with LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. eaglebio.com [eaglebio.com]
Ubiquinol's Neuroprotective Edge: A Comparative Analysis with Leading Antioxidants
For Immediate Release
A comprehensive review of experimental data reveals the potent neuroprotective capabilities of Ubiquinol, the active form of Coenzyme Q10, often outperforming other well-known antioxidants in preclinical models of neurodegenerative diseases. This guide provides a detailed comparison of this compound against resveratrol, curcumin (B1669340), and vitamin E, offering researchers, scientists, and drug development professionals a data-driven overview of its efficacy. The following sections summarize key quantitative data, outline experimental methodologies, and visualize the underlying signaling pathways.
Quantitative Comparison of Neuroprotective Efficacy
The neuroprotective effects of this compound and other leading antioxidants have been quantified across a range of experimental models. The following tables summarize key findings, providing a comparative look at their ability to enhance neuronal viability, reduce oxidative stress, and modulate inflammatory markers.
| Antioxidant | Experimental Model | Key Parameter | Result | Reference |
| This compound | Rat model of irreversible cerebral ischemia | Infarct Volume | Significant decrease in the volume of brain tissue necrosis following intravenous administration of 30 mg/kg.[1] | [1] |
| This compound | Primary culture of rat cerebral neurons (Oxygen-Glucose Deprivation) | Cell Death | Prevention of cell death. | [1] |
| Resveratrol | Rat model of permanent middle cerebral artery occlusion (pMCAO) | Infarct Volume | 30 mg/kg dose reduced ischemia-reperfusion induced damage.[2] | [2] |
| Resveratrol | Animal models of neurodegenerative disorders | Oxidative Stress & Cognitive Injury | Pretreatment significantly reduces oxidative stress injury and improves motor and cognitive deficits.[3] | [3] |
| Curcumin | Animal models of Parkinson's Disease | Neuroprotection | Majority of studies showed significant neuroprotection compared to control groups.[4] | [4] |
| Curcumin | Toxin-based animal models of Parkinson's Disease | Dopaminergic neuron protection & Striatal dopamine (B1211576) levels | Four studies demonstrated the antioxidant capability of curcumin in protecting substantia nigra neurons and improving striatal dopamine levels.[4] | [4] |
| Vitamin E (α-tocotrienol) | Cultured HT4 cells and primary cortical neurons (Glutamate-induced death) | Neuronal Death | Blocked glutamate-induced death at nanomolar concentrations (50-100 nM).[5] | [5] |
| Vitamin E | In vivo models of neurodegenerative diseases | Memory, Cognition, Motor Function | Supplementation significantly improved memory, cognition, learning, and motor function.[6] | [6] |
| Antioxidant | Experimental Model | Biomarker(s) of Oxidative Stress | Result | Reference |
| This compound | Rat model of irreversible cerebral ischemia | Lipid Hydroperoxides | Prevention of the increase in lipid hydroperoxide content in brain tissue.[1] | [1] |
| Resveratrol | Rat model of permanent middle cerebral artery occlusion (pMCAO) | Reactive Oxygen Species (ROS) | Marked decrease in total ROS levels. | [7] |
| Curcumin | Animal models of Parkinson's Disease | Glutathione (GSH) levels | Increase in GSH levels. | [8] |
| Vitamin E | Experimental models of Alzheimer's Disease | Beta-amyloid (Aβ) deposition and toxicity | Reduced Aβ deposition and toxicity.[6] | [6] |
Key Experimental Protocols
The following are summaries of methodologies employed in key studies to assess the neuroprotective effects of these antioxidants.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Primary cerebral neurons are isolated from rat brains and cultured in appropriate media.
-
OGD Induction: To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 4 hours).
-
Treatment: The antioxidant (e.g., this compound) is added to the culture medium before, during, or after the OGD period at various concentrations.
-
Reoxygenation: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions for a specified time (e.g., 20 hours).
-
Assessment of Cell Viability: Cell death is quantified using methods such as the MTT assay, which measures metabolic activity, or by counting apoptotic neurons using techniques like flow cytometry or histochemical staining.[1]
In Vivo Neuroprotection Assay: Animal Model of Focal Cerebral Ischemia
-
Animal Model: An animal model of stroke is induced, commonly in rats, through methods like permanent middle cerebral artery occlusion (pMCAO). This procedure involves the surgical occlusion of the middle cerebral artery to induce a consistent and localized ischemic brain injury.
-
Treatment: The test compound (e.g., this compound at 30 mg/kg) is administered intravenously at a specific time point relative to the ischemic insult (e.g., in the acute period of irreversible 24-hour focal cerebral ischemia).[1]
-
Neurological Deficit Scoring: The extent of neurological impairment is assessed at various time points post-ischemia using a standardized neurological deficit scoring system. This evaluates motor activity, coordination, and other behavioral parameters.
-
Histological Analysis: After a set period, the animals are euthanized, and their brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct area. The volume of the necrotic tissue is then quantified.
-
Biochemical Analysis: Brain tissue and plasma samples are collected to measure markers of oxidative stress (e.g., lipid hydroperoxides) and antioxidant capacity.[1]
Signaling Pathways in Neuroprotection
The neuroprotective effects of these antioxidants are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key mechanisms involved.
Caption: this compound's direct antioxidant and mitochondrial support roles in neuroprotection.
Caption: Resveratrol-mediated activation of the Nrf2 signaling pathway.
Caption: Curcumin's activation of the Nrf2 pathway via p62 phosphorylation.[9]
Caption: Vitamin E's dual mechanism of neuroprotection through c-Src inhibition and ROS scavenging.[10]
References
- 1. [Neuroprotective mechanisms of the this compound action in experimental focal ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 4. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson’s disease: a systematic experiment literatures review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin E and Its Molecular Effects in Experimental Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances on the Neuroprotective Potential of Antioxidants in Experimental Models of Parkinson’s Disease | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.hh-publisher.com [journals.hh-publisher.com]
Assessing the synergistic antioxidant effects of Ubiquinol and other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antioxidant effects of ubiquinol, the reduced and active form of Coenzyme Q10, when combined with other potent antioxidant compounds. By examining key experimental data and outlining the underlying mechanisms, this document aims to inform research and development in the field of antioxidant therapies.
Introduction to Synergistic Antioxidant Effects
The concept of synergistic antioxidant activity posits that the combined effect of two or more antioxidants is greater than the sum of their individual effects. This enhancement can occur through various mechanisms, including the regeneration of one antioxidant by another, complementary actions in different cellular compartments, and the formation of more potent antioxidant complexes. This compound, as a central component of the cellular antioxidant system, exhibits significant synergistic potential with several other key antioxidants.
Quantitative Assessment of Antioxidant Synergies
The following tables summarize quantitative data from various studies assessing the antioxidant capacity of this compound and its synergistic combinations. The data is primarily derived from common in vitro antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Table 1: In Vitro Antioxidant Activity of this compound and α-Tocopherol (Vitamin E)
| Antioxidant | Assay | IC50 (mM) | FRAP Value (mM Fe(II) equiv.) | Source |
| This compound (UQH2) | DPPH | 0.387 | > α-tocopherol | [1] |
| This compound (UQH2) | ABTS | 0.219 - 0.226 | > α-tocopherol | [1] |
| α-Tocopherol | DPPH | > 0.387 | < this compound | [1] |
| α-Tocopherol | ABTS | > 0.226 | < this compound | [1] |
| α-Tocopherol/UQH2 Mixture | EPR Assay | Higher than individual compounds in specific combinations | Not Reported | [1] |
Note: IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity. The Electron Paramagnetic Resonance (EPR) assay data suggests a synergistic interaction, though specific quantitative values for comparison were not provided in the primary source.
Table 2: Clinical Outcomes of Combined Ubiquinone and Selenium Supplementation
| Outcome Measure | Treatment Group (CoQ10 + Selenium) | Placebo Group | p-value | Source |
| Cardiovascular Mortality | 5.9% | 12.6% | < 0.05 | [2] |
| Total Antioxidant Capacity | Significantly Increased | No significant change | < 0.0001 | [3] |
| Lipoperoxide Levels | Significantly Reduced | No significant change | < 0.0001 | [3] |
Note: The clinical trial utilized Ubiquinone, which is converted to this compound in the body. The data demonstrates a significant clinical benefit and improvement in antioxidant status from the combined supplementation.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other antioxidants are rooted in their interconnected roles in the cellular antioxidant network. This compound is uniquely positioned within biological membranes where it can directly scavenge lipid peroxyl radicals and regenerate other antioxidants.
This compound and Vitamin E (α-Tocopherol)
Vitamin E is a primary chain-breaking antioxidant that protects cell membranes from lipid peroxidation. Upon neutralizing a free radical, vitamin E becomes a tocopheryl radical, which has lost its antioxidant capacity. This compound can donate a hydrogen atom to the tocopheryl radical, thereby regenerating active vitamin E. This recycling mechanism enhances the overall antioxidant protection of cellular membranes.
Caption: Regeneration of Vitamin E by this compound within a lipid membrane.
This compound and Vitamin C (Ascorbate)
A similar regenerative relationship exists between this compound and vitamin C. While vitamin C is a potent water-soluble antioxidant, it can be regenerated by this compound at the membrane-water interface. This interaction extends the antioxidant capacity of both molecules, providing comprehensive protection against both lipid- and water-soluble free radicals.
Caption: Regeneration of Vitamin C by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to assess antioxidant synergy are provided below. These protocols can be adapted to evaluate the synergistic potential of this compound with various compounds.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). Store in a dark, airtight container.
-
Prepare various concentrations of the individual antioxidants (this compound, Vitamin E, etc.) and their combinations in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the antioxidant solution (e.g., 100 µL) to each well.
-
Add an equal volume of the DPPH stock solution (e.g., 100 µL) to each well.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 indicates higher antioxidant activity.
-
Synergy is indicated if the IC50 of the combination is significantly lower than the IC50 of the individual components.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a 96-well microplate.
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a 96-well microplate.
-
Add a large volume of the FRAP reagent (e.g., 200 µL) to each well.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as FRAP value in µM Fe(II) equivalents.
-
Experimental Workflow for Assessing Synergy
The following workflow outlines the steps to systematically assess the synergistic antioxidant effects of this compound with other compounds.
Caption: A generalized workflow for the in vitro assessment of antioxidant synergy.
Conclusion
The available evidence strongly suggests that this compound acts synergistically with other key antioxidants, most notably vitamin E and vitamin C. This synergy is primarily based on the ability of this compound to regenerate these antioxidants, thereby enhancing the overall protective capacity of the cellular antioxidant network. While in vitro assays provide a valuable means to quantify these interactions, further clinical research is warranted to fully elucidate the therapeutic potential of these synergistic combinations in mitigating oxidative stress-related diseases. The provided experimental protocols and workflows offer a foundation for researchers to systematically investigate these promising antioxidant synergies.
References
Evaluating Ubiquinol's Impact on Oxidative Stress: A Guide to Clinical Trial Endpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key clinical trial endpoints used to evaluate the efficacy of Ubiquinol in mitigating oxidative stress. This compound, the reduced, active antioxidant form of Coenzyme Q10 (CoQ10), is a critical component of the cellular energy production process and a potent lipophilic antioxidant. Understanding its impact on oxidative stress is crucial for the development of targeted therapeutic strategies. This document outlines common biomarkers, summarizes quantitative data from clinical studies, details experimental protocols, and visualizes the underlying biochemical pathways.
Comparison of Key Oxidative Stress Biomarkers in this compound Clinical Trials
The following table summarizes the impact of this compound supplementation on primary biomarkers of oxidative stress as reported in meta-analyses of randomized controlled trials. These markers provide a quantitative measure of both oxidative damage and the body's antioxidant defense systems.
| Biomarker | Description | Effect of this compound Supplementation | Standardized Mean Difference (SMD) [95% CI] |
| Malondialdehyde (MDA) | A primary end-product of lipid peroxidation, indicating cellular membrane damage.[1][2][3][4] | Significant Decrease [1][2][3][5][6] | -1.17 [-1.55, -0.79][3] |
| Total Antioxidant Capacity (TAC) | Measures the overall ability of a biological sample to scavenge free radicals.[1][3][4] | Significant Increase [1][3][6] | 1.21 [0.61, 1.81][3] |
| Superoxide (B77818) Dismutase (SOD) | An essential antioxidant enzyme that catalyzes the dismutation of the superoxide radical.[1][3][4] | Significant Increase [1][3][5] | 1.08 [0.37, 1.79][3] |
| Glutathione (B108866) Peroxidase (GPx) | A key antioxidant enzyme that reduces hydrogen peroxide and lipid hydroperoxides.[2][4] | Inconsistent/No Significant Effect [1][5] | Not consistently significant across meta-analyses. |
| F2-Isoprostanes | Prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid; a specific marker of lipid peroxidation. | Significant Decrease | Data from individual studies show a significant decrease, but meta-analysis data is less common. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | A product of oxidative DNA damage, used as a biomarker for carcinogenesis risk and oxidative stress. | Reduction Observed | Data from individual studies suggest a reduction, but comprehensive meta-analysis data is limited. |
| Oxidized LDL (oxLDL) | Low-density lipoprotein that has been modified by oxidation, contributing to atherosclerosis. | Reduction in susceptibility to oxidation [7] | Studies show an increased lag time for LDL oxidation, indicating protection by this compound.[7] |
Experimental Protocols for Key Biomarkers
Detailed methodologies for the principal assays used to measure the impact of this compound on oxidative stress are outlined below. These protocols are based on commonly used commercial kits and published literature.
Malondialdehyde (MDA) Assay (TBARS Method)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is the most common method for measuring MDA.
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically.
Procedure:
-
Sample Preparation: Plasma or serum samples are deproteinized with an acid solution (e.g., trichloroacetic acid).
-
Reaction: The protein-free supernatant is mixed with TBA reagent.
-
Incubation: The mixture is heated at 90-100°C for a set period (e.g., 60 minutes) to facilitate the reaction.
-
Measurement: After cooling, the absorbance of the resulting pink chromogen is measured at approximately 532 nm.
-
Quantification: The MDA concentration is determined by comparing the absorbance to a standard curve prepared with an MDA standard.
Total Antioxidant Capacity (TAC) Assay
Principle: These assays measure the ability of a sample to reduce a colored oxidant solution. The degree of color change is proportional to the total antioxidant capacity of the sample. A common method is the Trolox Equivalent Antioxidant Capacity (TEAC) assay.
Procedure:
-
Reagent Preparation: A solution containing a chromogen (e.g., ABTS) is reacted with an oxidizing agent (e.g., potassium persulfate) to generate the colored radical cation (ABTS•+).
-
Sample Reaction: The antioxidant-containing sample (e.g., plasma) is added to the ABTS•+ solution.
-
Measurement: The antioxidants in the sample quench the color by reducing the ABTS•+, and the decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).
-
Quantification: The antioxidant capacity is expressed as Trolox equivalents, determined from a standard curve prepared with Trolox, a water-soluble vitamin E analog.
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay is based on the inhibition of a superoxide-generating reaction by the SOD present in the sample. A common method utilizes a water-soluble tetrazolium salt (WST-1) that produces a colored formazan (B1609692) dye upon reduction by superoxide radicals.
Procedure:
-
Reaction Mixture: A reaction mixture is prepared containing a superoxide-generating system (e.g., xanthine (B1682287) and xanthine oxidase) and the WST-1 substrate.
-
Sample Addition: The biological sample (e.g., erythrocyte lysate) containing SOD is added to the reaction mixture.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The SOD in the sample inhibits the reduction of WST-1 by superoxide, thus reducing the rate of formazan dye formation. The absorbance is measured over time at approximately 450 nm.
-
Calculation: The SOD activity is calculated based on the percentage of inhibition of the WST-1 reduction rate compared to a control without the sample.
Glutathione Peroxidase (GPx) Activity Assay
Principle: This is an indirect assay that measures the activity of GPx by coupling the reduction of an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) by GPx to the oxidation of NADPH by glutathione reductase (GR).
Procedure:
-
Reaction Mixture: A reaction mixture is prepared containing glutathione (GSH), glutathione reductase, and NADPH.
-
Sample Addition: The sample containing GPx (e.g., plasma or cell lysate) is added to the mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the hydroperoxide substrate.
-
Measurement: GPx catalyzes the reduction of the hydroperoxide by GSH, forming oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in absorbance due to NADPH oxidation is monitored at 340 nm.
-
Calculation: The GPx activity is proportional to the rate of NADPH consumption.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways through which this compound exerts its antioxidant effects and a general workflow for clinical trials evaluating these effects.
Caption: this compound's dual role in energy production and antioxidant defense.
Caption: General workflow for a randomized controlled trial on this compound.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. nwlifescience.com [nwlifescience.com]
- 4. This compound for cellular energy production and antioxidant defense [nutraingredients.com]
- 5. nwlifescience.com [nwlifescience.com]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
Unveiling the Proteomic Landscape: A Comparative Guide to Ubiquinol Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proteomic effects of Ubiquinol treatment. While a direct, comprehensive proteomics study on this compound is not yet available in the public domain, this document synthesizes available transcriptomic data and established proteomic methodologies to present a representative overview. The data herein is extrapolated from gene expression studies and should be considered as a predictive guide for potential protein-level changes.
Quantitative Data Summary
The following table summarizes potential protein expression changes in response to this compound treatment. This data is derived from gene expression studies on Coenzyme Q10, the oxidized form of this compound, which has been shown to regulate the expression of numerous genes involved in key cellular processes.[1][2][3] It is hypothesized that this compound, as the more bioavailable form, would elicit similar or more potent effects. The proteins listed are involved in cell signaling, metabolism, and transport.
| Protein (Gene) | Function | Predicted Fold Change (this compound vs. Control) | Reference Study Type |
| ATP-binding cassette sub-family A member 1 (ABCA1) | Cholesterol transport | +3.14 | Transcriptomics[4] |
| Acyl-CoA synthetase long-chain family member 1 (ACSL1) | Fatty acid metabolism | -2.13 | Transcriptomics[4] |
| Acylphosphatase 1 (ACYP1) | Enzyme activity | +2.18 | Transcriptomics[4] |
| Glutathione Peroxidase 3 (GPX3) | Antioxidant defense | +2.0 | Transcriptomics[4] |
| Fat storage-inducing transmembrane protein 1 (FITM1) | Lipid metabolism | +6.67 | Transcriptomics[4] |
| Purine nucleoside phosphorylase (PNP) | Purine metabolism | Up-regulated | Transcriptomics[2] |
| Poly (ADP-ribose) polymerase-like 1 (PARP-like 1) | DNA repair, signaling | Up-regulated | Transcriptomics[2] |
| Ribonuclease, RNase A family, 2 (RNASE2) | Host defense | Up-regulated | Transcriptomics[2] |
| Interleukin 5 (IL5) | Immune response | Modulated via NF-κB | In silico analysis[5] |
| Thrombin (F2) | Coagulation, signaling | Modulated via NF-κB | In silico analysis[5] |
| Vitronectin (VTN) | Cell adhesion, migration | Modulated via NF-κB | In silico analysis[5] |
| C-reactive protein (CRP) | Inflammation | Modulated via NF-κB | In silico analysis[5] |
Experimental Protocols
To investigate the proteomic effects of this compound, a quantitative proteomics approach such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is recommended.[6][7][8][9]
SILAC-Based Quantitative Proteomics Protocol
-
Cell Culture and Metabolic Labeling:
-
Two populations of a selected cell line (e.g., human intestinal Caco-2 cells) are cultured in parallel.[1]
-
One population is grown in "light" medium containing standard L-arginine and L-lysine.
-
The second population is grown in "heavy" medium containing stable isotope-labeled L-arginine (¹³C₆) and L-lysine (¹³C₆, ¹⁵N₂).[10]
-
Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[7][10]
-
-
This compound Treatment:
-
The "heavy" labeled cell population is treated with a specified concentration of this compound (e.g., 2.5 µM or 75 µM) for a defined period (e.g., 24-48 hours).[5]
-
The "light" labeled population serves as the untreated control.
-
-
Cell Lysis and Protein Extraction:
-
The "light" and "heavy" cell populations are harvested separately.
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Protein concentration is quantified for both lysates.
-
-
Sample Pooling and Protein Digestion:
-
Equal amounts of protein from the "light" and "heavy" lysates are combined.
-
The combined protein mixture is reduced, alkylated, and then digested with trypsin to generate peptides.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
The resulting peptide mixture is fractionated, typically by strong cation exchange chromatography, to reduce sample complexity.
-
Each fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The mass spectrometer detects pairs of "light" and "heavy" peptides.
-
Proteins are identified by matching the MS/MS spectra to a protein database.
-
The relative abundance of each protein is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
-
Visualizations
Experimental Workflow
Caption: A schematic of the SILAC experimental workflow for comparative proteomics.
Signaling Pathway Affected by this compound
This compound has been shown to influence the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway, which is a key regulator of lipid metabolism.[4]
Caption: this compound's role in the activation of the PPARα signaling pathway.
References
- 1. Coenzyme Q10 affects expression of genes involved in cell signalling, metabolism and transport in human CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grc.com [grc.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound affects the expression of genes involved in PPARα signalling and lipid metabolism without changes in methylation of CpG promoter islands in the liver of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of coenzyme Q10 in inflammation and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
Navigating the Maze of Ubiquinol Delivery: A Comparative Guide to Efficacy
For researchers, scientists, and drug development professionals, optimizing the delivery of active compounds is paramount. Ubiquinol, the reduced, active form of Coenzyme Q10 (CoQ10), presents a particular challenge due to its lipophilic nature and poor bioavailability. This guide provides a comprehensive comparison of different this compound delivery systems, supported by experimental data, to aid in the selection of the most efficacious formulation for therapeutic and research applications.
The efficacy of this compound supplementation is not solely dependent on the dosage but is significantly influenced by the delivery system's ability to enhance absorption and bioavailability. Innovations in formulation technology have led to the development of various systems, each with distinct mechanisms for improving the uptake of this vital antioxidant and bioenergetic agent. This comparison will delve into the performance of crystalline this compound, oil-based softgels, liposomal formulations, nanoemulsions, and solid lipid nanoparticles (SLNs).
Quantitative Comparison of Bioavailability
The true measure of a delivery system's success lies in its ability to increase the concentration of this compound in the bloodstream. Key pharmacokinetic parameters such as the area under the curve (AUC), representing total drug exposure over time, and the maximum plasma concentration (Cmax) are critical indicators of bioavailability. The following tables summarize data from various studies comparing different this compound and CoQ10 formulations.
| Delivery System | Dosage | Subjects | AUC (Area Under the Curve) | Cmax (Maximum Concentration) | Key Findings |
| Crystalline Ubiquinone | 100 mg | 14 healthy individuals | 6.89 mg/L/48 h[1] | 0.33 mg/L[1] | Lowest bioavailability among the tested formulations.[1] |
| Crystalline this compound | 100 mg | 14 healthy individuals | 14.8 mg/L/48 h[1] | 0.49 mg/L[1] | Showed better bioavailability than the crystalline ubiquinone form.[1][2] |
| Water-Soluble CoQ10 Syrup (Q10Vital®) | 100 mg | 21 healthy older adults (65-74 years) | 2.4-fold higher than standard ubiquinone capsules[3][4] | Not explicitly stated | Significantly higher bioavailability compared to standard ubiquinone capsules in an elderly population.[3][4] |
| This compound Capsules | 100 mg | 21 healthy older adults (65-74 years) | 1.7-fold higher than standard ubiquinone capsules (not statistically significant)[3][4] | Not explicitly stated | Showed a trend towards increased bioavailability over standard ubiquinone, but the difference was not significant.[3][4] |
| Colloidal-Q10 (VESIsorb®) | 120 mg | 20 healthy male and female subjects | Mean AUCt: 8754 µg/mL·h[5] | Mean Cmax: 6890 µg/L[5] | Demonstrated the highest plasma concentration levels which peaked at around 4 hours and remained elevated over 24 hours compared to other formulations.[5] |
| CoQ10 Nanoemulsion | Not specified | In vivo study (rats) | 1.8-fold increase compared to CoQ10 in oil[6][7] | Not explicitly stated | Encapsulation in nanoemulsions significantly increased bioavailability.[6][7] |
| CoQ10 Nanoemulsion in a Beverage | Not specified | In vivo study (rats) | 2.8-fold increase compared to CoQ10 in oil[6][7] | Not explicitly stated | Incorporation into a food system further enhanced the bioavailability of the nanoemulsion.[6][7] |
| Solid Lipid Nanoparticles (SLN-CoQ) | 100 mg-CoQ/kg (p.o.) | Rats | 3.6-fold higher systemic exposure than crystalline CoQ[8] | Not explicitly stated | SLNs significantly improved oral absorption and systemic exposure of CoQ10.[8] |
Note: Direct comparison between studies should be made with caution due to variations in study design, subject populations, and analytical methods.
Experimental Protocols
Understanding the methodologies behind the data is crucial for critical evaluation. Below are summaries of the experimental protocols for some of the key studies cited.
López-Lluch et al. Bioavailability Study
-
Objective: To compare the bioavailability of seven different CoQ10 supplement formulations.
-
Study Design: A randomized, double-blind, crossover clinical trial.[2]
-
Subjects: 14 young, healthy individuals.[2]
-
Intervention: Single 100 mg dose of each of the seven CoQ10 formulations.[2]
-
Washout Period: A minimum of 4 weeks between each intake.[2]
-
Bioavailability Measurement: Plasma CoQ10 levels were measured over a 48-hour period to determine the area under the curve (AUC).[2]
-
Key Formulations Compared: Included soft-gel capsules with ubiquinone and this compound.[2]
Žmitek et al. Study in Elderly Individuals
-
Objective: To investigate the single-dose bioavailability of different CoQ10 formulations in a healthy geriatric population.[3][4]
-
Study Design: A randomized, three-period, crossover bioavailability study.[3][4]
-
Intervention: A single dose of 100 mg of CoQ10 from three different formulations: Q10Vital® water-soluble CoQ10 syrup, this compound capsules, and standard ubiquinone capsules.[3][4]
-
Washout Period: One-week washout period between treatments.[3][4]
-
Bioavailability Measurement: Plasma ubiquinone/ubiquinol was monitored for 48 hours to determine the baseline-corrected concentration curve (ΔAUC48).[3][4]
Liu et al. Nanoemulsion Study
-
Objective: To investigate the impact of nanoemulsion structure and food matrix on the gastrointestinal fate and in vivo bioavailability of Coenzyme Q10.[6][7]
-
Methodology: CoQ10-loaded nanoemulsions were prepared using octenyl succinic anhydride (B1165640) modified starch as an emulsifier. The nanoemulsions were then incorporated into a high-protein beverage. The behavior of the beverage was analyzed during simulated gastrointestinal digestion.[6][7]
-
In Vivo Bioavailability: The bioavailability of CoQ10 from the nanoemulsion and the beverage was compared to CoQ10 dissolved in oil in a rat model.[6][7]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.
Caption: Intestinal Absorption Pathway of this compound.
Caption: General Workflow of a Bioavailability Study.
Caption: Comparative Efficacy of Delivery Systems.
Discussion and Conclusion
The presented data clearly indicates that advanced delivery systems significantly enhance the bioavailability of this compound compared to conventional crystalline or simple oil-based formulations. Nanoemulsions and Solid Lipid Nanoparticles, by virtue of their small particle size and large surface area, facilitate improved dissolution and absorption.[8][9] Liposomal formulations encapsulate this compound, protecting it from degradation and promoting cellular uptake.[][11]
The choice of an optimal delivery system will depend on the specific application, desired pharmacokinetic profile, and target patient population. For instance, water-soluble formulations may be advantageous for populations with compromised fat digestion.[3][4] The significant inter-individual variability in CoQ10 absorption also underscores the importance of personalized approaches and the need for well-controlled clinical studies to validate the efficacy of different formulations.[1]
References
- 1. Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Bioavailability of Different Coenzyme Q10 Formulations in Healthy Elderly Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Bioavailability of Different Coenzyme Q10 Formulations in Healthy Elderly Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanoemulsion structure and food matrix determine the gastrointestinal fate and in vivo bioavailability of coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Biopharmaceutical Performance of Coenzyme Q10 Through Solid Lipid Nanoparticles for Enhanced Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. livesila.com [livesila.com]
- 11. Liposomal CoQ10 vs this compound: Which Is Better? - Natural Field Co., Ltd. [naturalfieldinc.com]
Establishing the Dose-Response Relationship of Ubiquinol in a Research Setting: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing the dose-response relationship of Ubiquinol. It compares this compound's performance with its oxidized form, Ubiquinone, and a placebo, supported by experimental data and detailed protocols.
Comparative Analysis of this compound vs. Alternatives
This compound is the reduced, active antioxidant form of Coenzyme Q10 (CoQ10).[1][2][3] The body must convert the oxidized form, ubiquinone, into this compound to utilize its antioxidant and vitamin-like benefits.[1][4] Research suggests that this compound is more bioavailable than ubiquinone, a factor that becomes more critical with age as the body's ability to convert ubiquinone to this compound declines.[1][5][6]
Quantitative Data Summary
The following tables summarize the dose-response effects of this compound supplementation from various clinical studies.
Table 1: Plasma this compound Levels Following Supplementation
| Dosage | Duration | Study Population | Fold Increase from Baseline (Mean) | Reference |
| 90 mg/day | 4 weeks | Healthy Adults | 5.0x | |
| 150 mg/day | 4 weeks | Healthy Adults | 5.9x | |
| 200 mg/day | 4 weeks | Healthy Adults | ~8.0x | |
| 300 mg/day | 4 weeks | Healthy Adults | 11.1x |
Table 2: Effects on Biomarkers of Oxidative Stress and Clinical Endpoints
| Dosage | Duration | Study Population | Key Findings | Reference |
| < 200 mg/day | Varied | Meta-analysis | Significantly reduced Malondialdehyde (MDA) levels. | [7] |
| > 200 mg/day | Varied | Meta-analysis | No significant effect on MDA levels. | [7] |
| 100-200 mg/day | Varied | Patients with Cardiometabolic Diseases | Optimal dose for reducing systolic blood pressure. | [8] |
| 300 mg/day | 6 weeks | Trained Athletes | Significantly enhanced peak power output compared to placebo. | [9] |
| 600 mg/day | 2 months | Young women with poor ovarian reserve | Increased ovarian response and fertilization rates. | [10] |
Experimental Protocols
Establishing a robust dose-response relationship requires well-defined experimental protocols. Below are methodologies for key in vitro and in vivo experiments.
In Vitro Antioxidant Capacity Assays
These assays are fundamental for determining the direct antioxidant potential of this compound before proceeding to more complex biological systems.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[11][12]
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Create a series of dilutions to test a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.[13]
-
In a 96-well plate, add 100 µL of each this compound dilution. Include a positive control (e.g., Ascorbic Acid) and a blank (solvent only).
-
Add 100 µL of the DPPH solution to all wells.[13]
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance at 517 nm using a microplate reader.[13]
-
Calculate the percentage of scavenging activity based on the reduction in absorbance compared to the control.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
Principle: This method assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[11]
-
Methodology:
-
Generate the ABTS•+ radical by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (±0.02) at 734 nm.
-
Add 180 µL of the diluted ABTS•+ solution to 20 µL of the this compound sample (at various concentrations) in a 96-well plate.[13]
-
Incubate at room temperature for 6 minutes.[13]
-
Measure the absorbance at 734 nm.[13]
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13]
-
In Vivo Dose-Response Study (Randomized Controlled Trial)
This protocol outlines a typical design for a clinical trial to assess the dose-response relationship in a human population.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Methodology:
-
Participant Recruitment: Recruit healthy volunteers or a specific patient population based on the research question. Define clear inclusion and exclusion criteria.[14]
-
Randomization: Randomly assign participants to different dosage groups (e.g., 100 mg/day this compound, 200 mg/day this compound, 300 mg/day this compound) or a placebo group.
-
Intervention: Administer the assigned dose of this compound or placebo for a predefined period (e.g., 4-12 weeks).
-
Data Collection: Collect blood samples at baseline and at specified intervals throughout the study.
-
Biochemical Analysis:
-
Measure plasma concentrations of this compound and Ubiquinone using High-Performance Liquid Chromatography (HPLC).
-
Assess biomarkers of oxidative stress, such as malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and total antioxidant capacity (TAC).[15][16]
-
-
Clinical Endpoint Assessment: Measure relevant clinical outcomes (e.g., blood pressure, exercise performance, inflammatory markers) based on the study's objectives.
-
Statistical Analysis: Analyze the data to determine if there is a statistically significant, dose-dependent effect of this compound on the measured parameters.
-
Visualizations: Workflows and Pathways
Experimental Workflow
References
- 1. insights.avea-life.com [insights.avea-life.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Coenzyme Q10 (Ubiquinone) and Reduced Coenzyme Q10 (this compound) as Supplement to Prevent Cardiovascular Disease and Reduce Cardiovascular Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consumerlab.com [consumerlab.com]
- 5. This compound is superior to ubiquinone to enhance Coenzyme Q10 status in older men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. brieflands.com [brieflands.com]
- 8. Dose-Response Effect of Coenzyme Q10 Supplementation on Blood Pressure among Patients with Cardiometabolic Disorders: A Grading of Recommendations Assessment, Development, and Evaluation (GRADE)-Assessed Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Does Coenzyme Q10 Supplementation Improve Human Oocyte Quality? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Effects of Coenzyme Q10 Supplementation on Biomarkers of Oxidative Stress in Adults: A GRADE-Assessed Systematic Review and Updated Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. higadograso.ec [higadograso.ec]
Safety Operating Guide
Proper Disposal of Ubiquinol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of ubiquinol is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound, the reduced form of Coenzyme Q10, is not generally classified as a hazardous substance, it should be handled as a chemical waste product within a laboratory context.[1][2] Adherence to institutional and local regulations is paramount.
Core Disposal Principles
The primary objective in disposing of this compound waste is to prevent its release into the environment.[1] Therefore, do not discharge this compound or materials contaminated with it into drains, sewers, or water courses.[1][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step-by-Step Disposal Protocol for this compound Waste
-
Waste Identification and Segregation :
-
Identify and categorize the this compound waste. This may include:
-
Unused or expired this compound product.
-
Contaminated materials such as personal protective equipment (PPE), weighing papers, or absorbent materials from spill clean-ups.[1]
-
Empty product containers.
-
-
Segregate these waste streams at the point of generation into designated, clearly labeled containers.[1]
-
-
Containment of Solid this compound Waste :
-
Place unused this compound and any contaminated solid materials into a robust, sealed container to prevent dust formation and leakage.[1]
-
Label the container clearly as "this compound Waste," including any other information required by your institution's waste management program.
-
-
Management of Spills :
-
Disposal of Empty Containers :
-
Final Disposal :
General Guidance for Non-Laboratory Disposal
For expired or unused this compound supplements outside of a laboratory setting, the following procedures are recommended to prevent accidental ingestion by people or animals and to protect the environment:
-
Do Not Flush : Never flush expired supplements down the toilet or drain, as this can contaminate water systems.[5]
-
Medication Take-Back Programs : The most reliable method for disposal is through medication take-back programs.[5][6] These may be available at local pharmacies, hospitals, or law enforcement agencies.[5][6]
-
At-Home Disposal : If a take-back program is not an option, follow these steps:[5][7]
Safety and Handling
When handling this compound, especially in powder form, always adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
-
Ventilation : Handle in a well-ventilated area to minimize the inhalation of any dust.[1]
Below is a logical workflow for the disposal process in a laboratory setting.
Caption: Laboratory workflow for this compound disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. How to Dispose Vitamins & Supplements | Fullscript [fullscript.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. nbpure.com [nbpure.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ubiquinol
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ubiquinol, a vital component in cellular energy production and antioxidant defense. Adherence to these procedural steps will not only protect personnel but also ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound Handling
While this compound is not generally classified as a hazardous substance, observing standard laboratory safety protocols is crucial.[1][2] The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Specification and Use Case |
| Eye and Face Protection | Safety Glasses | Minimum requirement for working in a laboratory setting where this compound is present.[3] |
| Safety Goggles | Recommended when there is a potential for splashing. | |
| Face Shield | To be worn in conjunction with safety glasses or goggles during procedures with a significant splash hazard.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[3] Gloves should be inspected before use and removed immediately if contaminated, followed by hand washing. |
| Chemically Resistant Gloves | While specific material recommendations are not available due to a lack of testing, impermeable and resistant gloves are advised for direct or prolonged contact.[1] | |
| Body Protection | Laboratory Coat | Standard protective clothing to prevent skin and clothing contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a smooth workflow.
Receiving and Storage
Upon receipt, visually inspect the container for any damage. Store this compound in a cool, dry, and dark place, away from direct sunlight and heat.[4] For long-term stability, some suppliers recommend storage at -20°C; always refer to the product-specific information sheet. Keep the container tightly sealed to prevent oxidation and contamination.[1][5]
Handling and Use
-
Ventilation: Work in a well-ventilated area to avoid the potential for dust inhalation.[6]
-
Avoid Dust Generation: Handle this compound carefully to minimize the creation of dust particles.[7]
-
Hygiene: Always wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[7]
Spill Management
In the event of a spill:
-
Notification: Alert colleagues in the immediate area.
-
Containment: For larger spills, prevent the powder from spreading.
-
Clean-up: Use a dry clean-up method such as sweeping or vacuuming to collect the spilled material. Avoid using compressed air, which can generate dust clouds.[7] Place the collected material into a sealed and clearly labeled waste container.[6][7]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
Emergency First Aid Procedures
In case of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | While this compound is generally not a skin irritant, it is good practice to wash the affected area with plenty of soap and water.[1][8] |
| Eye Contact | Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1][8] If irritation persists, consult a medical professional. |
| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. If the individual feels unwell or a large amount was ingested, seek medical advice.[1][8] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Unused or Expired this compound: This should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[6][7][9] Do not pour down the drain.[5][6]
-
Contaminated Materials: Any personal protective equipment (such as gloves), weighing papers, or spill clean-up materials that have come into contact with this compound should be collected in a sealed, clearly labeled waste container for disposal as chemical waste.[6]
-
Empty Containers: Ensure containers are completely empty. Deface or remove the original label to prevent misuse. Dispose of the container according to your institution's guidelines for chemical container disposal, which may include recycling.[6]
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. newq.com [newq.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. eaglebio.com [eaglebio.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
